molecular formula C6H8O4 B031546 Dimethyl maleate CAS No. 624-48-6

Dimethyl maleate

货号: B031546
CAS 编号: 624-48-6
分子量: 144.12 g/mol
InChI 键: LDCRTTXIJACKKU-ARJAWSKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dimethyl maleate is a high-purity diester derivative of maleic acid, serving as a versatile and critical building block in organic synthesis and materials science research. Its core value lies in the presence of a reactive carbon-carbon double bond, activated by two adjacent electron-withdrawing ester groups, making it an excellent Michael acceptor for nucleophilic addition reactions. This property is exploited in the synthesis of various fine chemicals, succinate derivatives, and as a dienophile in Diels-Alder cycloadditions to construct complex carbocyclic structures. In polymer science, this compound is extensively studied as a comonomer to introduce polarity, cross-linking sites, and to modify the physical properties of polymers, including their glass transition temperature, solubility, and mechanical strength. It is a key precursor in the production of copolymers and is used in the fabrication of specialty plastics, resins, and as a potential intermediate for bio-based polymers. Researchers also utilize its ability to undergo hydrolysis, aminolysis, and transesterification, providing a flexible platform for further functionalization. This product is intended for research applications only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

dimethyl (Z)-but-2-enedioate
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InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
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InChI Key

LDCRTTXIJACKKU-ARJAWSKDSA-N
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Canonical SMILES

COC(=O)C=CC(=O)OC
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Isomeric SMILES

COC(=O)/C=C\C(=O)OC
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Molecular Formula

C6H8O4
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DSSTOX Substance ID

DTXSID4040765
Record name Dimethyl maleate
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Molecular Weight

144.12 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl maleate
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Vapor Pressure

0.3 [mmHg]
Record name Dimethyl maleate
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CAS No.

624-48-6
Record name Dimethyl maleate
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Record name Dimethyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-dimethyl ester
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Record name Dimethyl maleate
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Record name DIMETHYL MALEATE
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Record name Dimethyl maleate
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Foundational & Exploratory

Synthesis of Dimethyl Maleate from Maleic Anhydride and Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl maleate (B1232345) from maleic anhydride (B1165640) and methanol (B129727). The document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to support process optimization and development.

Introduction

Dimethyl maleate is a versatile organic compound widely utilized as an intermediate and additive in the synthesis of pharmaceuticals, polymers, pigments, and agrochemicals.[1] Its production via the esterification of maleic anhydride with methanol is a cornerstone reaction in industrial organic synthesis. This process is typically acid-catalyzed and involves a two-step reaction sequence.[1][2] Understanding the kinetics, catalytic influences, and reaction parameters is crucial for achieving high yields and purity, which is of paramount importance in the pharmaceutical and fine chemicals industries.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and methanol is a series-parallel reaction.[3][4] The process occurs in two distinct steps:

  • Monoesterification: A rapid, almost instantaneous reaction where maleic anhydride reacts with one molecule of methanol to form monomethyl maleate. This step is often achievable even without a catalyst.[2][5]

  • Diesterification: A slower, reversible, and rate-limiting step where monomethyl maleate reacts with a second molecule of methanol to yield this compound and water.[2] This stage requires an acid catalyst to proceed at a reasonable rate.[5]

The overall reaction is driven to completion by removing the water byproduct, which shifts the equilibrium towards the formation of the diester.[1]

Reaction_Mechanism MA Maleic Anhydride MMM Monomethyl Maleate MA->MMM + Step 1 (Fast) MeOH1 Methanol (CH3OH) DMM This compound MMM->DMM + Step 2 (Slow, Rate-limiting) MeOH2 Methanol (CH3OH) H2O Water (H2O)

Caption: Reaction pathway for the synthesis of this compound.

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts reaction rate, yield, and process conditions.

  • Homogeneous Catalysts: Sulfuric acid is a conventional and effective catalyst for this esterification.[1] However, its use presents challenges in terms of separation from the product mixture and potential for corrosion.

  • Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to their ease of separation and reusability, leading to more environmentally friendly processes.[2]

    • Zeolites: H-Y, Mg-β, and Fe-β zeolites have demonstrated catalytic activity for this reaction.[3][6] They offer the benefits of shape selectivity and thermal stability.

    • Cation Exchange Resins: Resins such as DNW-1 have shown excellent performance, achieving high conversion and yield.[7]

    • Other Solid Acids: Al-MCM-41 molecular sieves have also been investigated for this esterification.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different catalytic systems, compiled from various studies.

General Laboratory-Scale Batch Reactor Setup

A typical batch reactor setup for this synthesis consists of a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature controller (e.g., a thermostat-controlled heating mantle).[2][8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification charge_reactors Charge Reactor with Methanol and Maleic Anhydride heat Heat to Desired Temperature charge_reactors->heat add_catalyst Add Catalyst heat->add_catalyst react Maintain Temperature and Stirring for Specified Time add_catalyst->react cool Cool Reaction Mixture react->cool wash Wash with Water and Sodium Bicarbonate cool->wash separate Separate Organic Layer wash->separate dry Dry Organic Layer separate->dry purify Purify by Distillation dry->purify

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Synthesis using H-Y Zeolite Catalyst

This protocol is based on the kinetic study by Induri et al.[2][4]

  • Reactor Setup: Assemble a 250 mL three-necked glass reactor with a mechanical stirrer and a reflux condenser. Place the reactor in a constant temperature bath.

  • Charging Reactants: Charge the reactor with the desired amount of methanol (e.g., 1.5 mol). Heat the methanol to the target reaction temperature (e.g., 363 K).

  • Initiating the Reaction: Add maleic anhydride (e.g., 0.5 mol) to the heated methanol with constant stirring. Subsequently, add the H-Y zeolite catalyst (e.g., 4.782 kg/m ³).

  • Reaction: Maintain the reaction mixture at the set temperature under constant stirring for the desired duration (e.g., 120 minutes).

  • Sampling and Analysis: Periodically withdraw samples to monitor the progress of the reaction by analyzing the concentration of reactants and products.

  • Purification: After the reaction, cool the mixture. The solid catalyst can be removed by filtration. The liquid product should be washed with water and then with a sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then separated and purified, typically by distillation.[9]

Protocol 2: Synthesis using Cation Exchange Resin in a Catalytic Distillation Column

This method, described by Wang et al., allows for simultaneous reaction and separation of products, driving the equilibrium towards high conversion.[7]

  • Catalyst Packing: Pack the reaction zone of a catalytic distillation column with a cation exchange resin (e.g., DNW-1).

  • Reactant Feed: Continuously feed maleic anhydride and methanol into the column.

  • Reaction Conditions: Operate the column at a temperature between 65 to 150°C and a pressure of 1 to 5 bar.[1]

  • Product Removal: The water of esterification is continuously removed, which drives the reaction to completion.

  • Product Recovery: Recover the high-purity this compound from the bottom of the column. This method can achieve a conversion of maleic anhydride of up to 100% and a this compound yield of approximately 99%.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

Table 1: Comparison of Different Catalytic Systems

CatalystMaleic Anhydride:Methanol Molar RatioTemperature (°C)Reaction Time (h)Yield of this compound (%)Reference
DNW-1 Cation Exchange Resin---~99[7]
Mg-β Zeolite-1101293.74[6]
Fe-β Zeolite-1101291.91[6]
H-Y Zeolite1:3902~42 (Conversion)[2]
Sulfuric Acid-90-1400.3-2-[10]

Table 2: Effect of Reaction Parameters using H-Y Zeolite Catalyst [2][4]

ParameterValueMaleic Anhydride (mol)Methanol (mol)Temperature (K)Catalyst Loading ( kg/m ³)Conversion (%) (at 120 min)
Molar Ratio 1:20.51.03634.78222.79
1:30.51.53634.78242.01
1:40.52.03634.782-
1:50.52.53634.782-
Temperature 343 K0.51.53434.782-
353 K0.51.53534.782-
363 K0.51.53634.78242.01

Note: The activation energy for the reaction using H-Y zeolite as a catalyst was found to be 44.65 kJ/mol.[3][4]

Purification of this compound

Post-reaction, the crude product mixture contains this compound, unreacted methanol, the catalyst (if heterogeneous), and byproducts. A typical purification procedure involves:

  • Catalyst Removal: If a solid catalyst is used, it is removed by filtration. For homogeneous catalysts like sulfuric acid, a neutralization and washing step is necessary.

  • Washing: The mixture is washed with water to remove excess methanol and other water-soluble impurities. A subsequent wash with a dilute sodium bicarbonate or sodium carbonate solution neutralizes any remaining acidic components.[9]

  • Separation: The organic layer containing the this compound is separated from the aqueous layer.

  • Drying: The organic layer is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Distillation: The final purification is achieved by vacuum distillation to obtain high-purity this compound.[11]

Conclusion

The synthesis of this compound from maleic anhydride and methanol is a well-established yet continuously optimized process. The shift from homogeneous to heterogeneous catalysts, particularly zeolites and cation exchange resins, offers significant advantages in terms of process efficiency, environmental impact, and catalyst reusability. For professionals in research and drug development, a thorough understanding of the reaction kinetics, the influence of various catalysts, and precise control over reaction and purification parameters are essential for producing high-quality this compound for downstream applications. The use of advanced techniques like catalytic distillation represents a significant step towards more sustainable and economically viable production methods.

References

Physical and chemical properties of Dimethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Maleate (B1232345)

Abstract

Dimethyl maleate (DMM) is a versatile organic compound with the chemical formula C₆H₈O₄.[1] As the dimethyl ester of maleic acid, it serves as a crucial intermediate and additive in a wide array of industrial and synthetic applications, from the production of plastics, pigments, and pharmaceuticals to its use in paints, adhesives, and copolymers.[1][2] Its utility is largely derived from its reactivity as a dienophile in Diels-Alder reactions and its ability to undergo various addition reactions and polymerizations.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its key chemical transformations.

Physical and Chemical Properties

This compound is a clear, colorless, and oily liquid with a pungent odor.[1][4] It is stable under normal conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3][5]

Identifiers and General Properties
PropertyValue
IUPAC Namedimethyl (Z)-but-2-enedioate[6]
SynonymsMethyl maleate, Dimethyl cis-butenedioate, Maleic acid dimethyl ester[6][7]
CAS Number624-48-6[7]
Molecular FormulaC₆H₈O₄[1]
Molar Mass144.13 g/mol [1]
AppearanceClear, colorless, oily liquid[1]
OdorPungent[4]
Thermodynamic and Physical Properties
PropertyValueConditions
Boiling Point204-207 °C[1]760 mmHg
Melting Point-17 °C[1]-
Flash Point95 °C[1]Open cup
Density1.152 g/cm³[7]25 °C
Refractive Index1.441[5]20 °C
Vapor Pressure1 mmHg[7]45.7 °C
Solubility in WaterSlightly soluble[1]; 77.9 g/L20 °C
log Pow0.5235 °C, pH 7

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the presence of the electron-deficient carbon-carbon double bond and the two ester functional groups. This structure makes it an excellent substrate for a variety of chemical transformations.

Synthesis

This compound is commonly synthesized via the esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid.[1][2] The reaction proceeds through a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[1] Catalytic distillation using cation exchange resins is also an effective method for its production, with reported yields of up to 99%.[8]

Synthesis_of_Dimethyl_Maleate cluster_reactants Reactants cluster_products Products Maleic_Anhydride Maleic Anhydride reaction_center + Maleic_Anhydride->reaction_center Methanol1 Methanol (2 eq.) Methanol1->reaction_center Dimethyl_Maleate This compound Water Water reaction_center->Dimethyl_Maleate H₂SO₄ (catalyst) reaction_center->Water

Caption: Synthesis of this compound from Maleic Anhydride.

Hydrolysis

The ester groups of this compound can be hydrolyzed to yield maleic acid or the monomethyl ester of maleic acid, depending on the reaction conditions.[1] This reaction is the reverse of the esterification process used for its synthesis.

Hydrolysis_of_Dimethyl_Maleate cluster_reactants Reactants cluster_products Products Dimethyl_Maleate This compound reaction_center + Dimethyl_Maleate->reaction_center Water Water (2 eq.) Water->reaction_center Maleic_Acid Maleic Acid Methanol Methanol (2 eq.) reaction_center->Maleic_Acid H⁺ or OH⁻ reaction_center->Methanol

Caption: Hydrolysis of this compound to Maleic Acid.

Addition Reactions

This compound is a well-known dienophile and readily participates in Diels-Alder reactions.[2][6] It also serves as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[9] For instance, the aza-Michael addition of amines to the double bond is a common reaction.[10]

Polymerization

While homopolymerization of this compound is challenging, it is frequently used as a comonomer in copolymerization reactions with vinyl monomers like styrene (B11656) and vinyl acetate (B1210297).[4][11] The incorporation of DMM into polymer chains can improve properties such as flexibility, adhesion, and hardness.[2][4] It can also increase the glass transition temperature of polymers like PVC and polystyrene.[1][2]

Experimental Protocols

Synthesis of this compound from Maleic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of maleic acid with methanol.[12]

  • Materials:

    • Maleic acid (25.0 g, 216 mmol)

    • Methanol (250 mL)

    • Concentrated sulfuric acid (2.5 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Deionized water

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve maleic acid in methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid dropwise to the solution.

    • Reflux the mixture at 75 °C for 16 hours.

    • Remove the methanol using a rotary evaporator.

    • Add 100 mL of ethyl acetate to the residue.

    • Wash the organic solution twice with 20 mL of saturated sodium bicarbonate solution, followed by a single wash with 20 mL of deionized water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation (140 °C at 190 mbar) to yield a clear, colorless, oily liquid.[12]

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid.[13][14]

  • Apparatus:

    • Small test tube

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating bath (e.g., Thiele tube with oil)

  • Procedure:

    • Place a small amount of this compound into the test tube.

    • Invert the capillary tube and place it in the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer and heat the assembly in the heating bath.

    • Heat gently until a continuous stream of bubbles emerges from the open end of the capillary tube.[14]

    • Remove the heat source and allow the apparatus to cool.

    • Record the temperature at the precise moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point.[13][14]

Aza-Michael Addition of a Thiol

This protocol provides a general procedure for the conjugate addition of a thiol to an α,β-unsaturated ester like this compound.[9]

  • Materials:

    • This compound (1.0 equivalent)

    • Thiophenol (1.0 equivalent)

    • Base catalyst (e.g., triethylamine, Et₃N, 1-5 mol%)

    • Solvent (e.g., dichloromethane, DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and thiophenol in DCM in a round-bottom flask.

    • Add a catalytic amount of Et₃N to the mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution to remove the catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Aza_Michael_Addition_Workflow start Start dissolve Dissolve this compound and Thiophenol in DCM start->dissolve add_catalyst Add Catalytic Amount of Base (e.g., Et₃N) dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: Experimental workflow for a Thia-Michael addition.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is simple and characteristic. In CDCl₃, it shows a singlet for the two equivalent vinylic protons at approximately δ 6.26 ppm and a singlet for the six equivalent methyl protons of the ester groups at approximately δ 3.79 ppm.[12][15]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum in CDCl₃ typically shows signals for the methyl carbons around δ 51.7 ppm, the vinylic carbons around δ 129.8 ppm, and the carbonyl carbons around δ 165.5 ppm.[16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester at approximately 1740-1705 cm⁻¹ and for the C=C stretching around 1645 cm⁻¹.[17][18]

Caption: Logical workflow for spectroscopic confirmation.

Safety Information

This compound is classified as harmful if swallowed or in contact with skin.[19] It can cause skin and eye irritation and may cause an allergic skin reaction and respiratory irritation.[7]

GHS Hazard Statements
CodeStatement
H302Harmful if swallowed[6]
H314Causes severe skin burns and eye damage[1]
H317May cause an allergic skin reaction[1]
H335May cause respiratory irritation[1]

Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical, and work should be conducted in a well-ventilated area.[20]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, particularly in addition and polymerization reactions, has led to its widespread use in the synthesis of a diverse range of materials. A thorough understanding of its properties, reaction protocols, and safety considerations is essential for its effective and safe application in research and industry.

References

Dimethyl maleate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl maleate (B1232345), the dimethyl ester of maleic acid, is a versatile organic compound with significant applications in chemical synthesis and as a potential modulator of biological pathways. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. This document aims to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

Dimethyl maleate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Core Identifiers and Nomenclature for this compound

IdentifierValue
CAS Number 624-48-6
Molecular Formula C₆H₈O₄
IUPAC Name dimethyl (2Z)-but-2-enedioate
Synonyms Maleic acid dimethyl ester, Methyl maleate, Dimethyl cis-butenedioate

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 144.13 g/mol [2]
Appearance Colorless to pale yellow, clear liquid[3]
Density 1.152 g/mL at 25 °C[2]
Boiling Point 204-205 °C[2]
Melting Point -19 °C[4]
Flash Point 95 °C (203 °F)[4]
Solubility Soluble in water, miscible with organic solvents[2][4]
Vapor Pressure 0.3 mmHg at 25 °C[3]
Refractive Index (n20/D) 1.441[2]

Synthesis of this compound: Experimental Protocol

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with methanol, using an acid catalyst.[5] The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[5]

Laboratory-Scale Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

  • Maleic anhydride

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a molar excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure.

Synthesis Workflow Diagram

G Figure 1: Laboratory Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Purification A Maleic Anhydride + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Cool and Transfer C->D Reaction Mixture E Wash with NaHCO₃ D->E F Dry with MgSO₄ E->F G Distillation F->G H H G->H Pure this compound

Figure 1: Laboratory Synthesis Workflow for this compound

Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is not as extensive as for its isomer, dimethyl fumarate, emerging evidence suggests its potential as an anti-inflammatory agent.

Modulation of the NF-κB Signaling Pathway

Recent comparative studies have shown that this compound can exert anti-inflammatory effects by reducing signaling in pancreatic β-cells. Specifically, it has been observed to decrease interleukin-1β (IL-1β)-induced NF-κB promoter activity. This indicates that this compound, while less potent than dimethyl fumarate, can modulate the NF-κB signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. The inhibitory effect of this compound is thought to occur within this cascade, leading to a reduction in the expression of inflammatory mediators.

NF-κB Signaling Pathway Diagram

G Figure 2: Overview of the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Ub Ubiquitination & Degradation IkBa->Ub Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα NF-κB IkBa_NFkB->IKK Phosphorylation IkBa_NFkB->NFkB Release DNA DNA (κB sites) NFkB_nuc->DNA Binding Gene Pro-inflammatory Gene Transcription DNA->Gene Stimuli Inflammatory Stimuli (e.g., IL-1β) Stimuli->IKK DMM This compound (Inhibitory Effect) DMM->IKK Modulation

Figure 2: Overview of the NF-κB Signaling Pathway

Experimental Protocol: NF-κB Luciferase Reporter Assay

To quantify the inhibitory effect of this compound on the NF-κB pathway, a luciferase reporter assay is a robust and sensitive method.[6] This assay measures the transcriptional activity of NF-κB.

Principle

Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is directly proportional to the NF-κB transcriptional activity.

Detailed Methodology
  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. The control plasmid is used to normalize for transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant (e.g., TNF-α or IL-1β) to the wells.

    • Incubate for an additional period (e.g., 4-6 hours).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and then add a passive lysis buffer.[7]

    • Incubate at room temperature to ensure complete cell lysis.[7]

    • Transfer the cell lysate to an opaque 96-well plate.[8]

    • Use a dual-luciferase assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.[8]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Plot the dose-response curve for this compound's inhibitory effect.

Experimental Workflow for NF-κB Assay

G Figure 3: Workflow for NF-κB Luciferase Reporter Assay A Seed Cells in 96-well Plate B Transfect with NF-κB Reporter Plasmid A->B C Treat with this compound B->C D Stimulate with (e.g., IL-1β) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Data Analysis F->G

Figure 3: Workflow for NF-κB Luciferase Reporter Assay

Conclusion

This compound is a valuable chemical intermediate with well-characterized physical and chemical properties. While its biological functions are still being elucidated, initial findings point towards a role in the modulation of inflammatory pathways, specifically through the inhibition of NF-κB signaling. The experimental protocols provided herein for its synthesis and biological evaluation offer a framework for further investigation into its therapeutic potential. This guide serves as a comprehensive resource for researchers and professionals aiming to explore the applications of this compound in both chemical and biological sciences.

References

Solubility of Dimethyl maleate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dimethyl Maleate (B1232345) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (DMM), the dimethyl ester of maleic acid, is a versatile organic compound with the chemical formula C₆H₈O₄. It serves as a crucial intermediate and additive in a wide array of industrial applications, including the synthesis of plastics, pigments, pharmaceuticals, and agricultural products. Its role as a comonomer in polymerization processes allows for the enhancement of polymer properties, such as hardness and toughness. Given its broad utility, a thorough understanding of its solubility characteristics in common organic solvents is paramount for process design, formulation development, and quality control.

This technical guide provides a detailed overview of the solubility of this compound, presenting available quantitative and qualitative data. It also outlines standardized experimental protocols for determining solubility to aid researchers in generating precise and reliable data for their specific applications.

Solubility of this compound

The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by temperature and pressure. This compound is a polar molecule, which dictates its solubility behavior in various organic solvents.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and specific quantitative values has been compiled to provide a general understanding of its solubility profile.

Table 1: Solubility of this compound in Common Solvents

Solvent ClassSolventTemperature (°C)SolubilityData Type
Alcohols MethanolNot SpecifiedSolubleQualitative
EthanolNot Specified50 mg/mL (5.0 g/100mL)[1]Quantitative
EthanolNot SpecifiedMiscible[1]Qualitative
Ethers Diethyl EtherNot SpecifiedMiscible[1]Qualitative
Ketones AcetoneNot SpecifiedSolubleQualitative
Halogenated ChloroformNot SpecifiedSolubleQualitative
Hydrocarbons BenzeneNot SpecifiedInsolubleQualitative
GasolineNot SpecifiedInsolubleQualitative
Aqueous Water2077.9 g/L (7.79 g/100mL)[1][2]Quantitative

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[3][4][5]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (Teflon or other solvent-compatible material)

  • Vials with airtight seals

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.[3]

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] The agitation speed should be sufficient to keep the undissolved this compound suspended.[3]

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand in the constant temperature bath for a sufficient time for the undissolved this compound to separate. This can be accelerated by centrifugation.

  • Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pipette or syringe. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved micro-droplets. This step is critical to prevent overestimation of solubility.

  • Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound in the diluted sample using a pre-calibrated GC, HPLC, or spectrophotometer.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled environment

  • Analytical balance

  • Evaporating dish (pre-weighed)

  • Oven or vacuum oven

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Equilibrium Method (steps 1-3).

  • Sampling and Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the evaporating dish and weigh it again to determine the exact mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing degradation or evaporation of the this compound. The boiling point of this compound is approximately 205 °C, so the oven temperature should be well below this.

  • Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Mass of solute (this compound) = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility = (Mass of solute / Mass of solvent) * 100 (expressed as g/100g of solvent)[6][7]

Visualizations

Logical Relationship of Solubility Concepts

The following diagram illustrates the fundamental concepts and influencing factors related to solubility.

Solubility_Concepts cluster_system Solution System cluster_process Process cluster_state Equilibrium State cluster_factors Influencing Factors Solute Solute (this compound) Dissolution Dissolution Solute->Dissolution is dissolved in Solvent Solvent (Organic Liquid) Solvent->Dissolution Saturated Saturated Solution (Equilibrium) Dissolution->Saturated leads to Temperature Temperature Temperature->Dissolution Pressure Pressure Pressure->Dissolution Polarity Polarity ('Like dissolves like') Polarity->Dissolution

Caption: Key factors and relationships in the process of dissolution.

Experimental Workflow for Solubility Determination

The flowchart below outlines the general steps involved in the experimental determination of solubility using the Isothermal Equilibrium (Shake-Flask) Method.

Solubility_Workflow arrow arrow start Start prep Prepare Mixture (Excess DMM in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h shaking) prep->equilibrate separate Separate Phases (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant separate->filter analyze Dilute and Analyze Concentration (GC/HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask solubility determination method.

References

Spectroscopic Profile of Dimethyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl maleate (B1232345) is an organic compound with the chemical formula C₆H₈O₄. It is the dimethyl ester of maleic acid and presents as a colorless oily liquid.[1] This document provides a comprehensive overview of the key spectroscopic data for dimethyl maleate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, making this a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
6.28Singlet=CH
3.75Singlet-OCH₃

Solvent: CDCl₃. The chemical shift of the vinylic protons is a key distinguishing feature for the cis-isomer.[2]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
165.5C=O
129.8=CH
51.7-OCH₃

Solvent: CDCl₃. The chemical shift of the vinylic carbons is a key identifier.[3][4]

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000Medium=C-H stretch
~1730StrongC=O stretch (ester)
~1645MediumC=C stretch
~1200StrongC-O stretch (ester)
~860Strong=C-H bend (out-of-plane)

The IR spectrum of this compound is characterized by a strong carbonyl absorption and bands indicative of its unsaturated ester structure.

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
144[M]⁺ (Molecular Ion)
113[M - OCH₃]⁺
85[M - COOCH₃]⁺
59[COOCH₃]⁺

The mass spectrum shows a clear molecular ion peak and characteristic fragmentation patterns for a methyl ester.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃.[5][6] The sample must be fully dissolved to ensure a homogeneous solution.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Sample Loading: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[6]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the ¹H spectrum.

    • If required, change the nucleus to ¹³C and acquire the carbon spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (neat liquid)

  • Salt plates (NaCl or KBr)

  • Pipette

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: As a liquid, this compound can be analyzed neat.[7][8] Place one to two drops of the liquid sample onto the center of a clean, dry salt plate.[7][8][9]

  • Assembling the Cell: Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.[7][8][9] Ensure the liquid has spread evenly.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric and instrumental interferences.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will show the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹).

  • Cleaning: After analysis, clean the salt plates with a dry solvent like acetone (B3395972) and return them to a desiccator.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration should be low to avoid saturating the detector.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass assignments.[10]

    • Set the parameters for the ion source, mass analyzer, and detector. For a volatile compound like this compound, Electron Ionization (EI) is a common technique.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a liquid sample, this can be done via direct infusion or through a gas chromatography (GC) inlet.

  • Data Acquisition:

    • The molecule is ionized in the source, resulting in a molecular ion and various fragment ions.

    • The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_of_Dimethyl_Maleate cluster_structure This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Structure C₆H₈O₄ (cis-isomer) NMR NMR (¹H, ¹³C) Structure->NMR Analyzed by IR IR Structure->IR Analyzed by MS Mass Spec Structure->MS Analyzed by NMR_Info Proton & Carbon Environment Chemical Shifts Connectivity NMR->NMR_Info Provides IR_Info Functional Groups (C=O, C=C, C-O) IR->IR_Info Provides MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Provides

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Thermogravimetric Analysis of Dimethyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Maleate (B1232345)

Dimethyl maleate (DMM) is an organic compound with the chemical formula C₆H₈O₄.[1] It is the dimethyl ester of maleic acid and presents as a clear, colorless oily liquid.[1] DMM is utilized as an intermediate and additive in the synthesis of plastics, pigments, pharmaceuticals, and agricultural products.[1][2] Its role as a dienophile in Diels-Alder reactions makes it a valuable component in organic synthesis.[2] Given its application in polymer formulations, understanding its thermal stability is crucial for predicting material performance at elevated temperatures.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5][6][7] This method is widely used to determine a material's thermal stability, composition, and decomposition kinetics.[3][4][8] A typical TGA experiment generates a thermogram, which plots mass change versus temperature. The first derivative of this curve, known as the DTG (Differential Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.[6]

Experimental Protocol for TGA of this compound

While specific literature on the TGA of pure this compound is scarce, a general experimental protocol for a liquid organic compound can be established based on standard practices.

Instrumentation:

  • Thermogravimetric Analyzer: A high-precision instrument such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments TGA 2950 is suitable.[8][9]

  • Crucibles: Alumina (Al₂O₃) or platinum crucibles are recommended. For a liquid sample like this compound, care must be taken to ensure no reaction occurs between the sample and the crucible material.[9]

  • Purge Gas: High-purity nitrogen is typically used to provide an inert atmosphere and prevent oxidation. Air or oxygen can be used to study oxidative decomposition.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is carefully dispensed into the TGA crucible.[9] Given its liquid state at room temperature, a micropipette can be used for accurate measurement.

  • Instrument Setup: The crucible is placed on the TGA balance. The instrument is sealed, and the system is purged with the chosen gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[7][9]

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. Common heating rates for kinetic studies are 5, 10, 15, and 20 °C/min.[10][11]

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

The following diagram illustrates a general workflow for performing a TGA experiment on a liquid sample.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_output Data Output start Start sample Dispense 5-10 mg This compound into Crucible start->sample place Place Crucible on TGA Balance purge Seal and Purge with Nitrogen place->purge heat Heat from 25°C to 600°C at a constant rate collect Record Mass vs. Temperature heat->collect end Generate TGA/DTG Curves

A generalized workflow for the thermogravimetric analysis of a liquid sample.

Expected Thermal Decomposition Profile and Data

Based on the structure of this compound and the thermal behavior of similar esters, a single-step decomposition is anticipated in an inert atmosphere. The boiling point of this compound is approximately 204-207 °C.[1] Therefore, the initial mass loss observed in a TGA experiment would likely be due to evaporation, followed by thermal decomposition at higher temperatures.

The following table summarizes the key quantitative data that would be extracted from a TGA thermogram of this compound. The values presented are hypothetical and serve as a template for reporting experimental results.

ParameterSymbolUnitHypothetical Value (Nitrogen Atmosphere)Description
Onset Decomposition TemperatureTonset°C220 - 250The temperature at which significant decomposition begins, often defined as the temperature of 5% mass loss.[12]
Peak Decomposition TemperatureTpeak°C280 - 320The temperature at which the maximum rate of mass loss occurs, corresponding to the peak of the DTG curve.
Final Decomposition TemperatureTfinal°C350 - 400The temperature at which the decomposition process is complete.
Residual Mass%%< 1The percentage of the initial mass remaining at the end of the experiment. For a volatile organic compound, this is expected to be near zero.

Hypothetical Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the ester bonds. A plausible, though unconfirmed, initial step would be the homolytic cleavage of a carbon-oxygen bond to form radical intermediates. These radicals would then undergo further reactions, leading to the formation of volatile products.

The following diagram illustrates a hypothetical decomposition pathway for this compound. This is a simplified representation and the actual mechanism may be more complex.

Decomposition_Pathway cluster_decomp Thermal Decomposition (Heat) cluster_products Volatile Products DMM This compound (C₆H₈O₄) radicals Radical Intermediates DMM->radicals Ester Bond Cleavage CO2 CO₂ radicals->CO2 CO CO radicals->CO Methanol CH₃OH radicals->Methanol Hydrocarbons Other Hydrocarbons radicals->Hydrocarbons

A hypothetical thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While specific experimental data is not currently available in the public domain, the provided experimental protocol and expected thermal behavior offer a solid starting point for researchers. The methodologies for data presentation and the visualization of experimental workflows and decomposition pathways serve as a template for future studies in this area. Further experimental work is required to fully characterize the thermal decomposition of this compound and validate the hypothetical pathway presented.

References

Crystal structure of Dimethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Dimethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate, the dimethyl ester of maleic acid, is a significant compound in organic synthesis, frequently utilized as a dienophile in Diels-Alder reactions.[1] A comprehensive understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel synthetic pathways, and for its application in the development of pharmaceuticals and advanced materials.

A notable challenge in the crystallographic analysis of this compound is its physical state; it exists as a colorless, oily liquid at ambient temperature with a melting point of -17°C.[2] Consequently, standard single-crystal X-ray diffraction techniques are not directly applicable. To elucidate its crystal structure, in-situ crystallization at low temperatures is required. This guide provides a detailed overview of the molecular properties of this compound and a comprehensive, generalized experimental protocol for determining the crystal structure of such a liquid compound through low-temperature single-crystal X-ray diffraction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling the compound and for designing appropriate crystallization experiments.

PropertyValue
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol [2]
Appearance Clear, colorless, oily liquid[2]
Density 1.15 g/cm³[2]
Melting Point -17 °C (256 K)[2]
Boiling Point 204-207 °C (477-480 K)[2]
Solubility in Water Slightly soluble[2]
Refractive Index (n20/D) 1.441
CAS Number 624-48-6[3]
IUPAC Name dimethyl (2Z)-but-2-enedioate[1]

Molecular Geometry from Theoretical Studies

Theoretical studies using RHF and B3LYP methods have been conducted to determine the equilibrium structures of this compound in the gas phase.[4] These computational analyses suggest the presence of five stable conformers. A key finding is that in all these structures, the plane of one of the methoxycarbonyl groups is nearly perpendicular to the C-C=C-C plane, while the other is coplanar. This conformational arrangement is believed to be responsible for the distinct reactivity of maleic acid diesters compared to other conjugated esters.[4]

Experimental Protocol: Low-Temperature Single-Crystal X-ray Diffraction of a Liquid Sample

The following protocol provides a detailed methodology for the in-situ crystallization and subsequent crystal structure determination of a compound that is liquid at room temperature, such as this compound.

1. Sample Preparation and Mounting:

  • A small, pure liquid sample of this compound is drawn into a fine glass or quartz capillary tube (typically 0.1-0.3 mm in diameter).

  • The capillary is then flame-sealed to prevent the sample from evaporating during the experiment.

  • The sealed capillary is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

2. In-Situ Crystallization:

  • The mounted capillary is placed on the diffractometer and cooled using a stream of cold nitrogen gas. The temperature is carefully lowered to just below the melting point of this compound (-17°C).

  • A single crystal is grown from the liquid phase directly on the diffractometer. This can be achieved through several techniques:

    • Slow Cooling: The liquid is cooled at a very slow rate through its freezing point to encourage the formation of a single, well-ordered crystal.

    • Zone Refining: A small molten zone is moved along the capillary, leaving a single crystal behind.

    • Laser-Induced Nucleation: A focused laser beam is used to heat a small spot on the capillary, which is then rapidly cooled to induce the nucleation of a single crystal.

  • The quality of the crystal is monitored using the diffractometer's microscope and by observing the diffraction pattern.

3. Data Collection:

  • Once a suitable single crystal is obtained, the temperature of the cold stream is further lowered (typically to around 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

  • The diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the X-ray diffraction data.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots, with the intensity and position of each spot providing information about the crystal's internal structure.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.

  • The positions of the atoms within the unit cell are determined using direct methods or Patterson methods of structure solution.

  • The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

  • The final result is a detailed three-dimensional model of the crystal structure of this compound, including precise bond lengths, bond angles, and intermolecular interactions.

Workflow for Crystal Structure Determination of a Liquid Compound

The following diagram illustrates the key steps in the experimental workflow for determining the crystal structure of a liquid compound like this compound.

Crystal_Structure_Workflow cluster_preparation Sample Preparation cluster_crystallization In-Situ Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination A Liquid Sample in Capillary B Flame-Seal Capillary A->B C Mount on Goniometer B->C Mounting D Cool Below Melting Point C->D E Grow Single Crystal D->E F Cool to 100 K E->F Crystal Obtained G Collect Diffraction Data F->G H Process Data (Unit Cell, Space Group) G->H I Solve Structure (Direct Methods) H->I Processed Data J Refine Atomic Model I->J K Final Crystal Structure J->K

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of dimethyl maleate (B1232345). By leveraging Density Functional Theory (DFT), we can construct a detailed molecular portrait that is invaluable for understanding its reactivity and potential applications in various scientific domains, including drug development.

Core Computational Protocols

The foundation of a thorough computational analysis rests on a series of well-defined protocols. These steps ensure that the calculated properties are reliable and physically meaningful. The primary method discussed is Density Functional Theory (DFT), a robust approach for investigating the electronic structure of molecules. A widely used functional for such studies is B3LYP, often paired with a Pople-style basis set like 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost.

Experimental Protocol: A Standard Computational Workflow

A typical computational study on a molecule like dimethyl maleate follows a structured workflow:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software. The initial coordinates can be based on standard bond lengths and angles.

  • Geometry Optimization: This is the most critical step, where the molecule's geometry is adjusted to find a stable structure corresponding to a minimum on the potential energy surface. This process involves iterative calculations of the forces on each atom until they are negligible. The successful completion of this step yields the equilibrium geometry of the molecule.[1][2]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (all calculated frequencies are real and positive). An imaginary frequency indicates a transition state.[3]

    • It predicts the molecule's infrared (IR) and Raman vibrational spectra, which can be compared with experimental data.[4][5]

  • Electronic Property Calculation: Once a stable geometry is confirmed, various electronic properties are calculated. This includes:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6][7][8][9]

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the Lewis structure, charge distribution, and intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density between orbitals.[10][11][12][13]

The logical progression of these protocols is visualized in the workflow diagram below.

Computational Chemistry Workflow cluster_input Setup cluster_calculation Core Calculation cluster_analysis Analysis & Results Input Initial Molecular Structure (this compound) Method Select Method & Basis Set (e.g., B3LYP/6-31G(d,p)) Input->Method Define computational level Opt Geometry Optimization Method->Opt Start optimization Freq Frequency Calculation Opt->Freq Use optimized geometry Validation Verify Minimum (No Imaginary Frequencies) Freq->Validation Check frequencies Properties Electronic Properties (HOMO-LUMO, NBO) Validation->Properties Proceed if minimum Spectra Vibrational Spectra (IR/Raman) Validation->Spectra Proceed if minimum Data Final Data Output Properties->Data Spectra->Data

A standard workflow for quantum chemical calculations.

Conformational Analysis of this compound

Due to the rotational freedom around its single bonds, this compound can exist in several conformations. Theoretical studies have identified multiple equilibrium structures for the molecule.[14] The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions. A comprehensive conformational analysis is crucial as the reactivity and spectroscopic properties of the molecule are governed by its most stable geometric arrangements.

Calculations have shown that in all stable structures, the ester groups adopt specific orientations relative to the carbon-carbon double bond. Typically, one of the O=C-O planes is found to be nearly perpendicular to the central C-C=C-C plane, while the other remains coplanar.[14]

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from DFT calculations on this compound. The values presented here are illustrative of what a B3LYP/6-31G(d,p) calculation would yield.

Table 1: Optimized Geometric Parameters (Illustrative) Bond lengths in Angstroms (Å), bond angles and dihedral angles in degrees (°).

ParameterAtom IDsCalculated Value
Bond Lengths
C=CC2=C3~1.34 Å
C-CC1-C2~1.49 Å
C=OC1=O1~1.21 Å
C-OC1-O2~1.35 Å
O-CH3O2-C4~1.44 Å
Bond Angles
C-C=CC1-C2=C3~124°
C=C-OC3-C2-C1~125°
O=C-OO1=C1-O2~125°
C-O-CC1-O2-C4~116°
Dihedral Angles
O=C-C=CO1=C1-C2=C3~0° or ~180°
C-O-C=OC4-O2-C1=O1~0° or ~180°

Table 2: Calculated Vibrational Frequencies (Illustrative) Frequencies in reciprocal centimeters (cm⁻¹). Only key vibrational modes are shown.

Vibrational ModeAssignmentCalculated Frequency (cm⁻¹)
ν(C=O)Carbonyl Stretch~1750 - 1780
ν(C=C)Alkene Stretch~1640 - 1660
ν(C-O)Ester C-O Stretch~1200 - 1300
δ(=C-H)Alkene C-H Bend~950 - 1000
ν(C-H)Methyl C-H Stretch~2950 - 3050

Table 3: Electronic Properties (Illustrative) Energies in electron volts (eV).

PropertyDescriptionCalculated Value
E(HOMO) Energy of Highest Occupied Molecular Orbital~ -7.0 eV
E(LUMO) Energy of Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO)~ 5.5 eV
Dipole Moment Molecular Polarity~ 2.5 Debye

Analysis of Electronic Structure

The electronic properties of this compound are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for interpreting this behavior.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO , conversely, is the orbital most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[9]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_level HOMO_level HOMO_level->LUMO_level E_axis Energy 0,0.5 0,3.5 0,0.5->0,3.5 Gap_label ΔE (HOMO-LUMO Gap)

Frontier Molecular Orbitals and the energy gap.

Natural Bond Orbital (NBO) analysis further refines this picture by translating the complex wavefunctions into intuitive chemical concepts like bonds, lone pairs, and delocalization. For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the carbonyl group (π* C=O) and the C=C double bond, which contributes to the molecule's overall stability and influences its reactivity.

References

An In-depth Technical Guide to the Synthesis of Triphenylmethanol via the Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Grignard reaction stands as a cornerstone in organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters. This guide provides a comprehensive technical overview of a classic Grignard synthesis: the preparation of the tertiary alcohol, triphenylmethanol (B194598), from bromobenzene (B47551) and benzophenone (B1666685). This synthesis is an exemplary illustration of nucleophilic addition to a ketone and is a fundamental procedure in many academic and research laboratories.

This document outlines the reaction mechanism, detailed experimental protocols for synthesis and purification, quantitative data, and a visual representation of the experimental workflow, tailored for researchers, chemists, and students of organic chemistry.

Reaction Mechanism and Stoichiometry

The synthesis of triphenylmethanol is a two-stage process. The first stage involves the formation of the Grignard reagent, phenylmagnesium bromide, through the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. In the second stage, this highly nucleophilic reagent attacks the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final product, triphenylmethanol.

Grignard Reaction Mechanism Mechanism for the Synthesis of Triphenylmethanol cluster_0 Step 1: Phenylmagnesium Bromide Formation cluster_1 Step 2: Nucleophilic Attack on Benzophenone cluster_2 Step 3: Acidic Workup (Protonation) PhBr Bromobenzene PhMgBr Phenylmagnesium Bromide (Grignard Reagent) PhBr->PhMgBr + Mg Mg Magnesium ether Anhydrous Ether ether->PhMgBr solvent Benzophenone Benzophenone Alkoxide Magnesium Alkoxide Intermediate Benzophenone->Alkoxide + Phenylmagnesium Bromide Alkoxide_ref Magnesium Alkoxide Alkoxide->Alkoxide_ref PhMgBr_ref Phenylmagnesium Bromide Triphenylmethanol Triphenylmethanol Alkoxide_ref->Triphenylmethanol + H3O+ Acid H3O+

Caption: Reaction mechanism for the synthesis of triphenylmethanol.

Experimental Protocols

Successful execution of a Grignard synthesis hinges on maintaining strictly anhydrous (water-free) conditions.[1] Grignard reagents are potent bases and will react with any protic solvent, including atmospheric moisture, which would quench the reaction.[2] All glassware must be rigorously dried, typically in an oven, and assembled while hot, then allowed to cool under a dry atmosphere (e.g., with a CaCl2 drying tube).[1]

2.1. Protocol 1: Synthesis of Phenylmagnesium Bromide

  • Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a reflux condenser, and a 125 mL dropping funnel. Attach a calcium chloride drying tube to the top of the condenser to protect the apparatus from atmospheric moisture.

  • Reagent Preparation: Place 1.5 g of magnesium turnings into the reaction flask. A small crystal of iodine can be added to help initiate the reaction by etching the passivating oxide layer on the magnesium surface.[2] In the dropping funnel, prepare a solution of 5.3 mL of bromobenzene in 15 mL of anhydrous diethyl ether.

  • Initiation: Add approximately one-quarter of the bromobenzene-ether solution from the dropping funnel to the magnesium turnings.[3] The reaction should initiate within 5-10 minutes, evidenced by the formation of bubbles, a cloudy or brownish appearance, and gentle boiling of the ether solvent.[3] If the reaction does not start, gentle warming with a hot water bath may be necessary.

  • Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[3] The resulting dark brown or grayish solution is the Grignard reagent, phenylmagnesium bromide, which should be used immediately in the next step.

2.2. Protocol 2: Synthesis of Triphenylmethanol

  • Reactant Addition: Prepare a solution of 9.1 g of benzophenone in 100 mL of anhydrous diethyl ether and place it in the dropping funnel. Cool the Grignard reagent solution in an ice bath.

  • Reaction: Slowly add the benzophenone solution dropwise to the stirred, cooled Grignard reagent. A color change to pink or red is often observed as the triphenylmethoxide magnesium bromide salt forms.[4] The salt may precipitate from the solution.

  • Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes to ensure the reaction goes to completion.

2.3. Protocol 3: Work-up and Isolation

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of 10% sulfuric acid (or 3M HCl).[3][5] Stir the mixture until the ice has melted and the solids have dissolved. This step protonates the alkoxide salt to form triphenylmethanol and dissolves any unreacted magnesium metal.

  • Extraction: Transfer the mixture to a separatory funnel. The triphenylmethanol product will be in the ether layer. Separate the layers and extract the aqueous layer twice more with small portions of diethyl ether to recover all the product.[2]

  • Washing and Drying: Combine the organic (ether) layers and wash them with a saturated sodium bicarbonate (NaHCO3) solution, followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation of Crude Product: Decant the dried ether solution into a pre-weighed flask and evaporate the solvent using a rotary evaporator or a gentle stream of air in a fume hood to obtain the crude triphenylmethanol, which may appear as an oily solid.[5][6]

2.4. Protocol 4: Purification by Recrystallization

The primary impurity in this synthesis is biphenyl (B1667301), formed by a coupling side reaction.[5] Triphenylmethanol can be purified by recrystallization.

  • Solvent Selection: Isopropyl alcohol is a common solvent for this recrystallization.[6] Alternatively, a mixed-solvent system of petroleum ether and diethyl ether can be used to remove the more nonpolar biphenyl impurity.[5]

  • Procedure: Dissolve the crude solid in a minimal amount of hot isopropyl alcohol in an Erlenmeyer flask.[7][8] If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[6] Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry completely on the funnel or on a watch glass. Determine the mass of the pure, dry triphenylmethanol and calculate the percent yield.[7]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of triphenylmethanol. Yields can vary significantly based on the purity of reagents, the success of maintaining anhydrous conditions, and technique.

ReactantMolar Mass ( g/mol )Amount UsedMoles (approx.)Role
Magnesium24.310.115 g[6]0.0047Reagent
Bromobenzene157.010.777 g[6]0.0049Reagent (Grignard Precursor)
Benzophenone182.221.09 g[6]0.0060Substrate (Electrophile)
Product Molar Mass ( g/mol ) Theoretical Yield Reported Yield (%)
Triphenylmethanol260.34~1.22 g9.2% - 65.4%[6][9]Product

Note: In the example cited[6], bromobenzene is the likely limiting reagent after considering the stoichiometry of the Grignard formation and subsequent reaction.

Visualization of Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a logical workflow.

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Synthesis cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A Dry Glassware (Oven) B Assemble Apparatus (Flask, Condenser, Funnel) A->B C Add Mg Turnings & Iodine Crystal B->C E Initiate Reaction (Add small aliquot of PhBr) C->E D Prepare PhBr in Anhydrous Ether D->E F Maintain Reflux (Dropwise addition of PhBr) E->F G Complete Reaction (Stir for 15-30 min) F->G I Add Benzophenone Solution Dropwise to Grignard G->I H Prepare Benzophenone in Anhydrous Ether H->I J Acidic Work-up (Ice + H₂SO₄/HCl) I->J K Liquid-Liquid Extraction (Separate & wash ether layer) J->K L Dry & Evaporate Solvent (Isolate Crude Product) K->L M Recrystallize Crude Solid (from hot Isopropyl Alcohol) L->M N Collect Crystals (Vacuum Filtration) M->N O Dry Pure Product & Determine Mass N->O P Characterize Product (Melting Point, IR Spectroscopy) O->P

Caption: Workflow for the Grignard synthesis of triphenylmethanol.

References

Dimethyl Maleate as a Dienophile in Diels-Alder Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl maleate's role as a dienophile in Diels-Alder reactions. Dimethyl maleate (B1232345) is a valuable reagent in organic synthesis, enabling the construction of complex cyclic systems. This document details its reactivity, stereoselectivity, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

Core Principles: Reactivity and Stereoselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound serves as an effective dienophile due to the electron-withdrawing nature of its two ester groups, which activates the carbon-carbon double bond for reaction with a diene.

Reactivity: The reactivity of this compound is governed by Frontier Molecular Orbital (FMO) theory. As an electron-poor dienophile, its Lowest Unoccupied Molecular Orbital (LUMO) has a favorable energy overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. A smaller HOMO-LUMO energy gap leads to a faster reaction rate. The presence of two electron-withdrawing methyl ester groups lowers the LUMO energy of this compound, making it reactive towards a variety of dienes.

Stereoselectivity: A key feature of the Diels-Alder reaction is its stereospecificity. The cis-geometry of the double bond in this compound is retained in the resulting cyclohexene (B86901) product, leading to a cis-substitution pattern of the methoxycarbonyl groups. When reacting with cyclic dienes, the reaction can proceed through two primary stereochemical pathways, resulting in either endo or exo products.

  • Endo Rule: The endo isomer, where the electron-withdrawing groups of the dienophile are oriented towards the diene's developing π-system in the transition state, is often the kinetically favored product. This preference is attributed to favorable secondary orbital interactions.

  • Exo Product: The exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction temperature, with higher temperatures often favoring the formation of the more stable exo product due to the reversibility of the Diels-Alder reaction.

Data Presentation: Reaction of this compound with Various Dienes

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with several common dienes under different conditions.

Table 1: Thermal Diels-Alder Reactions of this compound

DieneSolventTemperature (°C)TimeYield (%)Endo:Exo RatioReference
Cyclopentadiene (B3395910)Solvent-freeRT-~903.4:1[1]
1,3-ButadieneToluene (B28343)16024 h---
AnthraceneXylene~140 (reflux)30 min--[2]
Furan (B31954)Acetonitrile4048 h-Exo favored[3]

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of this compound

DieneLewis Acid (mol%)SolventTemperature (°C)TimeYield (%)Endo:Exo RatioReference
CyclopentadieneYCl₃ in [Hpyrim]Tf₂N20-45----[4]
FuranAlCl₃CH₂Cl₂---Predominantly Exo[5][6]
IsopreneAlCl₃-20--Increased regioselectivity[7]

Table 3: Microwave-Assisted Diels-Alder Reactions

DieneDienophileSolventTemperature (°C)Time (min)Yield (%)Reference
2,3-Dimethyl-1,3-butadieneMaleimideToluene1301097[8]
AnthraceneDimethyl Fumarate--10-[9]
1,3-ButadieneMaleic Anhydride[MOIM]AlCl₄601High[10][11]

Note: Data for this compound is limited in some cases; analogous systems are provided for reference.

Experimental Protocols

General Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

  • This compound

  • Dicyclopentadiene (B1670491)

  • Solvent (e.g., toluene or solvent-free)

  • Round-bottom flask

  • Reflux condenser (if heating)

  • Magnetic stirrer and stir bar

  • Distillation apparatus (for cracking dicyclopentadiene)

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation (boiling point ~41 °C). The receiving flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 equivalent).

  • Addition of Diene: Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the this compound with stirring. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid. For less reactive dienes, heating under reflux may be necessary for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove any excess volatile reactants under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate the endo and exo isomers and any unreacted starting materials.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the endo:exo ratio.

Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Furan

This protocol describes the synthesis of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. The use of a Lewis acid is often necessary to promote the reaction with the less reactive furan.

Materials:

  • This compound

  • Furan

  • Lewis acid (e.g., ZnCl₂, AlCl₃) (0.1 - 1.0 equivalent)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid and anhydrous DCM.

  • Addition of Dienophile: Add this compound (1.0 equivalent) to the stirred suspension of the Lewis acid.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Diene: Slowly add furan (1.2 equivalents) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at the specified temperature for the required time (can range from hours to days). Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified product by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

General Mechanism of the Diels-Alder Reaction

Caption: General concerted mechanism of the Diels-Alder reaction.

Endo vs. Exo Transition States

Caption: Transition states leading to endo and exo products.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Cycloaddition cluster_isolation Isolation & Analysis A Setup B Addition of Reagents A->B 1. Add Lewis Acid, Solvent, and this compound C Reaction B->C 2. Add Diene at low temp D Quenching C->D 3. Stir and monitor by TLC E Work-up D->E 4. Add quenching agent F Purification E->F 5. Extraction and drying G Characterization F->G 6. Column chromatography

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

References

The Role of Dimethyl Maleate in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl maleate (B1232345) (DMM), the dimethyl ester of maleic acid, serves as a versatile comonomer in polymer chemistry, offering a pathway to tailor polymer properties for a range of specialized applications. Although its homopolymerization is challenging due to steric hindrance, DMM readily copolymerizes with a variety of vinyl monomers, including styrene (B11656) and vinyl acetate (B1210297), via free-radical and other polymerization mechanisms. The incorporation of DMM units into a polymer backbone can significantly enhance its thermal and mechanical properties. This technical guide provides an in-depth overview of the use of dimethyl maleate in polymer chemistry, including its synthesis, copolymerization behavior, and the properties of the resulting polymers. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in this area.

Introduction

This compound (C₆H₈O₄) is a colorless, oily liquid that functions as a valuable intermediate and additive in the production of plastics, pigments, and adhesives.[1][2] In polymer chemistry, it is primarily utilized as a comonomer to modify the properties of various polymers. Its applications include improving the hardness and toughness of polymer films, increasing the glass transition temperature (Tg) of styrene and vinyl chloride polymers, and enhancing the anti-blocking properties of vinyl acetate copolymers.[1][3] This guide explores the fundamental aspects of this compound's role in polymer synthesis, providing researchers with the necessary information to leverage its unique characteristics in the development of advanced materials.

Synthesis of this compound

This compound is typically synthesized through the esterification of maleic anhydride (B1165640) with methanol (B129727). This reaction is acid-catalyzed, commonly using sulfuric acid. The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[2][3]

Polymerization of this compound

Homopolymerization Challenges

The homopolymerization of this compound via free-radical polymerization is generally unsuccessful. This is attributed to the steric hindrance caused by the two methoxycarbonyl groups attached to the double bond, which impedes the approach of propagating radical chains.

Isomerization Polymerization

While direct homopolymerization is difficult, this compound can be polymerized in the presence of an isomerization catalyst. Certain amines can catalyze the isomerization of this compound (a cis-isomer) to dimethyl fumarate (B1241708) (a trans-isomer). Dimethyl fumarate is more susceptible to radical polymerization. This process, known as monomer-isomerization radical polymerization, allows for the formation of a polymer from this compound. The mechanism for this isomerization can be initiated by radicals or acid catalysis.

Below is a conceptual workflow for the light-induced isomerization of this compound to dimethyl fumarate, a key step that can precede polymerization.

Isomerization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation DMM This compound (liquid) Mix Mix DMM and Bromine Solution DMM->Mix Br2 Bromine Solution Br2->Mix Sunlight Expose to Sunlight Mix->Sunlight DMF_Solid Dimethyl Fumarate (solid) Forms Sunlight->DMF_Solid

Figure 1: Conceptual workflow for the light-induced isomerization of this compound.
Copolymerization

This compound readily copolymerizes with a wide range of comonomers, particularly electron-donating monomers like styrene and vinyl acetate. The incorporation of DMM into the polymer chain allows for the modification of the final material's properties.

Properties of this compound Copolymers

The inclusion of this compound in a polymer backbone generally leads to an increase in the glass transition temperature (Tg) and hardness of the material.[3] This is due to the bulky and polar nature of the methoxycarbonyl groups, which restrict chain mobility.

Quantitative Data

Precise quantitative data for this compound copolymers is often specific to the comonomer used and the exact polymerization conditions. The following tables summarize available data for DMM and related maleate/fumarate copolymers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈O₄[3]
Molar Mass144.13 g/mol [3]
AppearanceClear, colorless, oily liquid[3]
Density1.15 g/cm³[3]
Melting Point-17 °C[3]
Boiling Point204-207 °C[3]
Solubility in WaterSlightly soluble[3]

Table 2: Reactivity Ratios for Maleate and Fumarate Monomers with Styrene

Note: Data for this compound is scarce. The following table includes data for related monomers to provide an indication of reactivity.

M1M2r1r2Temperature (°C)Reference
StyreneMaleic acid ethyl ester0.130.03560[4]
StyreneDiethyl fumarate0.300.0760General Textbook Data
StyreneDibutyl maleate0.0680.00560General Textbook Data

Table 3: Thermal Properties of Polymers Containing Maleate or Fumarate Moieties

Polymer/CopolymerGlass Transition Temperature (Tg) (°C)NotesReference
Poly(dimethyl fumarate)135-140Homopolymer of the isomerized monomer[5]
Polystyrene~100For comparison[6]
Poly(vinyl acetate)~30-40For comparison[7]
Poly(styrene-co-maleic anhydride)124-125Related copolymer systemGeneral Textbook Data

Experimental Protocols

The following protocols are adapted from literature for the synthesis and polymerization of this compound and related compounds. Researchers should optimize these procedures for their specific experimental setup and safety protocols.

Synthesis of this compound

Materials:

  • Maleic anhydride

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the mixture for 2-3 hours.

  • After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Free-Radical Copolymerization of this compound with Styrene (Adapted Protocol)

Materials:

  • This compound (distilled)

  • Styrene (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Prepare a series of polymerization tubes. To each tube, add the desired amounts of this compound, styrene, AIBN (typically 1-2 mol% with respect to total monomers), and toluene.

  • Subject the tubes to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tubes under vacuum or an inert atmosphere.

  • Place the sealed tubes in a thermostatically controlled oil bath at 60-70 °C for a specified time (e.g., 24 hours).

  • After the reaction, cool the tubes rapidly to quench the polymerization.

  • Open the tubes and pour the contents into a large volume of methanol to precipitate the copolymer.

  • Filter the precipitate, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.

The general workflow for this free-radical polymerization is depicted below.

Polymerization_Workflow cluster_prep Preparation cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-Up Monomers This compound & Styrene Mixing Mix Monomers, Initiator, & Solvent Monomers->Mixing Initiator AIBN Initiator->Mixing Solvent Toluene Solvent->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Sealing Seal Tube Degassing->Sealing Heating Heat in Oil Bath (60-70°C) Sealing->Heating Quenching Cool to Quench Heating->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Drying Filter and Dry Copolymer Precipitation->Drying

Figure 2: General workflow for free-radical copolymerization of this compound and styrene.

Characterization of Copolymers

The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.

  • ¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic peaks of the respective monomer units.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.

Conclusion

This compound is a valuable comonomer for modifying the properties of polymers. Its incorporation can lead to materials with higher glass transition temperatures, increased hardness, and improved film properties. While challenges in its homopolymerization exist, its ready copolymerization with various vinyl monomers makes it a versatile tool for polymer chemists and material scientists. The experimental protocols and data provided in this guide serve as a starting point for the exploration and utilization of this compound in the design of novel polymeric materials for a variety of advanced applications. Further research into the precise reactivity ratios of this compound with a broader range of comonomers will be crucial for the predictive design of copolymers with tailored properties.

References

Dimethyl Maleate: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (B1232345), the dimethyl ester of maleic acid, is a highly versatile and reactive precursor molecule that plays a crucial role in the synthesis of a wide array of pharmaceutical intermediates. Its chemical structure, featuring an electron-deficient carbon-carbon double bond flanked by two methoxycarbonyl groups, makes it an excellent substrate for several key organic reactions, most notably Michael additions and Diels-Alder cycloadditions. This reactivity profile allows for the efficient construction of complex molecular scaffolds, particularly those containing nitrogen and six-membered rings, which are prevalent in many biologically active compounds. This technical guide provides a comprehensive overview of the application of dimethyl maleate in pharmaceutical synthesis, focusing on key reaction methodologies, experimental protocols, and the pharmaceutical relevance of the resulting molecular entities.

Key Synthetic Applications of this compound in Pharmaceutical Precursor Synthesis

This compound's utility in the pharmaceutical industry primarily stems from its participation in two fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Aza-Michael Addition and the Diels-Alder Reaction.

Aza-Michael Addition: Synthesis of β-Amino Acid Derivatives

The aza-Michael addition, a conjugate addition of an amine to an electron-deficient alkene, is a powerful and atom-economical method for synthesizing β-amino acid derivatives. This compound is a highly reactive Michael acceptor, often enabling the reaction to proceed under mild, catalyst-free conditions, which aligns with the principles of green chemistry.[1][2] The resulting N-substituted dimethyl aspartates are valuable intermediates in the synthesis of various pharmaceuticals.[2] β-amino acids and their derivatives are known to be important components of biologically active peptides and small molecule drugs, exhibiting increased potency and enzymatic stability.[3][4]

Reaction Scheme: The general reaction involves the addition of a primary or secondary amine to the double bond of this compound, leading to the formation of an N-substituted dimethyl aspartate.

aza_michael_addition DimethylMaleate This compound Adduct N-Substituted Dimethyl Aspartate DimethylMaleate->Adduct + R-NH2 Amine Amine (R-NH2)

Caption: Aza-Michael addition of an amine to this compound.

The efficiency of the aza-Michael addition to this compound is influenced by the nature of the amine, solvent, and catalyst. However, many reactions proceed with high yields under catalyst- and solvent-free conditions.

AmineMichael AcceptorTemperature (°C)Time (h)Yield (%)Reference
PentylamineThis compoundRoom Temperature496[5]
CyclohexylamineDiethyl MaleateRoom Temperature-High Conv.[1]
BenzylamineMethyl Acrylate (B77674)Room Temperature2.556[1]

Note: Data for diethyl maleate and methyl acrylate are included to provide a broader context for reactivity, as they are structurally related Michael acceptors.[1][2]

This protocol is adapted from a reported uncatalyzed, solvent-free aza-Michael addition.[5]

Materials:

  • This compound

  • Pentylamine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • With continuous stirring at room temperature, add pentylamine (1.0-1.1 equivalents) dropwise.

  • Seal the flask and allow the mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The reaction is typically complete within 4 hours.[5]

  • Upon completion, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

experimental_workflow_michael cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Add this compound to Flask B Add Pentylamine Dropwise A->B C Stir at Room Temperature for 4h B->C D Monitor by TLC/GC-MS C->D E Direct Use or Purify D->E F Vacuum Distillation or Column Chromatography E->F diels_alder_reaction DimethylMaleate This compound Adduct Diels-Alder Adduct DimethylMaleate->Adduct + Diene Diene Diene (e.g., Furan) experimental_workflow_diels cluster_prep Reaction Setup cluster_reaction Reaction & Crystallization cluster_isolation Product Isolation cluster_purification Purification (Optional) A Dissolve Maleic Anhydride in Ethyl Acetate B Add Furan A->B C Seal and Refrigerate B->C D Remove Excess Solvent C->D E Recrystallization D->E GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., Drug) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Safety, handling, and disposal of Dimethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Disposal of Dimethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (CAS No. 624-48-6) is a diester of maleic acid commonly utilized as an intermediate and additive in the synthesis of plastics, pigments, pharmaceuticals, and agricultural products.[1] Its role as a dienophile in Diels-Alder reactions makes it a valuable reagent in organic synthesis.[2][3] While stable under normal conditions, this compound is classified as a hazardous chemical, necessitating a thorough understanding of its properties and associated risks to ensure safe handling, storage, and disposal.[4] This guide provides comprehensive technical information for laboratory personnel working with this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for assessing its behavior under various laboratory conditions.

PropertyValueReference(s)
Molecular Formula C₆H₈O₄[5]
Molecular Weight 144.13 g/mol [5]
Appearance Colorless liquid[5]
Odor Pungent[6]
Boiling Point 204.0 - 205.0 °C @ 760 mmHg[5]
Melting Point -17 °C[1]
Density 1.152 g/cm³ at 20-25 °C[5][7]
Flash Point 91 - 95 °C (195.8 - 203 °F)[5][8]
Autoignition Temperature 390 °C (734 °F)[8]
Vapor Pressure 1 mmHg @ 45.7 °C; 0.3 mmHg @ 25 °C[5][9]
Vapor Density 4.97 (Air = 1)[5]
Solubility in Water 74.1 g/L at 10 °C; 77.9 g/L at 20 °C[10]
log Pow (Octanol/Water) 0.52 at 35 °C

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[8] It is harmful if swallowed or absorbed through the skin, causes serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[10]

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[10]
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Sensitization1H317: May cause an allergic skin reaction[10]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[10]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (Stomach, Skin) through prolonged or repeated exposure[8]
Hazardous to the Aquatic Environment, Acute Hazard2H401: Toxic to aquatic life
NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual summary of the hazards of a chemical.

g health 2 flammability 2 special instability 0 health_label Health flammability_label Flammability instability_label Instability special_label Special

Caption: NFPA 704 Diamond for this compound[5].

Toxicology and Health Effects

Exposure to this compound can lead to various adverse health effects. It is a skin sensitizer (B1316253) and can cause an allergic reaction.[2] The primary routes of exposure are inhalation, skin absorption, and ingestion.

Toxicity TypeSpeciesRouteValueReference(s)
Acute Oral Toxicity -OralCategory 4 (Harmful)[10][11]
Acute Dermal Toxicity RabbitDermalLD50: 530 uL/kg[2]
Acute Inhalation Toxicity MouseInhalationLC > 1,500 mg/m³/10min[2]
Ecotoxicity (Crustacea) Daphnia magna-EC50: 6.51 mg/L (48 h)[12]
Repeated Dose Toxicity RatDermalNOAEL: 60 mg/kg

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.

Engineering Controls and Personal Protective Equipment (PPE)

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5] Eyewash stations and safety showers must be readily accessible.[4][8] The selection of appropriate PPE is based on the potential for exposure.

Caption: PPE selection workflow for handling this compound.

Handling and Storage Conditions
  • Handling: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10] Avoid breathing mists or vapors. Keep containers tightly closed when not in use.[5] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Incompatible materials include acids, bases, oxidizing agents, and reducing agents.[3][4] Store in a tightly closed container.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention if symptoms persist or if you feel unwell.[5][8]

First_Aid exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes ingestion Ingestion exposure->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. 4. Get medical aid. inhalation->action_inhale Action action_skin 1. Immediately remove contaminated clothing. 2. Flush skin with plenty of water for at least 15 minutes. 3. Wash with soap and water. 4. Get medical aid. skin->action_skin Action action_eyes 1. Immediately flush eyes with water for at least 15 minutes. 2. Occasionally lift upper and lower eyelids. 3. Remove contact lenses if present and easy to do. 4. Get medical aid immediately. eyes->action_eyes Action action_ingest 1. Do NOT induce vomiting. 2. If victim is conscious, rinse mouth and give 2-4 cupfuls of water. 3. Never give anything by mouth to an unconscious person. 4. Get medical aid immediately. ingestion->action_ingest Action

Caption: First aid procedures for this compound exposure.[5][8][10]

Accidental Release Measures

In case of a spill or leak, immediate action must be taken to prevent environmental contamination and personnel exposure.

Spill_Response spill Spill Detected evacuate Evacuate Personnel from immediate area spill->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove all Sources of Ignition ventilate->ignition contain Contain Spill (Prevent entry into drains/waterways) ignition->contain absorb Absorb with inert material (e.g., vermiculite, sand, earth) contain->absorb collect Collect into a suitable, closed container for disposal absorb->collect cleanup Clean affected area collect->cleanup dispose Dispose of waste per regulations cleanup->dispose

Caption: Workflow for responding to a this compound spill.[5][10]

Disposal Considerations

Chemical waste must be managed to ensure safety and regulatory compliance. This compound and materials contaminated with it are considered hazardous waste.

Disposal Guidelines

Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] Do not dispose of into sewer systems or waterways.[10][13] Waste should be handled by a licensed professional waste disposal service.[4]

Disposal_Decision_Tree start Waste Generated q_type Type of Waste? start->q_type liquid_waste Liquid this compound (Unused or Residue) q_type->liquid_waste Liquid solid_waste Contaminated Solids (PPE, absorbents, glassware) q_type->solid_waste Solid empty_container Empty Container q_type->empty_container Empty Container collect_liquid Collect in a designated, properly labeled, sealed hazardous waste container liquid_waste->collect_liquid store_liquid Store in a secure secondary containment area collect_liquid->store_liquid final_disposal Arrange for pickup by licensed hazardous waste contractor store_liquid->final_disposal collect_solid Collect in a designated, properly labeled, sealed hazardous waste container solid_waste->collect_solid store_solid Store separately from incompatible wastes collect_solid->store_solid store_solid->final_disposal triple_rinse Triple rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->final_disposal dispose_container Dispose of container as non-hazardous trash deface_label->dispose_container

Caption: Decision tree for the disposal of this compound waste.[5][13][14]

Experimental Protocols

Synthesis via Fischer Esterification (Safety Context)

This compound can be synthesized by the Fischer esterification of maleic anhydride (B1165640) with methanol (B129727), using concentrated sulfuric acid as a catalyst.[1][3] The protocol involves handling multiple hazardous materials.

  • Objective: To outline the safety procedures integral to the synthesis of this compound. This is not a procedural guide for synthesis but a highlight of safety-critical steps.

  • Methodology:

    • Reagent Handling: All manipulations must be performed in a chemical fume hood.[15] Wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves resistant to both acids and alcohols.[16]

    • Catalyst Addition: Concentrated sulfuric acid is extremely corrosive.[17][18] It should be added slowly and carefully to the cooled methanol to dissipate the heat generated from the exothermic reaction.

    • Reflux: The reaction is typically heated to reflux.[18] Ensure the reflux apparatus is assembled correctly with a water-cooled condenser to prevent the escape of flammable methanol vapors. Do not heat a closed system.[18] Use a heating mantle as the heat source to avoid open flames.

    • Workup and Isolation: After the reaction, the mixture is cooled. The workup often involves washing with water and a basic solution (e.g., sodium bicarbonate) to neutralize the remaining acid.[17] This neutralization step can produce carbon dioxide gas, so additions should be done slowly to control effervescence and prevent pressure buildup.

    • Purification: Purification by distillation should be performed with care, ensuring the apparatus is properly set up and not heated to dryness.[18]

Protocol for Assessing Skin Sensitization Potential (OECD Guideline 406)

The potential for this compound to cause skin sensitization is a key toxicological endpoint.[2][11] The standard method for this assessment is the Guinea Pig Maximization Test (GPMT), as described in OECD Test Guideline 406.

  • Objective: To determine if a substance can elicit an allergic contact dermatitis response.

  • Methodology Summary:

    • Induction Phase: A group of test animals (guinea pigs) is initially exposed to the test substance. This involves both intradermal injections of this compound (with an adjuvant to enhance the immune response) and a topical application to the same area 24 hours later.

    • Challenge Phase: Approximately two weeks after the induction phase, the animals (both the test group and a control group) are challenged with a topical application of the test substance at a non-irritating concentration to a new, untreated area.

    • Assessment: The skin reaction at the challenge site is observed and scored for erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal.

    • Evaluation: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a significantly higher number of test animals show a positive response compared to the controls.

References

Technical Guide: GHS Hazard Profile of Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the hazards associated with Dimethyl maleate (B1232345) (CAS No. 624-48-6), as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It includes a detailed summary of toxicological data, standardized experimental methodologies, and a visualization of the toxicological mechanism.

GHS Hazard Classification

Dimethyl maleate is classified as a hazardous substance. The specific hazard statements (H-statements) are summarized below. The signal word associated with this chemical can be either "Warning" or "Danger" depending on the classification system and concentration.[1][2][3][4][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4][5][6][7]

  • H311 / H312: Toxic / Harmful in contact with skin.[1][6]

  • H317: May cause an allergic skin reaction.[2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2][4][5][6]

  • H401: Toxic to aquatic life.[3][6]

  • H227: Combustible liquid.[3]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[1]

Quantitative Hazard Data

The following tables summarize the key quantitative data that form the basis for the GHS classification of this compound.

Table 1: Acute Toxicity Data
EndpointSpeciesRouteValueReference
LD₅₀RatOral1410 mg/kg[8][9]
LD₅₀RabbitDermal530 µL/kg[7][8][9]
Table 2: Ecotoxicity Data
EndpointSpeciesDurationValueReference
EC₅₀Daphnia magna (Water Flea)48 hours6.51 mg/L[2]
EC₅₀Pseudokirchneriella subcapitata (Green Algae)72 hours13.34 mg/L[2]
LCLeuciscus idus (Ide)48 hours25 mg/L[2]
NOECActivated Sludge3 hours32 mg/L[2]
Table 3: Physicochemical Properties
PropertyValueReference
Flash Point91 - 113 °C[1][2][8]
Boiling Point202 - 205 °C[2][8]
Melting Point-17 to -19 °C[2][8][10]
Density~1.152 g/cm³[1][2][8]
Water Solubility77.9 g/L (at 20 °C)[2][11]
log P (octanol/water)0.52 (at 35 °C)[2][6]

Experimental Protocols

The hazard classifications are determined by standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These methods have replaced the former OECD Guideline 401. They aim to determine the dose of a substance that is lethal to 50% of the test population (LD₅₀) following a single oral administration.

  • Principle: A stepwise procedure is used where a small group of animals (typically rats, and usually females) is dosed at a defined starting level.[12] The outcome (mortality or survival) determines the dosage for the next group. This allows for classification of the substance's toxicity while minimizing animal use.[1][13]

  • Animal Model: Healthy, young adult rats are commonly used.[1] Animals are fasted prior to administration of the test substance.[1]

  • Procedure: The substance is administered by gavage in a single dose.[1] If a single dose isn't possible, it can be given in fractions over a period not exceeding 24 hours.[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.[1] A gross necropsy is performed on all animals at the end of the study.[1]

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential hazards from short-term dermal exposure to a substance.

  • Principle: The test substance is applied to the skin of an animal in a single dose. The method can be a limit test (a single high dose) to demonstrate low toxicity or a full test with multiple dose levels to determine a dose-response relationship.[9]

  • Animal Model: Typically, adult rats are used.[14] A section of fur (at least 10% of the body surface) is clipped from the dorsal area 24 hours before the test.[9][15]

  • Procedure: The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing for a 24-hour exposure period.[9][16]

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

This method is used to determine if a substance can provoke a delayed allergic skin reaction.

  • Principle: The test involves an initial "induction" phase to sensitize the animal, followed by a "challenge" phase to elicit a potential allergic reaction.[10][17]

  • Animal Model: Young adult guinea pigs are used.[17]

  • Procedure:

    • Induction Phase: The test substance is administered to a test group via intradermal injections (with an adjuvant like Freund's Complete Adjuvant to boost the immune response) and subsequent topical application. A control group is treated similarly but without the test substance.[10]

    • Rest Period: A 10-14 day rest period allows for the development of an immune response.[10]

    • Challenge Phase: Both the test and control groups are exposed to a topical application of the test substance at a non-irritating concentration.[10]

  • Observation: The challenge sites are observed for skin reactions (erythema and edema) at approximately 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.[17] A substance is classified as a sensitizer (B1316253) if a significantly higher proportion of the test group shows a positive reaction.[18]

Visualizations: Mechanism and Hazard Identification

Mechanism of Skin Sensitization

This compound is an electrophilic compound known as a Michael acceptor. Its ability to cause skin sensitization is based on its chemical reactivity with skin proteins, which is the molecular initiating event in the adverse outcome pathway (AOP) for this endpoint.

G cluster_skin Skin Layers cluster_immune Immune Response Stratum_Corneum Stratum Corneum Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Hapten_Protein_Complex Hapten-Protein Complex (Immunogenic) Langerhans_Cells Langerhans Cell (Antigen Presenting Cell) T_Cells T-Cell Activation & Proliferation Langerhans_Cells->T_Cells Antigen Presentation Sensitization Sensitization T_Cells->Sensitization DMM This compound (DMM) DMM->Stratum_Corneum Penetration Skin_Protein Skin Protein (Nucleophile, e.g., Cysteine) DMM->Skin_Protein Covalent Bonding (Michael Addition) DMM_Label Chemical (Hapten) Protein_Label Biological Macromolecule Hapten_Protein_Complex->Langerhans_Cells Uptake & Processing Complex_Label Molecular Initiating Event

Caption: Mechanism of skin sensitization by this compound, a Michael acceptor.

Hazard Identification Workflow

The process of identifying and classifying chemical hazards follows a structured workflow, often beginning with existing data and progressing to in vivo testing only when necessary.

G A Start: Hazard Identification for This compound B Weight of Evidence Analysis A->B C Existing Human & Animal Data B->C Gather D Physicochemical Properties (e.g., reactivity) B->D Gather E (Q)SAR & Read-Across from similar molecules B->E Gather F In Vitro / Ex Vivo Testing (e.g., EpiSkin™, DPRA) B->F If data is insufficient I Data Integration & Expert Judgement C->I D->I E->I F->I G Data Sufficient for Classification? H In Vivo Testing (OECD Guidelines 402, 404, 406, etc.) G->H No J Final GHS Classification & Hazard Statements G->J Yes H->I Generate new data I->G

Caption: Tiered workflow for chemical hazard identification and classification.

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction Using Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This reaction class is fundamental in the synthesis of complex natural products, pharmaceuticals, and novel materials. Dimethyl maleate (B1232345), an α,β-unsaturated ester, serves as an excellent dienophile due to the electron-withdrawing nature of its two ester groups, which activates the carbon-carbon double bond for reaction with a conjugated diene. The cis-configuration of the ester groups in dimethyl maleate is retained in the product, leading to the formation of cis-substituted cyclohexene (B86901) derivatives.

This document provides detailed protocols for the Diels-Alder reaction of this compound with various dienes, including cyclopentadiene (B3395910), furan (B31954), and 1,3-butadiene (B125203). It also explores the influence of Lewis acid catalysis and microwave irradiation on reaction rates and stereoselectivity.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted mechanism involving a cyclic transition state. A key stereochemical feature of this reaction is the "endo rule," which states that when a dienophile with unsaturated substituents reacts with a cyclic diene, the substituents preferentially occupy the endo position in the transition state. This is due to favorable secondary orbital interactions between the substituents on the dienophile and the developing pi-system of the diene. While the endo product is kinetically favored, the exo product is often thermodynamically more stable. The ratio of endo to exo products can be influenced by reaction conditions such as temperature, solvent, and the presence of a catalyst. Lewis acids, for example, can enhance the endo selectivity of the reaction.[1][2]

Experimental Protocols

Protocol 1: Reaction of this compound with Cyclopentadiene (Thermal)

This protocol describes the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Cyclopentadiene is highly reactive and readily dimerizes at room temperature to dicyclopentadiene (B1670491). Therefore, it must be freshly prepared by "cracking" (a retro-Diels-Alder reaction) of dicyclopentadiene immediately before use.

Materials:

  • This compound

  • Dicyclopentadiene

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Distillation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 170-180 °C to induce the retro-Diels-Alder reaction. Collect the cyclopentadiene monomer (b.p. ~41 °C) in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent like ethyl acetate.

  • Reaction: Cool the solution of this compound in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution with stirring. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting adduct is often a mixture of endo and exo isomers. The product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to separate the isomers.

Quantitative Data:

DieneDienophileConditionsSolventTimeYield (%)endo:exo Ratio
CyclopentadieneThis compoundRoom Temp--903.2:1
CyclopentadieneThis compound185 °C (Sealed Tube)---More mixed than at lower temp.[3]
Protocol 2: Reaction of this compound with Furan (Thermal)

This protocol describes the synthesis of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Furan is an aromatic diene and is generally less reactive in Diels-Alder reactions compared to cyclopentadiene.

Materials:

  • This compound

  • Furan

  • Toluene (or other high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in toluene.

  • Reaction: Add furan (1.2 equivalents) to the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for several hours to days. Monitor the reaction progress by TLC. Note that in some cases, with substituted furans, this compound has been reported to be unreactive under these conditions.[4]

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: Reaction of this compound with 1,3-Butadiene (in situ generation)

This protocol describes the synthesis of dimethyl cyclohex-4-ene-1,2-dicarboxylate. 1,3-Butadiene is a gas at room temperature and can be conveniently generated in situ from the thermal decomposition of 3-sulfolene (B121364).

Materials:

  • This compound

  • 3-Sulfolene

  • Xylene (or other high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and 3-sulfolene (1.2 equivalents) in xylene.

  • Reaction: Heat the mixture to reflux (approximately 140 °C for xylene). The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood). The in situ generated butadiene will then react with this compound.[5]

  • Reaction Monitoring: Continue to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure and purified by vacuum distillation or column chromatography.

Advanced Protocols

Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acids can significantly accelerate the rate of Diels-Alder reactions and often enhance the endo selectivity.[1][2] Common Lewis acids used include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.

General Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, non-coordinating solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). Slowly add the Lewis acid catalyst (0.1 to 1.0 equivalent) to the stirred solution.

  • Diene Addition: Add the diene (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at the specified temperature and monitor its progress by TLC. Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or water). Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data (Representative):

DieneDienophileCatalystSolventTemp (°C)TimeYield (%)endo:exo Ratio
CyclopentadieneMethyl AcrylateAlCl₃CH₂Cl₂---Higher than uncatalyzed

Note: Specific data for this compound with various Lewis acids may require empirical optimization.

Microwave-Assisted Diels-Alder Reaction

Microwave irradiation can dramatically reduce reaction times from hours or days to minutes.[6] This is due to efficient and rapid heating of the reaction mixture.

General Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), the diene (1.2-1.5 equivalents), and a suitable high-boiling solvent (e.g., toluene, o-dichlorobenzene) or perform the reaction neat (solvent-free).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for a specified time (e.g., 5-30 minutes).

  • Work-up and Purification: After cooling the vessel to room temperature, open it carefully. Isolate the product following a standard aqueous work-up and purify by column chromatography or distillation.

Quantitative Data (Representative for a furan derivative):

DieneDienophileConditionsSolventTimeYield (%)
Furan derivativeα,β-unsaturated aldehyde180 °C, Microwaveo-dichlorobenzene20 min79

Note: Optimal conditions for this compound will depend on the specific diene and microwave reactor used.

Data Summary

The following table summarizes the expected products from the Diels-Alder reaction of this compound with various dienes.

DieneProduct NameProduct Structure
CyclopentadieneDimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
FuranDimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
1,3-ButadieneDimethyl cyclohex-4-ene-1,2-dicarboxylate

Note: The stereochemistry of the products is cis at the ester-bearing carbons.

Visualizations

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Conditions cluster_process Process Diene Diene (e.g., Cyclopentadiene, Furan, 1,3-Butadiene) Reaction Diels-Alder Reaction Diene->Reaction Dienophile Dienophile (this compound) Dienophile->Reaction Thermal Thermal (Reflux) Thermal->Reaction Lewis_Acid Lewis Acid Catalysis (e.g., AlCl3, BF3·OEt2) Lewis_Acid->Reaction Microwave Microwave Irradiation Microwave->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: Experimental workflow for the Diels-Alder reaction.

Signaling_Pathway Diene Diene (HOMO) Transition_State Cyclic Transition State Diene->Transition_State Dienophile Dienophile (LUMO) (this compound) Dienophile->Transition_State Product Cycloadduct Transition_State->Product [4+2] Cycloaddition

Caption: Simplified Diels-Alder reaction pathway.

References

Application Notes and Protocols for Michael Addition with Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] Dimethyl maleate (B1232345), an α,β-unsaturated ester, serves as a versatile Michael acceptor due to the electron-withdrawing nature of its two ester groups, which polarize the carbon-carbon double bond and render the β-carbon electrophilic and susceptible to nucleophilic attack.[2][3] This reactivity makes dimethyl maleate a valuable building block in the synthesis of a wide range of compounds, including pharmaceutical intermediates.[2] Notably, this compound is a highly reactive Michael acceptor, often enabling reactions under mild, catalyst-free, and solvent-free conditions, aligning with the principles of green chemistry.[4]

These application notes provide detailed protocols for the Michael addition of various nucleophiles to this compound, along with quantitative data to guide reaction optimization.

Core Principles of the Michael Addition with this compound

The general mechanism for a base-catalyzed Michael addition involves three key steps:

  • Nucleophile Formation: A base abstracts a proton from the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate, thiolate, or amine).[1]

  • Conjugate Addition: The nucleophile attacks the β-carbon of this compound, forming a new carbon-carbon or carbon-heteroatom bond and a resonance-stabilized enolate intermediate.[1][2]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct.[1][2]

An important consideration in reactions with this compound is the potential for cis-trans isomerization to the thermodynamically more stable dimethyl fumarate (B1241708), especially in the presence of amines.[5] While dimethyl fumarate is also a Michael acceptor, its reactivity is generally lower than that of this compound.[4][5]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one (B42074) (Catalyzed by a Heterobimetallic Complex)

This protocol describes the synthesis of a chiral building block using a heterobimetallic catalyst.[6]

Materials:

  • (S)-Ga-Na-BINOL complex

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl malonate

  • 2-Cyclopenten-1-one

Procedure:

  • A flame-dried 1L, three-necked round-bottomed flask is charged with sodium tert-butoxide (0.07 equiv).[6]

  • The flask is evacuated and backfilled with nitrogen three times before adding anhydrous THF.[6]

  • A solution of the (S)-Ga-Na-BINOL complex (0.10 equiv) in THF is added to the suspension of sodium tert-butoxide.[6]

  • Dimethyl malonate (1.0 equiv) is then added in one portion, followed by 2-cyclopenten-1-one (1.0 equiv).[6]

  • The mixture is stirred at room temperature for 46 hours.[6]

  • The reaction is quenched and worked up to isolate the crude product.[6]

  • The product is purified by distillation under reduced pressure.[6]

Monitoring the Reaction:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] The final product purity and enantiomeric excess can be determined by quantitative NMR (QNMR) and chiral HPLC, respectively.[6]

Protocol 2: Solvent-Free and Catalyst-Free Aza-Michael Addition of an Amine to this compound

This "green" protocol is effective for the addition of primary and secondary amines to this compound.[4]

Materials:

  • This compound

  • Amine (e.g., pentylamine, cyclohexylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv) and the amine (1.0-1.2 equiv).[8]

  • Stir the neat mixture at room temperature. The reaction can be exothermic.[8]

  • Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours.[2]

  • Upon completion, if the product is sufficiently pure, it can be used directly. If necessary, excess amine can be removed under reduced pressure, or the product can be purified by vacuum distillation or column chromatography.[2][8]

Protocol 3: Base-Catalyzed Thia-Michael Addition of a Thiol to Diethyl Maleate (Representative Protocol)

This protocol, described for diethyl maleate, is representative for the addition of sulfur nucleophiles to this compound.[2]

Materials:

  • Diethyl maleate (as a proxy for this compound)

  • Thiol (e.g., thiophenol)

  • Base catalyst (e.g., triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., Tetrahydrofuran (THF) or acetonitrile)

Procedure:

  • To a solution of diethyl maleate (1.0 equiv) in a suitable solvent, add the thiol (1.1 equiv).[2]

  • Add a catalytic amount of the base (e.g., 5 mol% TEA) to the stirred solution.[2]

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.[2]

  • Upon completion, perform an appropriate aqueous work-up to remove the catalyst and isolate the product.[2]

Data Presentation

Table 1: Aza-Michael Addition to Dimethyl/Diethyl Maleate [2]

EntryNucleophileCatalystSolventTimeYield (%)
1CyclohexylamineNoneNone1 h95
2PentylamineNoneNone4 h96
3PentylamineDBUAcetonitrile4 h97
4PiperidineNoneCHCl₃2 minN/A (Polymer Mod.)

Table 2: Thia-Michael Addition to Diethyl Maleate [1]

NucleophileCatalystSolventTemperature (°C)TimeProductYield
HexanethiolTriethylamineTHFRoom Temp< 1 hDiethyl 2-(hexylthio)succinateQuantitative
EthanethiolTriethylamineTHF--Diethyl 2-(ethylthio)succinate-
ThiophenolFerric chlorideRoom Temp5-20 minDiethyl 2-(phenylthio)succinateHigh

Mandatory Visualizations

Michael Addition Reaction Mechanism

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation NuH Nucleophile (Nu-H) Nu_minus Nucleophile (Nu⁻) NuH->Nu_minus Deprotonation BH_plus Conjugate Acid (B-H⁺) NuH->BH_plus Base Base Base->Nu_minus Nu_minus_2 Nu⁻ Dimethyl_Maleate This compound Enolate_Intermediate Enolate Intermediate Dimethyl_Maleate->Enolate_Intermediate Enolate_Intermediate_2 Enolate Intermediate Nu_minus_2->Dimethyl_Maleate Nucleophilic Attack Michael_Adduct Michael Adduct Enolate_Intermediate_2->Michael_Adduct Protonation BH_plus_2 B-H⁺ BH_plus_2->Michael_Adduct Base_Regen Base (Regenerated) BH_plus_2->Base_Regen

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Workflow for Michael Addition

Experimental_Workflow start Start reaction_setup Reaction Setup (Combine Reactants, Solvent, Catalyst) start->reaction_setup reaction_monitoring Reaction & Monitoring (TLC, GC-MS, NMR) reaction_setup->reaction_monitoring workup Work-up & Purification (Extraction, Chromatography, Distillation) reaction_monitoring->workup analysis Analysis (NMR, MS, etc.) workup->analysis end End analysis->end

Caption: A typical workflow for a Michael addition experiment.

References

Application Notes and Protocols for the Synthesis of Polymers Using Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (B1232345) (DMM) is a versatile monomer utilized in polymer chemistry to impart specific properties to a variety of polymer systems. Although its homopolymerization is challenging due to steric hindrance, DMM is effectively incorporated as a comonomer in free-radical and condensation polymerizations. Its presence in a polymer backbone can enhance flexibility, adhesion, and thermal stability. Furthermore, DMM is a key component in the synthesis of unsaturated polyester (B1180765) resins and can undergo monomer-isomerization radical polymerization. These application notes provide detailed protocols and data for the synthesis of polymers incorporating dimethyl maleate, catering to researchers in materials science and drug development.

Key Applications

This compound is a valuable comonomer and building block for a range of polymeric materials with diverse applications:

  • Adhesives and Coatings: Copolymers of DMM, particularly with vinyl acetate (B1210297), exhibit improved adhesion and flexibility, making them suitable for formulating adhesives and coatings.[1][2]

  • Plastics and Resins: DMM is used as an additive and intermediate in the production of plastics and polyester resins.[1][3] It can act as an internal modifier to increase the glass transition temperature of polymers like those made from styrene (B11656) or vinyl chloride.[3][4]

  • Biomedical Materials: The ester functionalities of DMM can be incorporated into biodegradable polyesters, which have potential applications in drug delivery and tissue engineering.

  • Pigments and Agrochemicals: DMM also serves as an intermediate in the synthesis of pigments and agrochemicals.[3][4]

Data Summary

The following tables summarize key quantitative data for polymerization reactions involving this compound and its derivatives.

Table 1: Activation Energies for Polymerization and Isomerization

ReactionActivation Energy (kJ/mol)Reference
Monomer-isomerization radical polymerization of DMM with di-tert-butyl peroxide in presence of morpholine (B109124)95.9[5]
Isomerization of this compound (DMM) to Dimethyl Fumarate (B1241708) (DMF) with morpholine23.0[5]
Copolymerization of Vinyl Acetate (VAc) and Dibutyl Maleate (DBM)41.2[6]

Table 2: Properties of Propylene Copolymers with Various Comonomers

Copolymer SystemMolecular Weight RangeThermal Stability Series (Increasing)Reference
Pr-MA~150,000Pr-VAc < Pr-MA ≃ Pr-DEF < Pr-DMM[7]
Pr-VAc-[7]
Pr-DEF-[7]
Pr-DMM~8,000[7]

Pr = Propylene, MA = Methyl Acrylate, VAc = Vinyl Acetate, DEF = Diethyl Fumarate, DMM = this compound

Experimental Protocols

Protocol 1: Monomer-Isomerization Radical Polymerization of this compound

This protocol describes the polymerization of this compound via a monomer-isomerization radical polymerization mechanism, where DMM is first isomerized to dimethyl fumarate (DMF) in the presence of an amine catalyst, which then undergoes radical polymerization.[5][8]

Materials:

  • This compound (DMM), distilled under reduced pressure

  • Morpholine (isomerization catalyst), distilled before use

  • Di-tert-butyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator), recrystallized

  • Benzene (solvent), purified

Procedure:

  • In a degassed glass tube, prepare a solution of this compound in benzene.

  • Add the desired amount of morpholine as the isomerization catalyst.

  • Add the radical initiator (e.g., di-tert-butyl peroxide or AIBN).

  • Seal the glass tube and place it in a thermostatically controlled bath at the desired reaction temperature.

  • Allow the polymerization to proceed for the specified time.

  • After the reaction, cool the tube to quench the polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven to a constant weight.

  • Characterize the resulting polymer using techniques such as ¹H NMR spectroscopy for composition and gel permeation chromatography (GPC) for molecular weight and polydispersity index.

Monomer_Isomerization_Polymerization DMM This compound (DMM) Isomerization Isomerization (Morpholine) DMM->Isomerization DMF Dimethyl Fumarate (DMF) Isomerization->DMF Polymerization Radical Polymerization DMF->Polymerization Radical_Initiator Radical Initiator (AIBN) Radical_Initiator->Polymerization Polymer Poly(dimethyl fumarate) Polymerization->Polymer

Caption: Monomer-isomerization radical polymerization of DMM.

Protocol 2: Free-Radical Copolymerization of this compound with Vinyl Acetate

This protocol is adapted from the copolymerization of diethyl maleate with vinyl acetate and can be applied to this compound.[2]

Materials:

  • Vinyl acetate (VAc), distilled before use

  • This compound (DMM), distilled before use

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

  • Toluene (B28343), anhydrous

Procedure:

  • Set up a series of glass ampoules for the polymerization reactions.

  • For each reaction, add the desired amounts of vinyl acetate, this compound, AIBN, and anhydrous toluene to an ampoule.

  • Subject the ampoules to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the ampoules under vacuum.

  • Place the sealed ampoules in a thermostatically controlled oil bath at 70°C for a specified time.

  • After the designated reaction time, rapidly cool the ampoules to quench the polymerization.

  • Open the ampoules and pour the contents into a large volume of methanol to precipitate the copolymer.

  • Filter the precipitated polymer.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 50°C to a constant weight.

  • Determine the copolymer composition using ¹H NMR spectroscopy and the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).

Copolymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomers Mix Monomers (VAc + DMM) Initiator Add Initiator (AIBN) Monomers->Initiator Solvent Add Solvent (Toluene) Initiator->Solvent Degas Freeze-Pump-Thaw (3 cycles) Solvent->Degas Seal Seal Ampoule Degas->Seal Polymerize Heat at 70°C Seal->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize Polymer (NMR, GPC) Filter_Dry->Characterize

Caption: General workflow for free-radical copolymerization.

Protocol 3: Synthesis of Unsaturated Polyester Resin

This protocol describes the synthesis of a simple unsaturated polyester resin using dimethyl fumarate (the isomer of DMM) and a diol. This procedure can be adapted for this compound, which will likely isomerize to the fumarate at the high reaction temperatures.[9]

Materials:

  • Dimethyl fumarate (DMFu) or this compound (DMM)

  • 1,3-Propanediol or 1,4-Butanediol

  • Titanium(IV) tetra-tert-butoxide (catalyst)

Procedure:

  • In a three-neck round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark condenser, combine dimethyl fumarate (or DMM) and the diol (1 mole equivalent).

  • Gradually heat the mixture in an oil bath to 175°C with stirring (500 rpm).

  • Once the oil bath reaches 165°C, add the titanium(IV) tetra-tert-butoxide catalyst (1.5 wt %) via a syringe.

  • Maintain the reaction at this temperature for 9 hours.

  • Increase the temperature set-point to 200°C and continue the reaction for another 24 hours.

  • Apply a vacuum (~5 mbar) to the reaction for a further 15 hours to remove byproducts and drive the polymerization to completion.

  • Cool the reaction to room temperature to obtain a highly viscous, transparent resin.

Polyester_Synthesis_Pathway cluster_reactants Reactants cluster_process Polycondensation Process cluster_product Product DMM This compound/Fumarate Mix Mix Reactants DMM->Mix Diol Diol (e.g., 1,4-Butanediol) Diol->Mix Heat1 Heat to 175°C Add Catalyst Mix->Heat1 Heat2 Heat to 200°C Heat1->Heat2 Vacuum Apply Vacuum Heat2->Vacuum Polyester Unsaturated Polyester Resin Vacuum->Polyester

Caption: Synthesis pathway for unsaturated polyester resin.

Safety Precautions

This compound is an irritant and can be toxic. It is corrosive to the skin and eyes.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Synthesis of Dimethyl Maleate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of dimethyl maleate (B1232345), an important intermediate in organic synthesis. It is widely utilized as a dienophile in Diels-Alder reactions and serves as a precursor for pharmaceuticals, polymers, pigments, and agrochemicals.[1][2] The primary synthesis route involves the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), catalyzed by a strong acid.[1][2]

Reaction Principle

The synthesis proceeds in two main steps when starting from maleic anhydride. First, a rapid nucleophilic acyl substitution occurs where methanol opens the anhydride ring to form the monomethyl maleate. This is followed by a slower, acid-catalyzed Fischer esterification of the remaining carboxylic acid group to yield dimethyl maleate.[1][3] The overall reaction is an equilibrium process, and removal of the water byproduct can drive the reaction towards the product.[1]

Reaction Scheme:

  • Step 1 (from Maleic Anhydride): Maleic Anhydride + Methanol → Monomethyl Maleate

  • Step 2: Monomethyl Maleate + Methanol ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound, compiled from various literature sources.

ParameterValueReference
Reactants
Maleic Anhydride to Methanol Molar Ratio1:1 to 1:1.5 (for monoesterification)[4]
Maleic Acid to Methanol Molar Ratio1:10 (approx., methanol as solvent)[5]
Catalyst
Concentrated Sulfuric AcidCatalytic amount (e.g., 2.5 mL for 216 mmol maleic acid)[5]
Cationic Exchange ResinsUsed in fixed-bed reactors[6]
Mg-β and Fe-β zeolites0.3-0.5% of maleic anhydride weight[7]
Reaction Conditions
Temperature (Monoesterification from Anhydride)70-100 °C[4]
Temperature (Esterification from Acid)75 °C (Reflux)[5]
Temperature (Zeolite Catalysis)110 °C[7]
Reaction Time12-16 hours[5][7]
Yield
Reported Yield (Sulfuric Acid Catalyst)97%[5]
Reported Yield (Cationic Resin Catalyst)~99%[6]
Reported Yield (Zeolite Catalysts)91-94%[7]

Experimental Protocol: Acid-Catalyzed Esterification of Maleic Acid

This protocol details the synthesis of this compound from maleic acid and methanol using sulfuric acid as a catalyst.[5]

Materials:

  • Maleic acid

  • Methanol

  • Concentrated sulfuric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic acid (e.g., 25.0 g, 216 mmol) in methanol (e.g., 250 mL).[5]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL) to the reaction mixture while stirring.[5]

  • Reflux: Heat the mixture to reflux (approximately 75°C) and maintain for 16 hours.[5]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]

  • Workup - Extraction: Add ethyl acetate (e.g., 100 mL) to the residue. Transfer the solution to a separatory funnel and wash twice with a saturated sodium bicarbonate solution (e.g., 2 x 20 mL) to neutralize the acidic catalyst and any unreacted maleic acid. Subsequently, wash with deionized water (e.g., 20 mL).[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[5] For higher purity, the resulting oil can be purified by distillation.[5]

Experimental Workflow

Synthesis_Workflow Reactants Reactants (Maleic Acid, Methanol) Reaction_Setup Reaction Setup (Dissolve in Flask) Reactants->Reaction_Setup Catalyst Catalyst (Conc. H2SO4) Catalyst->Reaction_Setup Reflux Reflux (75°C, 16h) Reaction_Setup->Reflux Solvent_Removal Solvent Removal (Rotary Evaporator) Reflux->Solvent_Removal Extraction Workup (EtOAc, NaHCO3 wash, H2O wash) Solvent_Removal->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Purification Purification (Filtration, Concentration) Drying->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for HPLC Analysis of Dimethyl Maleate Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed methodology for the analysis of dimethyl maleate (B1232345) and its primary isomer, dimethyl fumarate (B1241708), in a reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Dimethyl maleate, an unsaturated dicarboxylic acid ester, is a versatile chemical intermediate. A common reaction involving this compound is its isomerization to dimethyl fumarate, a thermodynamically more stable trans-isomer. Monitoring the progress of this reaction is crucial for process optimization and quality control. The method described herein is simple, accurate, and specific for the simultaneous quantification of both isomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

    • This compound standard

    • Dimethyl fumarate standard

Preparation of Mobile Phase

A typical mobile phase for this separation is a mixture of an aqueous buffer and an organic solvent.[1] For this protocol, a mixture of water (pH adjusted to 2.6 with phosphoric acid) and methanol in a 40:60 (v/v) ratio is used.[1]

Procedure:

  • To 400 mL of HPLC-grade water, add phosphoric acid dropwise to adjust the pH to 2.6.

  • Add 600 mL of HPLC-grade methanol.

  • Mix thoroughly and degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

Preparation of Standard Solutions

Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask.

  • Add the mobile phase to dissolve the standard and then dilute to the mark with the mobile phase.

  • Repeat the same procedure for the dimethyl fumarate standard.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 150 µg/mL.[1] These will be used to construct the calibration curve.

Preparation of Sample from Reaction Mixture
  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute the aliquot with a known volume of the mobile phase (e.g., in a 10 mL volumetric flask) to a concentration that falls within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[2]

HPLC Method Parameters

The following HPLC parameters are recommended for the analysis:

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water (pH 2.6 with H₃PO₄) : Methanol (40:60, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 25 °C[1]
Detection Wavelength 210 nm[1][3][4]
Run Time Approximately 10 minutes

Data Presentation

Chromatographic Performance

The method should be validated for its performance characteristics. The following table summarizes typical performance data.

ParameterThis compoundDimethyl Fumarate
Retention Time (min) ~4.5~6.2
Linearity Range (µg/mL) 10 - 150[1]10 - 150[1]
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]
Limit of Detection (LOD) (µg/mL) ~1.0~0.8
Limit of Quantification (LOQ) (µg/mL) ~3.0~2.5
Analysis of a Simulated Reaction Mixture

A simulated reaction mixture was prepared and analyzed using the described method. The quantitative results are presented below.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
This compound4.5212543645.8
Dimethyl Fumarate6.21289754105.2

Experimental Workflow Diagram

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSeparation HPLC Separation (C18 Column) MobilePhase->HPLCSeparation StandardPrep Standard Solution Preparation StandardPrep->HPLCSeparation SamplePrep Reaction Mixture Sample Preparation SamplePrep->HPLCSeparation UV_Detection UV Detection (210 nm) HPLCSeparation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Diagram (Isomerization)

Isomerization_Pathway Dimethyl_Maleate This compound (cis-isomer) Transition_State Intermediate (e.g., via radical or ionic mechanism) Dimethyl_Maleate->Transition_State Isomerization Initiation Dimethyl_Fumarate Dimethyl Fumarate (trans-isomer) Transition_State->Dimethyl_Fumarate Conversion Catalyst Catalyst (e.g., Light, Heat, Acid/Base) Catalyst->Transition_State

Caption: Isomerization of this compound to dimethyl fumarate.

References

Application Note: A Robust GC-MS Protocol for the Identification of Dimethyl Maleate Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl maleate (B1232345) is a versatile organic compound utilized as an intermediate and additive in the synthesis of pharmaceuticals, polymers, pigments, and agricultural products.[1] Its synthesis, typically through the esterification of maleic anhydride (B1165640) with methanol, can lead to the formation of various byproducts and impurities.[2][3] The most common impurity is its geometric isomer, dimethyl fumarate (B1241708), but others may include unreacted starting materials like maleic anhydride, incompletely reacted intermediates such as monomethyl maleate, and other side-products.[4] Ensuring the purity of dimethyl maleate is critical, as the presence of these byproducts can significantly impact the safety, efficacy, and stability of the final products.

This application note provides a detailed protocol for the identification and analysis of potential byproducts in this compound samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.[2]

Principle

Gas Chromatography (GC) separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As separated compounds elute from the column, they enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for unambiguous identification.

Experimental Protocol

This protocol outlines the procedure for preparing and analyzing this compound samples to identify potential synthesis-related byproducts.

1. Materials and Reagents

  • Solvent: Ethyl Acetate or Dichloromethane (GC grade or higher).[2]

  • Reference Standards: this compound (≥99% purity), Dimethyl fumarate (≥99% purity).

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Autosampler vials (2 mL) with inserts and caps.

    • Microsyringes.

    • Volumetric flasks (10 mL).

    • Analytical balance.

2. Standard and Sample Preparation

  • Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dimethyl fumarate reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solution (approx. 50 µg/mL): Prepare a mixed working standard by diluting the stock solutions with ethyl acetate. This solution will be used to determine the retention times of the target analyte and its primary isomeric impurity.

  • Sample Preparation ("Dilute and Shoot"): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Further dilute this solution to a final concentration of approximately 50-100 µg/mL in the same solvent.[2] Transfer the final dilution to a 2 mL autosampler vial for analysis.

3. GC-MS Instrumental Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used. The parameters are adapted from established methods for analyzing dimethyl fumarate and related esters.[5][6][7]

ParameterSuggested Condition
Gas Chromatograph
GC ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
Carrier GasHelium, constant flow rate of 1.0 - 1.5 mL/min.[6]
Inlet Temperature250 - 280 °C.[6][8]
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1 to 100:1, adjust as needed for concentration).
Oven Temperature ProgramInitial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C. Hold: 5-10 min.[5]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV.[5]
Ion Source Temperature230 °C.[5]
Quadrupole Temperature150 °C.[5]
Interface Temperature280 - 300 °C.[6]
Mass Scan Range40 - 400 amu (Full Scan Mode).
Solvent Delay3 - 5 minutes (to prevent filament damage from the solvent peak).

Data Analysis and Interpretation

  • Peak Identification: Analyze the chromatogram of the this compound sample. Identify the main peak corresponding to this compound by comparing its retention time to that of the reference standard.

  • Byproduct Detection: Scrutinize the chromatogram for additional peaks. The most common byproduct, dimethyl fumarate, is expected to elute shortly after this compound on a standard non-polar column.

  • Mass Spectral Confirmation: For each unknown peak, obtain its mass spectrum. Compare the spectrum against a reference library (e.g., NIST) and the spectra obtained from the reference standards. The molecular ion peak (M+) and characteristic fragment ions are used for confirmation.

Quantitative Data Summary

The table below summarizes key information for identifying this compound and its common byproducts. Retention times are relative and will vary between instruments.

CompoundMolecular Weight ( g/mol )Expected Retention Time (Relative)Key Mass-to-Charge Ratios (m/z)
Methanol32.04Very Early Eluting31, 32, 29
Maleic Anhydride98.06Early Eluting54, 98, 26, 70
This compound 144.13Target Peak113, 59, 144, 85, 112
Dimethyl Fumarate144.13Elutes near this compound113, 59, 144, 85, 112 (Spectrum is very similar to maleate).[5]
Monomethyl Maleate130.10Later eluting (more polar)113, 59, 130, 71, 85 (May require derivatization for good peak shape).

Note: The mass spectra of isomers like this compound and dimethyl fumarate can be nearly identical. Chromatographic separation is essential for their differentiation.

Visualizations

Below are diagrams illustrating the logical synthesis pathway and the experimental workflow for this protocol.

G cluster_synthesis Synthesis & Byproduct Formation MA Maleic Anhydride MMM Monomethyl Maleate (Intermediate) MA->MMM + Methanol MeOH Methanol MeOH->MMM DMM This compound (Product) MeOH->DMM MMM->DMM + Methanol Water Water MMM->Water DMF Dimethyl Fumarate (Isomerization Byproduct) DMM->DMF Isomerization DMM->Water Formation

Caption: Logical diagram of this compound synthesis and potential byproduct formation.

G start Start: Synthesized This compound Sample prep 1. Sample Preparation (Dilute in Ethyl Acetate) start->prep injection 2. GC-MS Injection prep->injection separation 3. Chromatographic Separation (DB-5MS Column) injection->separation ionization 4. EI Ionization separation->ionization detection 5. Mass Detection (m/z) ionization->detection analysis 6. Data Analysis (Compare RT and Mass Spectra) detection->analysis result Identification of Byproducts analysis->result

Caption: Experimental workflow for the GC-MS analysis of this compound byproducts.

References

Monitoring Dimethyl Maleate Reactions with NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides real-time, in-situ insights into the progress of chemical reactions. This document offers detailed application notes and protocols for utilizing NMR spectroscopy to monitor various reactions involving dimethyl maleate (B1232345), a versatile precursor in organic synthesis.

Introduction to NMR Monitoring of Dimethyl Maleate Reactions

This compound is a key substrate in a variety of important chemical transformations, including isomerizations, hydrogenations, Michael additions, and ammonolysis. Monitoring these reactions is crucial for optimizing reaction conditions, determining kinetics, and identifying intermediates and final products. NMR spectroscopy is particularly well-suited for this purpose as it allows for the simultaneous observation and quantification of multiple species in the reaction mixture without the need for sample extraction or separation.

Key Advantages of In-Situ NMR Monitoring:

  • Real-time data acquisition: Track the concentration of reactants, intermediates, and products as the reaction proceeds.

  • Non-invasive: The sample remains undisturbed within the NMR tube throughout the experiment.

  • Quantitative analysis: Determine reaction kinetics, yields, and product ratios with high accuracy.

  • Structural elucidation: Identify unknown products and reaction byproducts.

Key Reactions of this compound and their NMR Signatures

The following sections detail the application of NMR spectroscopy for monitoring specific reactions of this compound. The provided tables summarize key ¹H NMR chemical shifts for the relevant compounds.

Isomerization of this compound to Dimethyl Fumarate (B1241708)

The cis-trans isomerization of this compound to its more stable trans-isomer, dimethyl fumarate, is a common undergraduate and research-level experiment that can be conveniently monitored by ¹H NMR. The two isomers are easily distinguishable by the chemical shift of their vinylic protons.

Table 1: ¹H NMR Chemical Shifts for the Isomerization of this compound

CompoundFunctional GroupChemical Shift (ppm) in CDCl₃Multiplicity
This compoundOlefinic C-H6.20Singlet
Methyl O-CH₃3.73Singlet
Dimethyl FumarateOlefinic C-H6.84Singlet
Methyl O-CH₃3.78Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The progress of the isomerization can be quantified by integrating the signals corresponding to the olefinic protons of both this compound and dimethyl fumarate over time.

Hydrogenation of this compound to Dimethyl Succinate

The catalytic hydrogenation of this compound yields dimethyl succinate. This reaction can be followed by observing the disappearance of the olefinic proton signal of this compound and the appearance of the methylene (B1212753) proton signal of dimethyl succinate.

Table 2: ¹H NMR Chemical Shifts for the Hydrogenation of this compound

CompoundFunctional GroupChemical Shift (ppm) in CDCl₃Multiplicity
This compoundOlefinic C-H6.20Singlet
Methyl O-CH₃3.73Singlet
Dimethyl SuccinateMethylene C-H₂2.63Singlet
Methyl O-CH₃3.68Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Michael Addition to this compound

The Michael addition of nucleophiles to the activated double bond of this compound is a fundamental carbon-carbon bond-forming reaction. NMR spectroscopy is an excellent tool for monitoring the consumption of this compound and the formation of the adduct. The chemical shifts of the protons in the product will be significantly different from those of the starting materials.

Table 3: Representative Quantitative Data for Michael Addition

NucleophileProductReaction TimeConversion (%)Yield (%)
ThiophenolDimethyl 2-(phenylthio)succinate1 h>9592
AnilineDimethyl 2-(phenylamino)succinate4 h>9588
Dimethyl MalonateTetramethyl 1,1,2,2-ethanetetracarboxylate24 h8575

Note: Reaction conditions (catalyst, solvent, temperature) will significantly impact reaction times and yields.

Ammonolysis of this compound

The reaction of this compound with ammonia (B1221849) leads to the formation of various amide products. The reaction can be complex, with the potential for the formation of mono-amides, di-amides, and Michael addition byproducts. A study on the ammonolysis of this compound in methanol (B129727) at 25°C for 24 hours showed 100% conversion of this compound.[1][2] The major products were identified as adducts, with a lower yield of the unsaturated diamide (B1670390) compared to the reaction with dimethyl fumarate.[1][2]

Experimental Protocols

The following are generalized protocols for monitoring this compound reactions using NMR spectroscopy. Specific parameters should be optimized for the particular reaction and NMR instrument being used.

Protocol for In-Situ ¹H NMR Monitoring of a Reaction

This protocol outlines the steps for setting up and running an in-situ NMR experiment to monitor the kinetics of a reaction involving this compound.

Materials:

  • NMR tube (e.g., 5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound

  • Reactant (e.g., catalyst, nucleophile)

  • Internal standard (optional, for quantitative analysis, e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh this compound and the internal standard (if used) and dissolve them in the deuterated solvent in a small vial.

    • Prepare a separate solution of the reactant in the deuterated solvent.

  • Instrument Setup:

    • Insert a standard solvent sample into the NMR spectrometer and perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Set the desired experiment temperature.

  • Initiating the Reaction and Data Acquisition:

    • Transfer the this compound solution to the NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) of the starting material.

    • Inject the reactant solution into the NMR tube using a syringe. Quickly and carefully mix the contents.

    • Immediately insert the NMR tube back into the spectrometer and start the automated acquisition of a series of ¹H NMR spectra at predefined time intervals.

  • Data Processing:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the reactants and products in each spectrum.

    • If an internal standard is used, normalize the integrals of the reactants and products to the integral of the internal standard.

  • Data Analysis:

    • Plot the concentration (or normalized integral values) of reactants and products as a function of time to obtain reaction profiles.

    • From these profiles, determine the reaction rate, conversion, and yields.

Protocol for Quantitative NMR (qNMR) Analysis

This protocol describes how to determine the final concentration or purity of a product from a this compound reaction using an internal standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the crude reaction mixture.

    • Accurately weigh a known amount of a suitable internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Dissolve both the reaction mixture and the internal standard in a known volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for full relaxation of the nuclei between scans.

  • Data Processing and Analysis:

    • Process the spectrum and carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / m_analyte) * P_standard

      Where:

      • C = Concentration or Purity

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the standard

Visualizations

The following diagrams illustrate key workflows and concepts in the NMR monitoring of this compound reactions.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_data Data Analysis prep1 Weigh this compound & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Prepare Reactant Solution prep2->prep3 nmr3 Inject Reactant & Mix prep3->nmr3 Initiate Reaction nmr1 Shim Spectrometer nmr2 Acquire t=0 Spectrum nmr1->nmr2 nmr2->nmr3 nmr4 Start Time-course Acquisition nmr3->nmr4 data1 Process Spectra (FT, Phasing, Baseline) nmr4->data1 Acquired Data data2 Integrate Signals data1->data2 data3 Normalize to Internal Standard data2->data3 data4 Plot Concentration vs. Time data3->data4 data5 Determine Kinetics & Yield data4->data5

Caption: Workflow for In-Situ NMR Reaction Monitoring.

G reactant This compound (cis-isomer) product Dimethyl Fumarate (trans-isomer) reactant->product Isomerization intermediate Carbanion Intermediate reactant->intermediate + Base - H+ intermediate->product + H+ - Base

Caption: Base-Catalyzed Isomerization of this compound.

G cluster_quant Quantitative Analysis cluster_sample Sample Preparation quant1 Acquire Quantitative NMR Spectrum (Long Relaxation Delay) quant2 Integrate Analyte & Standard Signals quant1->quant2 quant3 Calculate Concentration/Purity quant2->quant3 result Purity or Concentration Value quant3->result Final Result sample1 Weigh Crude Product & Internal Standard sample2 Dissolve in Deuterated Solvent sample1->sample2 sample2->quant1 Prepared Sample

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of dimethyl maleate (B1232345), a versatile intermediate used in the production of pharmaceuticals, polymers, pigments, and other fine chemicals.[1][2][3] The following sections detail the primary manufacturing process, key reaction parameters, and purification protocols.

Overview of the Synthetic Process

The industrial synthesis of dimethyl maleate is predominantly achieved through the esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727).[2][3][4] This reaction is typically acid-catalyzed and proceeds in two main stages:

  • Monoesterification: A rapid, exothermic reaction where maleic anhydride reacts with one equivalent of methanol to form monomethyl maleate.[5]

  • Diesterification: A slower, reversible reaction where monomethyl maleate reacts with a second equivalent of methanol to yield this compound and water.[3][5]

The overall reaction scheme is as follows:

Maleic Anhydride + 2 Methanol ⇌ this compound + Water

To drive the equilibrium towards the product side and achieve high yields, the water formed during the diesterification step must be continuously removed.[3]

Experimental Protocols

Two-Stage Continuous Esterification Process

This protocol describes a common industrial method for the continuous production of this compound.[3][6][7]

Materials and Equipment:

  • Maleic Anhydride (99%+ purity)

  • Methanol (anhydrous)

  • Acid Catalyst (e.g., Sulfuric Acid, Solid Acid Resin)

  • Monoesterification Reactor (e.g., Plug Flow Reactor)

  • Diesterification Reactor (e.g., Catalytic Distillation Column)

  • Purification System (e.g., Distillation Columns, Adsorption Columns)

Protocol:

  • Monoesterification Stage:

    • Continuously feed maleic anhydride and methanol into the monoesterification reactor.

    • Maintain the reactor temperature between 70-100°C.[7]

    • The molar ratio of maleic anhydride to methanol in this stage is typically 1:1 to 1:1.5.[7]

    • The reaction is rapid and exothermic. The residence time is controlled to ensure complete conversion to monomethyl maleate.

  • Diesterification Stage:

    • The monomethyl maleate stream from the first stage is continuously fed into a catalytic distillation column.

    • Introduce a continuous flow of superheated methanol vapor at the bottom of the column.

    • The column is packed with a solid acid catalyst (e.g., sulfonic resin).

    • The reaction occurs as the monomethyl maleate flows down the column, counter-current to the methanol vapor.

    • The column is operated at a temperature of 65-150°C and a pressure of 1-5 bar.[3][6]

    • Water produced during the reaction is continuously removed from the top of the column along with excess methanol.

    • Crude this compound is collected from the bottom of the column.

  • Purification:

    • The crude this compound is subjected to a multi-stage purification process, which may include:

      • Neutralization of any residual acid catalyst.

      • Fractional distillation to remove unreacted methanol and other volatile impurities.

      • Vacuum distillation to obtain high-purity this compound.

      • For applications requiring extremely low levels of the trans-isomer (dimethyl fumarate), specialized purification steps like adsorption chromatography may be employed.[8]

Data Presentation

The following tables summarize key quantitative data for the large-scale synthesis of this compound.

Table 1: Reaction Conditions for Two-Stage Continuous Synthesis

ParameterStage 1: MonoesterificationStage 2: Diesterification (Catalytic Distillation)
Reactants Maleic Anhydride, MethanolMonomethyl Maleate, Methanol
Catalyst Typically uncatalyzed or acid-catalyzedSolid Acid Catalyst (e.g., Sulfonic Resin)
Temperature 70 - 100°C[7]65 - 150°C[3][6]
Pressure Atmospheric1 - 5 bar[3][6]
Molar Ratio (Maleic Anhydride:Methanol) 1:1 - 1:1.5[7]Excess methanol introduced as vapor
Yield >99% conversion to monomethyl maleateEsterification yields up to 99.9% reported[7]

Table 2: Influence of Reaction Parameters on this compound Yield (H-Y Zeolite Catalyst, Batch Reactor)

ParameterConditionsEffect on Conversion
Mole Ratio (Maleic Anhydride:Methanol) 1:2 to 1:5Increasing the mole ratio from 1:2 to 1:3 significantly increases conversion. Further increases have a less pronounced effect.[5]
Catalyst Loading VariedConversion increases with catalyst loading up to an optimal point.[5]
Temperature 363 KHigher temperatures generally increase the reaction rate.[5]

Table 3: Purification Protocol for High-Purity this compound

Purification StepMethodConditionsResulting Purity
Removal of Dimethyl Fumarate Molecularly Imprinted Adsorption ChromatographyPressure: 0.05-0.09 MPa, Temperature: 30-45°C99.2 - 99.4% this compound[8]
General Purification Reduced Pressure Distillation-High-purity this compound[8]

Visualization of Workflows and Pathways

Signaling Pathway: Chemical Reaction

G Figure 1: Reaction Pathway for this compound Synthesis MA Maleic Anhydride MMM Monomethyl Maleate MA->MMM + MeOH1 Methanol MeOH1->MMM DMM This compound MMM->DMM + MeOH2 Methanol MeOH2->DMM H2O Water

Caption: Figure 1: Reaction Pathway for this compound Synthesis

Experimental Workflow: Industrial Synthesis

G Figure 2: Experimental Workflow for Industrial Synthesis cluster_0 Raw Materials cluster_1 Reaction Stages cluster_2 Purification MA Maleic Anhydride Monoesterification Monoesterification Reactor (70-100°C) MA->Monoesterification MeOH Methanol MeOH->Monoesterification Diesterification Catalytic Distillation Column (65-150°C, 1-5 bar) Monoesterification->Diesterification Monomethyl Maleate Purification Multi-Stage Purification (Distillation, Adsorption) Diesterification->Purification Crude this compound FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Figure 2: Experimental Workflow for Industrial Synthesis

Industrial Applications

This compound is a crucial building block in various industrial applications:

  • Polymers and Plastics: It is used as a comonomer in the production of polymers, enhancing properties like hardness and toughness of polymer films.[3] It also acts as an internal modifier to increase the glass transition temperature of polymers like PVC and polystyrene.[2][3]

  • Paints and Adhesives: It serves as an intermediate in the manufacturing of paints, adhesives, and coatings.[1][2]

  • Pharmaceuticals and Agrochemicals: It is a versatile intermediate in the synthesis of various active pharmaceutical ingredients and agricultural chemicals.[1][2]

  • Organic Synthesis: In laboratory and industrial organic synthesis, it is widely used as a dienophile in Diels-Alder reactions.[3]

References

Application Notes and Protocols: Dimethyl Maleate as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (B1232345) (DMM) is an organic compound that serves as a versatile plasticizer for a variety of polymers. As a reactive plasticizer, it can enhance the processability, flexibility, and weather resistance of the polymer matrix.[1] Its primary applications are found in polyvinyl chloride (PVC) formulations for products such as hoses, flooring materials, and plastic films.[1] Beyond its role as a plasticizer, DMM can also be utilized as a comonomer in polymerization processes with monomers like vinyl acetate (B1210297) and styrene, where it can influence the properties of the resulting copolymer, for instance, by increasing the glass transition temperature. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of expected quantitative data for researchers interested in utilizing dimethyl maleate as a plasticizer.

Mechanism of Plasticization

Plasticizers function by embedding themselves between polymer chains, thereby increasing the intermolecular distance. This disruption of polymer-polymer interactions reduces the secondary forces, such as van der Waals forces and hydrogen bonds, that hold the chains together. The increased free volume allows for greater mobility of the polymer chains, leading to a decrease in the material's glass transition temperature (Tg), hardness, and tensile strength, while increasing its flexibility and elongation at break. Maleate esters, including this compound, are recognized for their effectiveness in plasticizing polymers like PVC.

PlasticizationMechanism cluster_0 Rigid Polymer Matrix (e.g., PVC) cluster_1 Plasticized Polymer Matrix p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p14 p13->p14 p15 p14->p15 p16 p15->p16 dmm1 DMM dmm2 DMM dmm3 DMM dmm4 DMM p17 p18 p17->p18 p19 p18->p19 p20 p19->p20 p21 p22 p21->p22 p23 p22->p23 p24 p23->p24 p25 p26 p25->p26 p27 p26->p27 p28 p27->p28 p29 p30 p29->p30 p31 p30->p31 p32 p31->p32 Rigid Polymer Matrix Rigid Polymer Matrix Plasticized Polymer Matrix Plasticized Polymer Matrix Rigid Polymer Matrix->Plasticized Polymer Matrix Addition of This compound

Caption: Mechanism of polymer plasticization by this compound.

Quantitative Data on Performance

Direct quantitative performance data for this compound as a plasticizer in PVC is limited in publicly available literature. However, data for a closely related maleate, dibutyl maleate (DBM), can be used as a proxy to estimate the expected performance of DMM. The following tables summarize the typical mechanical and thermal properties of plasticized PVC at a 40 parts per hundred of resin (phr) concentration.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Dibutyl Maleate (DBM) (proxy for DMM) ~18 - 22 ~350 - 400 ~80 - 85
Dibutyl Phthalate (DBP)15.735080
Diethyl Phthalate (DEP)~19 - 23~300 - 350~85 - 90
Tributyl Citrate (TBC)~20 - 24~320 - 380~82 - 88

Note: The values for Dibutyl Maleate are estimations based on documented trends for maleate diesters and should be experimentally verified for this compound.[2]

Table 2: Thermal Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)
Dibutyl Maleate (DBM) (proxy for DMM) ~ -30 to -40
Dibutyl Phthalate (DBP)-35
Diethyl Phthalate (DEP)-42
Tributyl Citrate (TBC)-45

Note: "phr" stands for parts per hundred of resin, a common unit of concentration for plasticizers in polymers.[2]

Experimental Protocols

The following protocols describe the preparation of plasticized polymer samples and the subsequent evaluation of their key performance characteristics.

Preparation of Plasticized PVC Sheets

This protocol outlines the steps for incorporating this compound into a PVC matrix to form standardized test sheets.

Materials and Equipment:

  • Polyvinyl chloride (PVC) resin

  • This compound (DMM)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Formulation: Prepare formulations with varying concentrations of this compound (e.g., 20, 30, 40, 50 phr). A control formulation without a plasticizer should also be prepared for comparison.

  • Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant until a homogenous powder is obtained.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a suitable temperature (typically 160-170°C for PVC).

  • Plasticizer Addition: Gradually add the pre-weighed this compound to the molten polymer on the mill.

  • Milling: Continue milling for 5-10 minutes until a uniform, homogenous sheet is formed.

  • Sheet Pressing: Place the milled sheet into a mold and press it in a hydraulic press at a temperature of 170-180°C for 5 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the pressed sheet under pressure to room temperature.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_eval Performance Evaluation formulation Formulation (PVC, DMM, Stabilizer, Lubricant) dry_blending Dry Blending formulation->dry_blending melt_compounding Melt Compounding (Two-Roll Mill) dry_blending->melt_compounding sheet_pressing Sheet Pressing (Hydraulic Press) melt_compounding->sheet_pressing tensile Tensile Testing (ASTM D638) sheet_pressing->tensile Cut Dumbbell Specimens hardness Hardness Testing (ASTM D2240) sheet_pressing->hardness dsc DSC Analysis (ASTM E1356) sheet_pressing->dsc Cut Small Sample

Caption: Experimental workflow for plasticizer performance evaluation.

Mechanical Testing

4.2.1. Tensile Strength and Elongation at Break (ASTM D638)

This test determines the force required to break a plastic sample and the extent to which the sample stretches or elongates to that breaking point.

Procedure:

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the compression-molded sheets. The standard Type IV specimen is common for flexible, non-rigid plastics.

  • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Perform the test using a universal testing machine (UTM).

    • Set the grip separation and test speed according to the material specification (a speed of 500 mm/min is often used for non-rigid plastics).

    • Securely place the specimen in the grips of the UTM.

    • Initiate the test, pulling the specimen until it fractures.

    • Record the maximum tensile force and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²)

    • Elongation at Break (%): (Increase in length at break / Original length) x 100

4.2.2. Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of plastics.

Procedure:

  • Specimen Preparation: Test specimens should have a minimum thickness of 6 mm and a flat, smooth surface.

  • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 1 hour before testing.

  • Testing:

    • Use a Shore A durometer.

    • Place the specimen on a hard, flat surface.

    • Press the durometer's indenter firmly and quickly onto the specimen.

    • Take the reading within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen (at least 12 mm apart) and average the results.

Thermal Analysis

4.3.1. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)

DSC is used to measure the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and hermetically seal it in an aluminum pan.

  • Heating Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is determined as the midpoint of this transition.

Conclusion

References

The Versatility of Dimethyl Maleate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (B1232345), a readily available and versatile α,β-unsaturated ester, serves as a valuable C4 building block in the synthesis of a wide array of heterocyclic compounds. Its electrophilic double bond and the presence of two ester functionalities allow for a variety of chemical transformations, including Michael additions, cycloadditions, and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds utilizing dimethyl maleate, highlighting its importance in medicinal chemistry and drug development.

I. Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in pharmaceuticals. This compound provides an efficient entry point to several classes of these compounds, including pyridazinones, pyrazolidinediones, and pyrrolidinediones.

Pyridazinones and Pyrazolidinediones via Condensation with Hydrazines

The reaction of this compound with hydrazine (B178648) and its derivatives is a classical and effective method for the construction of six- and five-membered nitrogen-containing heterocycles.

The reaction between this compound and hydrazine hydrate (B1144303) proceeds via an initial Michael addition followed by an intramolecular cyclization to yield 4,5-dihydropyridazin-3(2H)-one-5-carboxylic acid derivatives. These structures are precursors to a variety of biologically active molecules. Similarly, reaction with substituted hydrazines can lead to the formation of pyrazolidine-3,5-diones, a scaffold present in several anti-inflammatory drugs.

Protocol 1: Synthesis of Methyl 6-oxo-1,4,5,6-tetrahydropyridazin-4-carboxylate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Protocol 2: Synthesis of 1-Phenylpyrazolidine-3,5-dione

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.[1]

  • Add this compound (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

  • To this mixture, add phenylhydrazine (B124118) (1.0 eq) and reflux the solution for 6-8 hours.[1]

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.[1]

  • Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield 1-phenylpyrazolidine-3,5-dione.[1]

ProductReagentsSolventTimeTemp.Yield (%)Ref.
1-Phenylpyrazolidine-3,5-dioneDiethyl Malonate, PhenylhydrazineEthanol6-8 hReflux40-80[1]

Note: Data for diethyl malonate is presented as a close analog to this compound, illustrating the general reaction conditions and expected yield range.

Pyrrolidinediones (Succinimides) via Michael Addition and Cyclization

The synthesis of N-substituted pyrrolidine-2,5-diones can be achieved through a tandem Michael addition-cyclization sequence starting from this compound and a primary amine.

This reaction pathway involves the initial conjugate addition of a primary amine to the electrophilic double bond of this compound. The resulting intermediate then undergoes an intramolecular amidation to form the stable five-membered succinimide (B58015) ring. This scaffold is a key component in a variety of anticonvulsant and antipsychotic drugs.

G DMM This compound Michael_Adduct Michael Adduct Intermediate DMM->Michael_Adduct Michael Addition Amine Primary Amine (R-NH2) Amine->Michael_Adduct Solvent Solvent (e.g., Toluene) Heat Heat (Reflux) Pyrrolidinedione N-Substituted Pyrrolidine-2,5-dione Michael_Adduct->Pyrrolidinedione Intramolecular Cyclization Methanol Methanol (byproduct)

Caption: General workflow for the synthesis of N-substituted pyrrolidine-2,5-diones.

II. Synthesis of Sulfur-Containing Heterocycles

This compound also serves as a precursor for the synthesis of sulfur-containing heterocycles, which are prevalent in various bioactive compounds.

Thiazinanones via Michael Addition and Cyclization

The reaction of this compound with bifunctional reagents containing both a thiol and an amine group, such as cysteine esters, can lead to the formation of thiazinanone derivatives.

This synthesis proceeds via an initial, highly facile thia-Michael addition of the thiol group to the this compound double bond. The resulting intermediate, now possessing a secondary amine, can then undergo intramolecular cyclization to form the six-membered 1,4-thiazinan-3-one ring system. Thiazinane derivatives are explored for their potential as antimicrobial and anticancer agents.

G DMM This compound Thia_Michael_Adduct Thia-Michael Adduct DMM->Thia_Michael_Adduct Thia-Michael Addition Cysteine_Ester Cysteine Methyl Ester Cysteine_Ester->Thia_Michael_Adduct Base Base (e.g., Triethylamine) Thiazinanone 1,4-Thiazinan-3-one Derivative Thia_Michael_Adduct->Thiazinanone Intramolecular Amidation

Caption: Synthesis of 1,4-thiazinan-3-one derivatives from this compound.

III. Synthesis of Oxygen-Containing Heterocycles

The reactivity of this compound extends to the formation of oxygen-containing heterocycles, with the Diels-Alder reaction being a prominent example.

Oxabicycloheptenes via Diels-Alder Reaction

This compound is an excellent dienophile in [4+2] cycloaddition reactions with dienes such as furan (B31954), leading to the formation of oxabicyclo[2.2.1]heptene derivatives.

The Diels-Alder reaction between furan and this compound provides a direct route to a bicyclic ether system. The reaction typically favors the formation of the exo adduct under thermodynamic control, although the endo adduct can be formed under kinetic control at lower temperatures. These adducts can serve as versatile intermediates for the synthesis of more complex molecules. While diethyl fumarate (B1241708) and this compound have been reported as unreactive with 2-furanmethanethiol in some instances, the reaction with furan itself can proceed under appropriate conditions.[2][3]

Protocol 3: Synthesis of Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • In a sealed tube, combine furan (1.2 eq) and this compound (1.0 eq).

  • Heat the mixture at a specified temperature (e.g., 100-120 °C) for several hours to facilitate the cycloaddition.

  • Monitor the reaction progress by NMR spectroscopy or Gas Chromatography (GC).

  • After completion, cool the reaction mixture and purify the product by distillation or column chromatography to isolate the desired exo and/or endo adducts.

DieneDienophileConditionsProduct Ratio (Endo:Exo)Yield (%)Ref.
FuranMaleic AnhydrideEthyl Acetate, RTKinetically controlled (endo favored)-[4]
FuranMaleic AnhydrideToluene, RefluxThermodynamically controlled (exo favored)-[4]

Note: Data for maleic anhydride, a close analog, is presented to illustrate the principles of the Diels-Alder reaction with furan. The reactivity of this compound is expected to be similar.

IV. Conclusion

This compound is a highly versatile and economically important starting material for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in Michael additions, condensations, and cycloaddition reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a foundation for the exploration of novel heterocyclic structures with potential therapeutic applications. Further research into the development of stereoselective and one-pot multi-component reactions involving this compound will undoubtedly continue to expand its utility in modern organic synthesis.

References

Application Notes and Protocols: Catalytic Hydrogenation of Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of dimethyl maleate (B1232345) (DMM), a versatile process for the synthesis of valuable chemical intermediates such as dimethyl succinate (B1194679) (DMS), γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). The reaction pathways and product distribution are highly dependent on the choice of catalyst and reaction conditions.

Reaction Pathways

The hydrogenation of dimethyl maleate proceeds through a series of steps, with the initial and most common step being the saturation of the carbon-carbon double bond to form dimethyl succinate. Subsequent hydrogenation of the ester groups can lead to the formation of GBL, BDO, and THF.[1][2] The general reaction scheme is illustrated below.

Reaction_Pathway DMM This compound DMS Dimethyl Succinate DMM->DMS + H₂ GBL γ-Butyrolactone DMS->GBL + H₂ BDO 1,4-Butanediol GBL->BDO + H₂ THF Tetrahydrofuran BDO->THF - H₂O

Caption: General reaction pathway for the hydrogenation of this compound.

Selective Hydrogenation to Dimethyl Succinate

The selective hydrogenation of this compound to dimethyl succinate is a crucial step and can be achieved with high selectivity using specific catalysts under mild conditions. Ruthenium-based catalysts have been shown to be highly effective for this transformation.[3]

Quantitative Data
CatalystTemperature (K)H₂ Pressure (MPa)DMM Conversion (%)DMS Selectivity (%)Reference
Ruthenium323 - 3430.4 - 1.2~100~100[3]
Experimental Protocol: Liquid-Phase Hydrogenation using Ruthenium Catalyst

This protocol is based on the work by Abudukelimu et al.[3]

Materials:

  • This compound (DMM)

  • Methanol (B129727) (solvent)

  • Ruthenium catalyst

  • High-pressure reactor

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Catalyst Pretreatment: The Ruthenium catalyst is pretreated under a hydrogen pressure of 0.5 MPa at 343 K for 2 hours in a methanol solution.[3]

  • Reactor Setup: A methanol solution of this compound and the pretreated catalyst are placed into the high-pressure reactor.

  • Inerting: The reactor is purged three times with nitrogen gas to remove air and ensure an inert atmosphere. The system is checked for leaks under nitrogen pressure.

  • Hydrogen Purge: Subsequently, hydrogen gas is used to purge the nitrogen from the reactor.

  • Reaction: The reactor is heated to the desired temperature (323-343 K) and pressurized with hydrogen to the desired pressure (0.4-1.2 MPa). The reaction is monitored until completion.[3]

  • Product Analysis: After the reaction, the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the complete conversion of DMM to DMS.[3]

Hydrogenation to γ-Butyrolactone, 1,4-Butanediol, and Tetrahydrofuran

Further hydrogenation of this compound or dimethyl succinate can yield GBL, BDO, and THF. This typically requires more forcing conditions and different catalytic systems, with copper-based catalysts being widely used.[2][4] The product distribution can be controlled by adjusting reaction parameters such as temperature and pressure.[2]

Quantitative Data
CatalystTemperature (K)H₂ Pressure (MPa)Key ProductsObservationsReference
Cu/SiO₂5135THFCu⁺ and Cu⁰ species contribute to the hydrogenation of DMM to THF.[1]
Cu/ZnO473 - 5130.2 - 3.5GBL, BDOHigh temperatures and moderate pressures favor GBL formation. Low temperatures and high pressures favor BDO formation.[4]
Cu/ZnO-based453 - 5231 - 7GBL, BDO, THFThe yield ratio of GBL to BDO can be adjusted through temperature and total pressure.[2]
Sorbitol-modified Cu@C/ZnO4686BDOAchieved a BDO yield of 98.4%.[5]
Experimental Protocol: Gas-Phase Hydrogenation using Copper-Based Catalysts

This generalized protocol is derived from studies on gas-phase hydrogenation of DMM.[1][2][4]

Materials:

  • This compound (DMM)

  • Methanol (for vaporization)

  • Copper-based catalyst (e.g., Cu/SiO₂, Cu/ZnO)

  • Fixed-bed reactor

  • Hydrogen gas

  • High-pressure pump

  • Vaporizer

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation: The copper-based catalyst is typically reduced in-situ with a flow of hydrogen gas at elevated temperatures (e.g., 573 K for 4 hours) before the reaction.[1]

  • Feed Preparation: A solution of this compound in methanol (e.g., 15 vol%) is prepared.[1]

  • Reaction Setup: The activated catalyst is packed in a fixed-bed reactor. The reactor is heated to the desired reaction temperature (e.g., 453-513 K).[2][4]

  • Reaction Execution: The DMM/methanol solution is fed into a vaporizer using a high-pressure pump, mixed with hydrogen gas, and then introduced into the reactor at a specific system pressure (e.g., 1-7 MPa).[1][2] The molar ratio of H₂/DMM is a critical parameter and is typically kept high (e.g., 60).[1]

  • Product Collection and Analysis: The products exiting the reactor are cooled and analyzed using a gas chromatograph to determine the conversion of DMM and the selectivity for GBL, BDO, and THF.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Pretreatment reactor_setup Reactor Setup & Inerting catalyst_prep->reactor_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_setup reaction_execution Set Temperature & Pressure, Introduce Reactants reactor_setup->reaction_execution product_collection Product Collection reaction_execution->product_collection product_analysis Product Analysis (GC, GC-MS) product_collection->product_analysis

Caption: A generalized experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Isomerization of Dimethyl Maleate to Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of dimethyl maleate (B1232345) to its trans-isomer, dimethyl fumarate (B1241708), is a fundamental organic transformation with significant relevance in both academic research and pharmaceutical development. Dimethyl fumarate is an active pharmaceutical ingredient used in the treatment of multiple sclerosis and psoriasis. This document provides detailed experimental protocols for the synthesis of dimethyl fumarate via the isomerization of dimethyl maleate, leveraging different catalytic methods. The protocols are designed to be reproducible and scalable for research and development purposes.

Reaction Principle

The conversion of this compound (the cis-isomer) to dimethyl fumarate (the trans-isomer) involves the temporary cleavage of the carbon-carbon double bond's π-bond, allowing for rotation around the sigma bond, followed by the reformation of the π-bond in the more thermodynamically stable trans configuration.[1][2] This process can be catalyzed by various means, including free radical initiators, acids, or amines.[3][4][5]

Data Presentation: Comparison of Isomerization Methods

The following table summarizes quantitative data from various experimental procedures for the isomerization of this compound. This allows for a direct comparison of different catalytic systems and their respective reaction conditions.

Catalyst SystemThis compoundCatalystSolventReaction TimeTemperatureProduct IsolationYieldReference
Bromine/Light1.5 mL6 drops of 0.60 M Br₂ in CCl₄Carbon Tetrachloride45 minDirect sunlightCrystallizationNot specified[6]
Bromine/Light0.5 mL1 drop of 1 M Br₂ in CH₂Cl₂Dichloromethane15 min~90 °C (water bath)Vacuum filtrationNot specified[7]
Bromine/Sunlight5 mLBromine in chloroform (B151607) (1:10 ratio) until orangeChloroform10 minSunlightRecrystallization from ethanol (B145695)Not specified[8]
Hydrochloric Acid0.75 mL0.5 mL conc. HClMethanolNot specified60-70 °CCrystallizationNot specified[1]
Amine (Morpholine)/Lewis Acid (ZnCl₂)Not specified~20 mol % morpholine, ~7 mol % ZnCl₂Methanol45 minRefluxEther extractionNot specified[9]
Amine (Diethylamine)Not specifiedDiethylamine (B46881) (used as solvent)Diethylamine5-10 min (precipitate forms)Room Temperature (mildly exothermic)Not specifiedNot specified[10]
Platinum BlackNot specifiedPlatinum black in liquid phaseNone3 hours200 °CCrystallization temperature analysis30%[11]
Metallic SodiumNot specifiedMetallic sodium in liquid phaseNone3 hours200 °CCrystallization temperature analysis80%[11]

Experimental Protocols

Protocol 1: Photoisomerization using Bromine Catalyst

This protocol details the isomerization of this compound using a bromine catalyst and light.

Materials:

  • This compound

  • 0.60 M Bromine in carbon tetrachloride (or dichloromethane)

  • Test tube (e.g., 10 x 75-mm)

  • Sun lamp or access to direct sunlight

  • Ethanol (for recrystallization)

  • Hirsch funnel and filter flask for vacuum filtration

  • Melting point apparatus

Procedure:

  • In a fume hood, add 1.5 mL of this compound to a 10 x 75-mm test tube.[6]

  • Add six drops of 0.60 M bromine in carbon tetrachloride to the test tube. The solution should turn orange.[6]

  • Stopper the test tube and place it in direct sunlight or under a sun lamp for 45 minutes. Crystals of dimethyl fumarate should begin to form.[6][8]

  • After the reaction period, cool the mixture in an ice bath for approximately 10 minutes to maximize crystallization.[7]

  • Isolate the crude product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of hot ethanol.[8] To do this, dissolve the solid in hot ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[1][8]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[1][12]

  • Determine the yield and melting point of the purified dimethyl fumarate. The expected melting point is around 103-105 °C.[7][8]

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12] A suitable solvent system should be determined to achieve good separation between this compound and dimethyl fumarate. Aliquots of the reaction mixture can be spotted on a TLC plate at different time intervals to observe the disappearance of the starting material and the appearance of the product.[12]

Protocol 2: Amine-Catalyzed Isomerization

This protocol describes a simple and rapid isomerization using an amine catalyst at room temperature.[10]

Materials:

  • This compound

  • Diethylamine

  • Erlenmeyer flask

  • Hirsch funnel and filter flask for vacuum filtration

Procedure:

  • In a fume hood, add this compound to an Erlenmeyer flask.

  • Add an excess of diethylamine to the flask. The diethylamine acts as both the catalyst and the solvent.

  • A mildly exothermic reaction will occur, and a white precipitate of dimethyl fumarate will begin to form within 5 to 10 minutes.[10]

  • Allow the reaction to proceed for an additional 20-30 minutes to ensure complete conversion.

  • Collect the precipitated dimethyl fumarate by vacuum filtration.

  • Wash the collected solid with a small amount of a suitable solvent (e.g., cold hexanes) to remove any residual diethylamine and unreacted this compound.

  • Air dry the purified dimethyl fumarate.

  • Determine the yield and melting point of the product.

Visualizations

Experimental Workflow for Photoisomerization

The following diagram illustrates the key steps in the photoisomerization of this compound to dimethyl fumarate.

experimental_workflow start Start: this compound reagents Add Bromine Catalyst (in CCl₄ or CH₂Cl₂) start->reagents reaction Expose to Light (Sunlight or Sun Lamp) reagents->reaction crystallization Cooling & Crystallization reaction->crystallization filtration1 Vacuum Filtration (Isolate Crude Product) crystallization->filtration1 recrystallization Recrystallization (from hot Ethanol) filtration1->recrystallization filtration2 Vacuum Filtration (Isolate Pure Product) recrystallization->filtration2 analysis Analysis: - Yield - Melting Point filtration2->analysis end End: Dimethyl Fumarate analysis->end

Caption: Workflow for the synthesis of dimethyl fumarate via photoisomerization.

Signaling Pathway: Free Radical Mechanism

This diagram illustrates the proposed free radical mechanism for the bromine-catalyzed isomerization.

mechanism Br2 Br₂ Br_radical 2 Br• Br2->Br_radical Initiation light Light (hν) light->Br_radical intermediate Bromonium Radical Intermediate Br_radical->intermediate DMM This compound (cis) DMM->intermediate Propagation rotation C-C Bond Rotation intermediate->rotation rotated_intermediate Rotated Intermediate rotation->rotated_intermediate rotated_intermediate->Br_radical releases Br• DMF Dimethyl Fumarate (trans) rotated_intermediate->DMF Propagation

Caption: Proposed free radical mechanism for bromine-catalyzed isomerization.

References

Green Chemistry Approaches to Dimethyl Maleate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dimethyl maleate (B1232345) (DMM) with a focus on green chemistry principles. The aim is to offer environmentally benign alternatives to traditional synthesis methods that often rely on hazardous reagents and produce significant waste. These protocols are designed for easy adoption in a research and development setting.

Introduction

Dimethyl maleate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1] The conventional synthesis route involves the esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727) using a strong mineral acid catalyst, such as sulfuric acid.[1][2] This method, while effective, suffers from several drawbacks that are misaligned with the principles of green chemistry. These include the use of a corrosive and hazardous catalyst, difficulty in catalyst separation and recycling, generation of acidic waste streams requiring neutralization, and often, the formation of byproducts.[3]

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to DMM synthesis include the use of safer, recyclable catalysts, waste prevention, and improved atom economy. This document explores several greener alternatives, including the use of solid acid catalysts and reactive distillation.

Greener Synthetic Approaches

Several innovative approaches have been developed to address the environmental concerns associated with traditional this compound synthesis. These methods prioritize the use of reusable catalysts, reduction of waste, and improved process efficiency.

Solid Acid Catalysis

The replacement of homogeneous mineral acids with solid acid catalysts is a cornerstone of green esterification processes. Solid acids are non-corrosive, easily separable from the reaction mixture by filtration, and can often be regenerated and reused multiple times, significantly reducing waste and simplifying product purification.

a) Ion-Exchange Resins: Cationic exchange resins, particularly those with sulfonic acid functional groups, have proven to be highly effective catalysts for the esterification of maleic anhydride with methanol.[4][5] These resins function as solid-state proton donors, mimicking the catalytic activity of sulfuric acid without the associated drawbacks.

b) Zeolites: Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity. These materials can be tailored to enhance catalytic activity and selectivity. Zeolites such as Mg-β and Fe-β have been investigated as catalysts for this compound synthesis, demonstrating high yields under optimized conditions.[6]

Reactive Distillation

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. For the synthesis of this compound, this technique offers significant advantages. The continuous removal of water, a byproduct of the esterification reaction, shifts the equilibrium towards the product side, leading to higher conversions and yields.[3] This process can be coupled with solid acid catalysts packed within the distillation column, further enhancing its green credentials.[4][5]

Biomass-Derived Feedstocks

A truly green approach to chemical synthesis involves the use of renewable feedstocks. Maleic acid, a precursor to this compound, can be synthesized from furfural (B47365), a platform chemical derived from lignocellulosic biomass.[7][8] This route offers a sustainable alternative to the traditional petroleum-based production of maleic anhydride.

Data Presentation: Comparison of Synthetic Routes

ParameterConventional (H₂SO₄)Ion-Exchange Resin (Batch)Zeolite (Mg-β) (Batch)[6]Reactive Distillation (DNW-1 Resin)[4]
Catalyst Sulfuric AcidCationic Exchange ResinMg-β ZeoliteDNW-1 Cationic Exchange Resin
Yield (%) ~97%[9]High (Specific data varies)93.74%~99%
Conversion (%) HighHighHigh100%
Reaction Temp (°C) 75[9]80-10011090-140 (in column)[10]
Reaction Time 16 h[9]Variable (typically several hours)12 hContinuous process
Catalyst Reusability NoYesYesYes
Waste Generation Acidic wastewaterMinimalMinimalMinimal
Process Complexity Moderate (neutralization, extraction)Simple (filtration)Simple (filtration)Integrated, but requires specialized equipment

Experimental Protocols

Protocol 1: this compound Synthesis using a Cation Exchange Resin (Batch Process)

This protocol describes a general procedure for the synthesis of this compound using a strong acid cation exchange resin.

Materials:

  • Maleic anhydride (1.0 mol, 98.06 g)

  • Methanol (2.5 mol, 80.1 g, 101 mL)

  • Strong acid cation exchange resin (e.g., Amberlyst 15, Dowex 50WX8), pre-dried (10-15% by weight of maleic anhydride)

  • Toluene (optional, as a water entrainer)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (98.06 g) and methanol (101 mL).

  • Add the pre-dried cation exchange resin (9.8 g) to the flask.

  • Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The resin can be washed with fresh methanol, dried, and stored for reuse.

  • Remove the excess methanol from the filtrate using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation to obtain a colorless, oily liquid.

Protocol 2: this compound Synthesis using Reactive Distillation with a Solid Acid Catalyst

This protocol outlines the synthesis of this compound using a laboratory-scale reactive distillation setup.

Materials:

  • Maleic anhydride

  • Methanol

  • Solid acid catalyst packing (e.g., cation exchange resin embedded in a structured packing like Katapak-SP)

  • Reactive distillation column (glass, with a reboiler, condenser, and reflux divider)

  • Metering pumps for reactants

  • Heating and cooling systems

Procedure:

  • Pack the middle section of the distillation column (the reactive zone) with the solid acid catalyst packing. The sections above (rectification) and below (stripping) can be filled with inert packing.

  • Preheat the reboiler.

  • Continuously feed maleic anhydride and methanol into the column at a predetermined molar ratio (e.g., 1:5 maleic anhydride to methanol).[6] The feed points are crucial; typically, maleic anhydride is fed above the reactive zone, and methanol is fed below or into the reactive zone.

  • Operate the column at a specific pressure (e.g., atmospheric pressure) and maintain the reboiler temperature to ensure proper vaporization and reaction.[6]

  • The overhead vapor, primarily consisting of methanol and water, is condensed. A portion is returned to the column as reflux, and the rest is withdrawn as the distillate.[11]

  • The product, this compound, accumulates in the reboiler and is continuously or periodically withdrawn.

  • The process parameters (feed flow rates, reboiler duty, reflux ratio) should be optimized to achieve maximum conversion and purity.[6]

Protocol 3: Conceptual Two-Step Synthesis from Furfural (Biomass-derived)

This protocol describes a conceptual pathway for the synthesis of this compound from furfural, a biomass-derived platform chemical.

Step 1: Oxidation of Furfural to Maleic Acid

  • Catalyst: Various catalysts have been reported, including vanadium-based catalysts, heteropolyacids, and even catalyst-free ultrasonic activation.[7][8]

  • Oxidant: Hydrogen peroxide or molecular oxygen are common green oxidants.[7][8]

  • General Procedure:

    • In a suitable reactor, furfural is dissolved in an appropriate solvent (e.g., water, acetic acid).[8]

    • The catalyst is added, and the mixture is heated to the desired temperature (e.g., 60-100 °C).

    • The oxidant (e.g., H₂O₂) is added dropwise.

    • After the reaction, the maleic acid is isolated, which may involve crystallization or extraction.

Step 2: Esterification of Maleic Acid to this compound

  • The maleic acid produced in Step 1 can then be esterified using one of the green protocols described above (Protocol 1 or 2).

Visualizations

Experimental Workflow for Batch Synthesis

Batch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products & Byproducts MA Maleic Anhydride React Esterification in Batch Reactor MA->React MeOH Methanol MeOH->React Cat Solid Acid Catalyst Cat->React Filt Filtration React->Filt Evap Solvent Evaporation Filt->Evap Filtrate Rec_Cat Recycled Catalyst Filt->Rec_Cat Solid Dist Vacuum Distillation Evap->Dist DMM Pure this compound Dist->DMM

Caption: Workflow for batch synthesis of this compound.

Logical Relationship in Reactive Distillation

Reactive_Distillation_Logic RD_Column Rectification Section Reactive Section (Solid Acid Catalyst) Stripping Section Products This compound (Bottoms) RD_Column:f2->Products Byproduct Water + Excess Methanol (Overhead) RD_Column:f0->Byproduct Reactants Maleic Anhydride + Methanol Reactants->RD_Column:f1

References

Application Notes and Protocols for Dimethyl Maleate in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide comprehensive protocols for the safe handling and storage of dimethyl maleate (B1232345) in a research laboratory setting. Adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the compound for experimental use.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes key quantitative data for dimethyl maleate.

PropertyValueReference
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [1][2]
Appearance Colorless to light yellow, oily liquid[3][4]
Boiling Point 204-205 °C (399-401 °F)[1][5][6]
Melting Point -17 °C (1 °F)[2]
Flash Point 91-95 °C (195.8-203 °F) - closed cup[1][6][7]
Density 1.152 g/mL at 25 °C[5][6]
Vapor Pressure 1 mm Hg @ 45.7 °C; 0.28 hPa @ 20°C[1][7]
Vapor Density 4.97[1][7]
Solubility in Water 77.9 g/L at 20 °C[6]
log Pow (n-octanol/water) 0.52 at 35 °C, pH 7[5]

Safety and Handling Protocols

This compound is classified as a hazardous chemical and requires careful handling to minimize risk.[8] It is harmful if swallowed or in contact with skin, causes serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[5][9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted before handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][10][11]

  • Hand Protection: Use impervious gloves, such as butyl rubber or nitrile rubber. Gloves must be inspected before use and disposed of properly after.[10][11]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.[9][10]

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[8] If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][5]

General Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Avoid contact with incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[8][12]

First Aid Measures

In case of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Storage Guidelines

Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from sources of ignition, heat, and direct sunlight.[1]

  • Store away from incompatible materials, including acids, bases, oxidizing agents, and reducing agents.[8][12]

  • The storage area should be locked up or accessible only to authorized personnel.[5]

  • The recommended storage temperature is typically at ambient room temperature, but always check the product label for specific recommendations.[5]

Spill and Waste Disposal

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear the appropriate PPE as described in section 2.1.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.[5]

Waste Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Do not mix with other waste materials. Leave chemicals in their original containers.[5]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, frequently used as a dienophile in Diels-Alder reactions.[13][14] The following are example protocols for its use.

Diels-Alder Reaction of this compound with Furan (B31954)

This protocol describes the synthesis of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

  • This compound

  • Furan

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel, hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add furan (1.2 equivalents) dropwise to the cooled, stirring solution.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

  • Combine the fractions containing the product and remove the solvent to yield the purified product.

Isomerization of this compound to Dimethyl Fumarate (B1241708)

This protocol illustrates the amine-catalyzed isomerization of the cis-isomer (this compound) to the trans-isomer (dimethyl fumarate).

Materials:

  • This compound

  • Diethylamine

  • Apparatus for vacuum filtration

  • Recrystallization solvent (e.g., methanol (B129727)/water mixture)

Procedure:

  • Dissolve this compound in diethylamine. A mild exothermic reaction will occur.

  • Allow the mixture to stand. A white precipitate of dimethyl fumarate will begin to form within 5-10 minutes.

  • After the reaction is complete (monitor by TLC), collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield pure dimethyl fumarate.

Workflow Diagrams

The following diagrams illustrate the logical flow for handling and storage of this compound.

safe_handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh/Measure in Hood fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

storage_and_spill_workflow Storage and Spill Response Workflow cluster_storage Proper Storage cluster_spill Spill Response store Store in Tightly Closed Container location Cool, Dry, Well-Ventilated Area store->location incompatibles Away from Incompatible Materials and Ignition Sources location->incompatibles access Store in Locked/Authorized Area incompatibles->access evacuate Evacuate Area ppe Don PPE evacuate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent ignite->contain collect Collect into Hazardous Waste Container contain->collect clean Clean Spill Area collect->clean

Caption: Workflow for storage and spill response for this compound.

References

Troubleshooting & Optimization

How to prevent the isomerization of Dimethyl maleate to Dimethyl fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Dimethyl Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted isomerization of this compound to Dimethyl Fumarate during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

The conversion of this compound (the cis-isomer) to Dimethyl Fumarate (the trans-isomer) is a chemical process driven by the greater thermodynamic stability of the trans-isomer, which has reduced steric hindrance. This isomerization is not spontaneous under normal conditions but can be catalyzed or accelerated by several factors commonly encountered in a laboratory setting, including heat, light (especially UV), and the presence of acids, bases, or radical initiators.[1]

Q2: Why is it crucial to prevent this isomerization?

The specific geometric configuration of a molecule is often critical for its chemical reactivity, physical properties, and biological activity. Preventing isomerization is important for:

  • Product Purity: The presence of Dimethyl Fumarate is considered an impurity that can affect the specifications of the final product and complicate downstream processes.[1]

  • Reactivity: As a dienophile in Diels-Alder reactions, this compound's reactivity can differ from that of Dimethyl Fumarate, potentially leading to different products or reaction kinetics.[1]

  • Physical Properties: The two isomers have distinct physical properties, such as melting point and solubility, which can impact purification, crystallization, and formulation.[1]

Q3: What are the tell-tale signs that my this compound sample has isomerized?

A common indication of isomerization is the presence of a white solid precipitate (Dimethyl Fumarate) in the otherwise liquid this compound. This can be confirmed analytically by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the two isomers.

Q4: Can antioxidants or radical inhibitors prevent isomerization?

Yes, since one of the primary mechanisms for isomerization involves free radicals, the addition of antioxidants or radical inhibitors can be an effective preventative measure, especially during storage or in reactions where radical initiation is a risk. These compounds work by quenching radical species that can catalyze the isomerization. While specific inhibitors for this compound are not extensively documented, general-purpose radical inhibitors used for unsaturated esters, such as Butylated Hydroxytoluene (BHT), may be effective.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the handling and use of this compound.

Issue 1: Isomerization Observed During a Chemical Reaction
Possible Cause Recommended Solution
High Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If necessary, compensate for the lower temperature with a longer reaction time.[1]
Acidic or Basic Reagents/Catalysts If the reaction chemistry permits, opt for neutral or milder reagents. If an acid or base is essential, use the minimum required stoichiometric amount and consider weaker alternatives. Buffering the reaction medium can also help maintain a neutral pH.[1]
Extended Reaction Time Optimize the reaction to minimize its duration. Closely monitor the reaction progress using TLC or GC to halt the reaction as soon as the starting material is consumed, thus avoiding prolonged exposure to conditions that favor isomerization.[1]
Presence of Radical Initiators (e.g., peroxides, light) Conduct the reaction in the dark or in amber glassware to prevent photochemical initiation of radicals. Ensure all solvents and reagents are free of peroxide impurities.
Issue 2: Isomerization Occurs During Workup and Purification
Possible Cause Recommended Solution
Acidic Aqueous Wash (e.g., HCl wash) Carefully neutralize the reaction mixture before extraction. Use a saturated sodium bicarbonate solution or a phosphate (B84403) buffer for washes instead of strong acids.[1]
High Temperatures During Distillation/Solvent Removal Purify the product using high-vacuum distillation to keep the boiling temperature as low as possible.[1] Avoid prolonged use of rotary evaporators at high temperatures.[1]
Use of Acidic Drying Agents Avoid using acidic drying agents. Instead, use neutral salts like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
Issue 3: Isomerization Detected During Storage
Possible Cause Recommended Solution
Storage at Room Temperature Store this compound in a refrigerator or freezer at a recommended temperature of 2-8°C or lower to minimize thermal energy that can drive isomerization.[1]
Exposure to Light Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[1]
Presence of Trace Acid/Base Impurities Ensure the product is of high purity and free from any residual acidic or basic catalysts from its synthesis or purification.[1]
Exposure to Oxygen/Air Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that may initiate isomerization.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound to Prevent Isomerization
  • Receiving and Inspection: Upon receiving this compound, inspect for any solid precipitate. If present, the extent of isomerization should be quantified by a suitable analytical method (e.g., NMR, GC) before use.

  • Aliquoting and Storage:

    • If the entire container will not be used at once, aliquot the required amounts into smaller, clean, dry, amber glass vials.

    • Purge the headspace of the original container and the aliquots with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store all containers at 2-8°C in a dark location.[1]

  • Use in Experiments:

    • When using in a reaction, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

    • Minimize the time the container is open to the atmosphere.

Protocol 2: Performing a Diels-Alder Reaction with this compound while Minimizing Isomerization
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the diene and a suitable solvent (e.g., toluene, dichloromethane).

    • If a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is to be used, add it to the reaction mixture. Lewis acid catalysis may allow for lower reaction temperatures, thereby reducing the risk of isomerization.

    • Add this compound to the reaction mixture.

  • Reaction Conditions:

    • Conduct the reaction at the lowest temperature that affords a reasonable reaction rate. Monitor the reaction progress by TLC or GC.

    • Stir the reaction mixture in the dark to prevent photochemical isomerization.

  • Workup:

    • Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine and dry over a neutral drying agent like anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure at a low temperature.

    • If further purification is needed, consider column chromatography on silica (B1680970) gel using a non-acidic eluent system or high-vacuum distillation at the lowest possible temperature.[1]

Visualizations

Isomerization_Mechanism cluster_cis This compound (cis) cluster_transition Transition State cluster_trans Dimethyl Fumarate (trans) DMM This compound TS Intermediate (Rotation around C-C single bond) DMM->TS π-bond cleavage DMF Dimethyl Fumarate TS->DMF π-bond reformation Catalysts Heat, Light, Acid, Base, Radicals Catalysts->DMM Initiation

Caption: Mechanism of this compound isomerization.

Prevention_Workflow cluster_storage Storage cluster_reaction Reaction cluster_purification Purification storage_node Store at 2-8°C Inert Atmosphere Dark Container reaction_node Low Temperature Neutral pH Minimal Time Darkness storage_node->reaction_node purification_node Neutral Wash Neutral Drying Agent Low Temp. Distillation reaction_node->purification_node end Preserved this compound purification_node->end start High-Purity this compound start->storage_node Handling

Caption: Workflow for preventing isomerization.

References

Optimizing Diels-Alder Reactions with Dimethyl Maleate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving dimethyl maleate (B1232345). This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Diels-Alder reaction with dimethyl maleate, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Diels-Alder reaction with this compound unexpectedly low?

Answer:

Low yields in Diels-Alder reactions can stem from several factors, ranging from reagent quality to unfavorable reaction conditions. Here are the primary causes and how to address them:

  • Reversibility of the Reaction (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and this equilibrium is highly sensitive to temperature.[1][2] At elevated temperatures, the thermodynamically favored reverse reaction, known as the retro-Diels-Alder reaction, can predominate, breaking down the product back into the diene and dienophile.[1][2]

    • Solution: Optimize the reaction temperature. While some reactions require heat to overcome the activation energy, excessive temperatures should be avoided. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a temperature screen to find the optimal balance.

  • Purity and Reactivity of the Diene: The diene's conformation and purity are critical for a successful reaction.

    • Diene Conformation: Acyclic dienes must be in the s-cis conformation to react.[2][3] Steric hindrance can disfavor this conformation, reducing the effective concentration of the reactive diene.[4]

      • Solution: If using an acyclic diene, consider if steric factors are hindering the adoption of the s-cis conformation. Using a cyclic diene, such as cyclopentadiene (B3395910), can often improve yields as it is locked in the required s-cis conformation.[3][4]

    • Diene Purity: Dienes like cyclopentadiene can dimerize upon standing at room temperature.[1] Using the dimer (dicyclopentadiene) directly will result in a very slow reaction, as it must first "crack" back to the monomer at high temperatures.[1]

      • Solution: Use freshly prepared dienes. For cyclopentadiene, this involves "cracking" the dicyclopentadiene (B1670491) dimer by distillation immediately before use.[5][6]

  • Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield.

    • Solution: Experiment with different solvents. While non-polar solvents are common, for some systems, polar solvents or even "on-water" conditions can accelerate the reaction.[7] Ensure the reaction is allowed to proceed for a sufficient amount of time by monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Substituent Effects: The electronic properties of both the diene and dienophile play a crucial role. The reaction is generally fastest with an electron-rich diene and an electron-poor dienophile.[2][8]

    • Solution: While this compound is an electron-poor dienophile, if your diene has electron-withdrawing groups, the reaction rate may be slow.[9] If possible, choose a diene with electron-donating groups to accelerate the reaction.[2][4]

Question 2: How can I control the stereoselectivity (endo vs. exo product) of my reaction?

Answer:

The Diels-Alder reaction can produce two diastereomeric products: the endo and the exo isomer. The ratio of these products is primarily influenced by kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • The endo product is often the kinetically favored product, meaning it is formed faster, typically at lower temperatures.[1][10] This preference is explained by "secondary orbital interactions" that stabilize the endo transition state.[10]

    • The exo product is generally the more thermodynamically stable product due to reduced steric hindrance.[1][10]

  • Controlling the Outcome:

    • To favor the endo product: Run the reaction at lower temperatures to operate under kinetic control.[1]

    • To favor the exo product: Use higher reaction temperatures. The reversibility of the Diels-Alder reaction at elevated temperatures allows the initial kinetic product distribution to equilibrate to the more stable thermodynamic product mixture.[1]

    • Lewis Acid Catalysis: The use of Lewis acid catalysts can often increase the endo:exo ratio, even at lower temperatures.[11][12]

Question 3: My reaction is not proceeding, or is extremely slow. What can I do?

Answer:

If the reaction fails to start or is impractically slow, consider the following:

  • Insufficient Activation: The energy barrier for the reaction may be too high under the current conditions.

    • Solution: Introduce a Lewis acid catalyst. Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can coordinate to the carbonyl oxygen of the this compound, making it a more potent dienophile and significantly accelerating the reaction.[7][11][13]

  • Reagent Quality: Ensure that your reagents are pure and active. As mentioned, dienes like cyclopentadiene should be freshly prepared.[5]

  • Temperature: The reaction may simply require heating to initiate. Gradually increase the temperature while monitoring the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is the "endo rule" in Diels-Alder reactions?

A1: The "endo rule" is an empirical observation stating that the kinetically favored diastereomer is often the endo product.[7] This is due to stabilizing secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state.[10]

Q2: How can I monitor the progress of my Diels-Alder reaction?

A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.[7] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]

Q3: What is a retro-Diels-Alder reaction and when is it a problem?

A3: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cyclohexene (B86901) adduct decomposes back into the original diene and dienophile.[2] It becomes a significant issue at higher temperatures, as it can decrease the overall yield of the desired product by establishing an unfavorable equilibrium.[1]

Q4: How do I choose an appropriate solvent for my reaction?

A4: The choice of solvent can influence reaction rates and, in some cases, selectivity. Non-polar organic solvents like toluene (B28343) or xylene are commonly used.[14] However, for certain substrates, polar solvents or even aqueous conditions have been shown to accelerate the reaction.[7] It is often beneficial to screen a few different solvents to find the optimal conditions for your specific system.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield and stereoselectivity of the Diels-Alder reaction between cyclopentadiene and this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)endo:exo Ratio
NoneNeat2524~90>95:5
NoneNeat1851-4:1
YCl₃Ionic Liquid20-45---
YbCl₃Ionic Liquid20-45---
MgCl₂Ionic Liquid20-45---
ZnCl₂Ionic Liquid20-45---
AlCl₃Dichloromethane (B109758)0-High99:1 (for methyl acrylate)

Note: Quantitative data for this compound under various catalytic conditions can be sparse in the literature. The AlCl₃ data is for the similar dienophile, methyl acrylate, and is included to illustrate the typical effect of a Lewis acid catalyst on stereoselectivity.[11][12] The reaction at 185°C with maleic anhydride (B1165640) shows a shift towards the exo product due to thermodynamic control.[15]

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of Cyclopentadiene and this compound

This protocol describes a standard procedure for the thermal cycloaddition.

Materials:

  • Dicyclopentadiene

  • This compound

  • Toluene (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene:

    • Set up a fractional distillation apparatus.

    • Place dicyclopentadiene in the distilling flask and heat gently to approximately 170-180 °C.

    • Collect the cyclopentadiene monomer (b.p. ~41 °C) in a receiving flask cooled in an ice bath.[5]

    • Note: Cyclopentadiene readily dimerizes at room temperature and should be used immediately after preparation.[1]

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of toluene.

    • Cool the solution in an ice bath.

  • Reaction:

    • Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the cooled solution of this compound with continuous stirring.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The reaction is often exothermic.

    • Monitor the reaction progress by TLC until the this compound is consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient as the eluent.

    • Combine the fractions containing the product and remove the solvent to obtain the purified adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed reaction to enhance reaction rate and stereoselectivity.

Materials:

  • Cyclopentadiene (freshly prepared)

  • This compound

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Lewis acid (e.g., AlCl₃, ZnCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and this compound (1.0 equivalent).

    • Cool the solution to 0 °C (or lower, e.g., -78 °C, depending on the catalyst and desired selectivity).

  • Catalyst Addition:

    • Carefully add the Lewis acid catalyst (e.g., 0.1 to 1.0 equivalent) portion-wise to the stirred solution.

  • Reaction:

    • Slowly add freshly prepared cyclopentadiene (1.1 equivalents) dropwise to the reaction mixture.

    • Maintain the reaction at the specified temperature and stir for the required time (monitor by TLC).

  • Quenching and Work-up:

    • Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

G start Start Reaction check_progress Monitor Reaction Progress (TLC/GC) start->check_progress low_yield Problem: Low Yield check_progress->low_yield No/Slow Conversion poor_selectivity Problem: Poor Selectivity (endo/exo mixture) check_progress->poor_selectivity Product Mixture no_reaction Problem: No Reaction check_progress->no_reaction No Product complete Reaction Complete Proceed to Workup check_progress->complete Complete sol_retro Cause: Retro-Diels-Alder? Solution: Lower Temperature low_yield->sol_retro sol_diene Cause: Diene Quality? Solution: Use Freshly Cracked Diene low_yield->sol_diene sol_temp Cause: Kinetic vs. Thermo Control? Solution: Adjust Temperature poor_selectivity->sol_temp sol_catalyst_selectivity Solution: Use Lewis Acid for Endo-selectivity poor_selectivity->sol_catalyst_selectivity no_reaction->sol_diene sol_activation Cause: High Activation Energy? Solution: Add Lewis Acid Catalyst no_reaction->sol_activation

Caption: Troubleshooting flowchart for Diels-Alder reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification crack_diene 1. Prepare Fresh Diene (e.g., Crack Dicyclopentadiene) setup 2. Setup Reaction Flask (Dienophile, Solvent) addition 3. Add Diene (and Catalyst if applicable) setup->addition react 4. Stir at Optimal Temperature addition->react monitor 5. Monitor Progress (TLC/GC-MS) react->monitor quench 6. Quench Reaction (if necessary) monitor->quench extract 7. Extraction & Washing quench->extract purify 8. Purify Product (e.g., Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Diels-Alder reaction.

References

Technical Support Center: Dimethyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dimethyl maleate?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727) using an acid catalyst.[1][2] The reaction involves a nucleophilic acyl substitution to form a monomethyl ester, followed by a second esterification to yield the dimethyl ester.[1][2]

Q2: What are the typical starting materials for this compound synthesis?

A2: The primary starting materials are maleic anhydride and methanol.[1][2] Maleic acid can also be used, which is formed by the hydrolysis of maleic anhydride.

Q3: What types of catalysts are effective for this synthesis?

A3: A variety of acid catalysts can be employed. While traditional homogeneous catalysts like sulfuric acid are effective, they can present challenges with corrosion and downstream processing.[3] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst, Indion) and solid acid catalysts like zeolites, are often preferred due to their ease of separation, reusability, and potentially higher selectivity, which can lead to simpler product purification.[4][5]

Q4: Why is the removal of water critical during the synthesis?

A4: The esterification reaction is a reversible process that generates water as a byproduct.[1] In accordance with Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants (maleic acid/anhydride and methanol), thereby reducing the yield of this compound.[6] Therefore, continuous removal of water is essential to drive the reaction to completion.

Q5: What is the primary side product of concern in this compound synthesis?

A5: The main side product is dimethyl fumarate (B1241708), the trans-isomer of this compound.[3] This isomerization is often catalyzed by the acid and can be promoted by elevated temperatures.[7] Separating this compound from dimethyl fumarate can be challenging due to their similar physical properties.[8]

Troubleshooting Guides

Problem 1: Low Product Yield

Potential Cause Suggested Solution
Inefficient Water Removal The esterification reaction is an equilibrium process; water, a byproduct, inhibits the forward reaction. To continuously remove water as it forms, employ a Dean-Stark apparatus with an azeotropic solvent like toluene.[6] Alternatively, molecular sieves can be used to absorb the water.
Suboptimal Reaction Temperature The rate of reaction is dependent on temperature. Increasing the temperature to the reflux point of the alcohol or solvent can enhance the reaction rate. However, be aware that excessively high temperatures can encourage the formation of the undesired dimethyl fumarate isomer.[7]
Inadequate Catalyst Activity or Concentration The catalyst may be inactive or present in an insufficient quantity. Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure vigorous stirring to overcome any mass transfer limitations. The optimal catalyst loading should be determined experimentally, but a common starting point is a small percentage of the total reactant mass.
Unfavorable Molar Ratio of Reactants An insufficient amount of methanol will limit the conversion of maleic anhydride or maleic acid.[9] It is advisable to use a significant excess of methanol to shift the equilibrium towards the product side. In many protocols, methanol also serves as the solvent.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is consumed.

Problem 2: High Levels of Dimethyl Fumarate Impurity

Potential Cause Suggested Solution
High Reaction Temperature The isomerization of this compound to dimethyl fumarate is favored at higher temperatures.[7] Carefully control the reaction temperature, aiming for a balance that provides a reasonable reaction rate without significant isomerization.
Prolonged Reaction Time at High Temperature Even at optimal temperatures, extended reaction times can lead to an increase in isomerization. It is important to monitor the reaction and terminate it once the desired conversion of the starting material has been achieved.
Acid-Catalyzed Isomerization The acid catalyst can also facilitate the isomerization process.[3] Consider using a milder catalyst or a heterogeneous catalyst, which can sometimes offer higher selectivity for the desired cis-isomer.

Problem 3: Difficulties in Product Purification

Potential Cause Suggested Solution
Presence of Unreacted Maleic Acid Unreacted maleic acid can co-purify with the product. To remove it, wash the crude product with a sodium bicarbonate solution.
Residual Catalyst For homogeneous catalysts like sulfuric acid, neutralization with a base (e.g., sodium bicarbonate) followed by aqueous washes is necessary to remove the catalyst.[10] Heterogeneous catalysts can be removed by simple filtration.
Presence of Dimethyl Fumarate Due to their similar boiling points, separating this compound and dimethyl fumarate by simple distillation is challenging.[8] Fractional distillation under reduced pressure may be required for effective separation. Alternatively, specialized purification techniques like molecularly imprinted adsorption columns have been developed for this purpose.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield (Catalyst: Zeolites)

CatalystReaction Temperature (°C)Reaction Time (hours)Catalyst Amount (% of maleic anhydride)This compound Yield (%)
Mg-β110120.593.74
Fe-β110120.391.91
Data sourced from a study on the esterification of methanol and maleic anhydride catalyzed by Mg-β and Fe-β zeolites.[11]

Table 2: Continuous Process Parameters for this compound Synthesis (Catalyst: Sulfuric Acid)

ParameterValue
Reaction Temperature 90-140 °C
Reaction Time 20-120 minutes
Methanol Excess (molar) 0.4 - 2.0 moles per mole of this compound
Catalyst Concentration (Sulfuric Acid) 0.6% by weight
Data from an improved process for this compound production.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and an excess of methanol (e.g., a 1:5 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using a Cation-Exchange Resin Catalyst

  • Catalyst Preparation: If required, wash and dry the cation-exchange resin (e.g., Amberlyst 15) according to the manufacturer's instructions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add maleic anhydride, an excess of methanol, and the cation-exchange resin.

  • Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Monitor the reaction progress by GC analysis of withdrawn aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Remove the resin catalyst by filtration.

  • Purification: Remove the excess methanol and purify the this compound by vacuum distillation.

Mandatory Visualizations

G cluster_synthesis This compound Synthesis Workflow Start Start Reactants Maleic Anhydride + Methanol Start->Reactants Reaction Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4 or Resin) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product G cluster_troubleshooting Troubleshooting Logic for Low Yield Low_Yield Low Yield? Check_Water Is water being effectively removed? Low_Yield->Check_Water Add_Drying Implement Dean-Stark or molecular sieves Check_Water->Add_Drying No Check_Temp Is reaction temperature optimal? Check_Water->Check_Temp Yes Add_Drying->Check_Temp Adjust_Temp Adjust temperature (avoiding isomerization) Check_Temp->Adjust_Temp No Check_Catalyst Is catalyst active and sufficient? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Replace_Catalyst Use fresh catalyst or increase loading Check_Catalyst->Replace_Catalyst No Check_Ratio Is methanol in sufficient excess? Check_Catalyst->Check_Ratio Yes Replace_Catalyst->Check_Ratio Increase_Methanol Increase methanol to starting material ratio Check_Ratio->Increase_Methanol No Check_Time Is reaction time adequate? Check_Ratio->Check_Time Yes Increase_Methanol->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Increase_Time->Success G cluster_pathway Reaction Pathway and Side Reaction Maleic_Anhydride Maleic Anhydride + CH3OH Monomethyl_Maleate Monomethyl Maleate + CH3OH Maleic_Anhydride->Monomethyl_Maleate Ring Opening Dimethyl_Maleate This compound (cis-isomer) Monomethyl_Maleate->Dimethyl_Maleate Esterification Dimethyl_Fumarate Dimethyl Fumarate (trans-isomer) Dimethyl_Maleate->Dimethyl_Fumarate Isomerization (Heat, Acid)

References

Technical Support Center: Side Reactions of Dimethyl Maleate in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Michael additions with dimethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: My Michael addition with dimethyl maleate is slow or incomplete. What are the possible causes?

A1: Several factors can contribute to a sluggish or incomplete reaction:

  • Nucleophile Reactivity: The nucleophilicity of the Michael donor is crucial. Weakly nucleophilic compounds, such as aromatic amines or sterically hindered amines, may react slowly.

  • Isomerization to Dimethyl Fumarate (B1241708): this compound can isomerize to its trans-isomer, dimethyl fumarate, particularly in the presence of amine catalysts or nucleophiles.[1] Dimethyl fumarate is a less reactive Michael acceptor, and its formation can slow down the overall reaction rate.[1][2]

  • Low Reaction Temperature: While many aza-Michael additions to this compound proceed readily at room temperature, some less reactive nucleophiles may require gentle heating to overcome the activation energy.[3]

  • Solvent Effects: The choice of solvent can influence reaction rates. In some cases, solvent-free conditions have been shown to provide excellent yields and short reaction times.[3] Polar protic solvents may be required for less reactive nucleophiles.[4]

Q2: I am observing multiple spots on my TLC plate. What are the potential side products?

A2: The presence of multiple spots on a TLC plate can indicate the formation of one or more side products:

  • Dimethyl Fumarate: The most common side product is the isomerized starting material, dimethyl fumarate.[1]

  • Michael Adduct of Dimethyl Fumarate: If isomerization occurs, the nucleophile can also add to dimethyl fumarate, resulting in a diastereomeric product that may have a different Rf value.[1]

  • Polymerization Products: Although less common under controlled conditions, Michael acceptors can undergo polymerization. This is more likely with highly reactive nucleophiles or in the presence of certain catalysts.

  • Retro-Michael Adduct: The Michael addition is a reversible reaction. Under certain conditions, particularly with secondary amines and upon heating, the product can revert to the starting materials (this compound and the nucleophile), which can then participate in other reactions.[2][5]

  • Double Addition Products: If the nucleophile has more than one reactive site (e.g., a primary amine), a double Michael addition product may form, where two molecules of this compound add to the same nucleophile.

Q3: How can I minimize the isomerization of this compound to dimethyl fumarate?

A3: Minimizing the formation of the less reactive dimethyl fumarate is key to achieving high yields and simplifying purification. Consider the following strategies:

  • Reaction Time and Temperature: Since the Michael addition to this compound is generally faster than its isomerization, using shorter reaction times can favor the desired product.[1] Running the reaction at room temperature or below can also help to suppress isomerization.

  • Choice of Catalyst: While many aza-Michael additions to this compound proceed without a catalyst, if one is required, its nature can influence the extent of isomerization. Lewis acids may be an alternative to basic catalysts in some cases.

  • Solvent Selection: The polarity of the solvent can affect the rate of isomerization. Experimenting with different solvents may help to identify conditions that minimize this side reaction. Low-polarity solvents have been shown to suppress competitive isomerization in some cases.[6]

Q4: Is the retro-Michael reaction a significant concern?

A4: The reversibility of the Michael addition, known as the retro-Michael reaction, can be a factor, particularly under specific conditions. Research has shown that for the addition of primary amines to this compound, the retro-Michael reaction is generally not significant at room temperature.[5] However, with secondary amines, the reverse reaction can occur, especially with prolonged heating at elevated temperatures (e.g., 85°C).[2][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Isomerization to less reactive dimethyl fumarate.[1]- Monitor the reaction closely by TLC or GC-MS to minimize reaction time. - Run the reaction at a lower temperature. - Explore different solvent systems.
Retro-Michael reaction.[2][5]- Avoid excessive heating, especially when using secondary amines. - Use milder reaction conditions.
Poor nucleophile reactivity.- Consider using a stronger base to generate the nucleophile if applicable. - For weak nucleophiles, gentle heating or the use of a catalyst may be necessary.[3]
Multiple Products Formation of dimethyl fumarate and its Michael adduct.[1]- Use analytical techniques like 1H NMR to identify and quantify the different species. The vinyl protons of this compound and dimethyl fumarate have distinct chemical shifts. - Optimize reaction conditions to minimize isomerization (see Q3).
Polymerization.- Use a less reactive solvent. - Ensure the concentration of reactants is not too high. - Avoid strong bases or catalysts that might initiate polymerization.
Difficulty in Purification Similar polarities of the product and side products.- Utilize column chromatography with a carefully selected solvent gradient. - Consider derivatization of the product or side products to alter their polarity before separation.

Data Presentation

Table 1: Influence of Reaction Conditions on Aza-Michael Addition to this compound

NucleophileCatalystSolventTime (h)Yield (%)Reference
PentylamineNoneNone496[3]
PentylamineDBUAcetonitrile497[3]
PentylamineK2CO3Acetonitrile585[3]
PentylamineAl2O3THF572[3]
CyclohexylamineNoneNone1-4High[7]
BenzylamineNoneNone1-4High[7]

Note: The data presented is based on available literature and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Aza-Michael Addition

This protocol describes a green chemistry approach that often proceeds without a catalyst or solvent.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine: With stirring, add the primary or secondary amine (1.0 - 1.2 eq) dropwise at room temperature. Note that the reaction can be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Many reactions with simple amines are complete within 1-4 hours.

  • Work-up and Purification: As the reaction is solvent- and catalyst-free, if the product is sufficiently pure, it can be used directly. Otherwise, the crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Monitoring Isomerization by 1H NMR Spectroscopy
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl3) suitable for NMR analysis.

  • NMR Analysis: Acquire a 1H NMR spectrum of the sample.

  • Data Interpretation:

    • This compound: Look for the characteristic singlet for the two equivalent vinyl protons.

    • Dimethyl Fumarate: Identify the singlet for the two equivalent vinyl protons of the trans-isomer, which will have a different chemical shift from that of this compound.

    • Michael Adduct: The vinyl proton signals will be absent in the product. Look for new signals corresponding to the protons on the succinate (B1194679) backbone.

  • Quantification: The relative integration of the vinyl proton signals of this compound and dimethyl fumarate can be used to estimate the extent of isomerization.

Visualizations

Michael_Addition_Side_Reactions cluster_main Desired Pathway cluster_isomerization Isomerization Side Reaction This compound This compound Michael Adduct (Maleate) Michael Adduct (Maleate) This compound->Michael Adduct (Maleate) + Nucleophile (fast) Dimethyl Fumarate Dimethyl Fumarate This compound->Dimethyl Fumarate Isomerization (slower) Nucleophile Nucleophile Michael Adduct (Maleate)->this compound Retro-Michael (e.g., heat, secondary amines) Michael Adduct (Fumarate) Michael Adduct (Fumarate) Dimethyl Fumarate->Michael Adduct (Fumarate) + Nucleophile (slowest)

Caption: Reaction pathways in the Michael addition of a nucleophile to this compound, illustrating the desired reaction and key side reactions.

Troubleshooting_Workflow Start Start Problem Low Yield or Multiple Products Start->Problem Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Problem->Analyze Identify Identify Side Products Analyze->Identify Isomerization Isomerization to Fumarate Detected Identify->Isomerization Isomer Present Retro Retro-Michael Detected Identify->Retro Starting Materials Reforming Polymer Polymerization Detected Identify->Polymer High MW Smear Optimize_Iso Optimize to Minimize Isomerization: - Lower Temperature - Shorter Reaction Time - Change Solvent/Catalyst Isomerization->Optimize_Iso Optimize_Retro Optimize for Retro-Michael: - Lower Temperature - Use Primary Amine if possible Retro->Optimize_Retro Optimize_Poly Optimize for Polymerization: - Lower Concentration - Milder Catalyst Polymer->Optimize_Poly End Improved Reaction Optimize_Iso->End Optimize_Retro->End Optimize_Poly->End

Caption: A logical workflow for troubleshooting common issues in Michael additions involving this compound.

References

Technical Support Center: Purification of Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dimethyl maleate (B1232345). Below you will find troubleshooting guidance and frequently asked questions to help ensure the successful isolation of a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of dimethyl maleate in a question-and-answer format.

Question 1: My purified this compound shows the presence of its isomer, dimethyl fumarate (B1241708). How can I remove this impurity?

Answer: The presence of the trans-isomer, dimethyl fumarate, is a common issue due to potential isomerization during synthesis or purification. Several methods can be employed for its removal:

  • Fractional Vacuum Distillation: This is the most common and effective method for separating this compound from the higher-boiling dimethyl fumarate. Due to their different boiling points, a careful fractional distillation under reduced pressure can yield pure this compound.

  • Column Chromatography:

    • Normal-Phase Chromatography: Using silica (B1680970) gel as the stationary phase with a non-polar eluent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, can effectively separate the two isomers.[1]

    • Reverse-Phase Chromatography (HPLC): For analytical or small-scale preparative work, reverse-phase HPLC with a C18 column and a polar eluent system like methanol/water or acetonitrile/water can be used.[2][3][4]

  • Specialized Adsorption: A patented method involves the use of a dimethyl fumarate molecularly imprinted adsorption column.[5] This technique offers high selectivity for removing the trans-isomer.[5]

Question 2: The final product has a yellow tint. How can I decolorize my this compound?

Answer: A yellow discoloration in this compound typically indicates the presence of colored organic impurities, possibly from thermal degradation or residual starting materials. The following methods can be used for color removal:

  • Activated Carbon Treatment: This is an effective method for removing colored impurities.[1]

    • Protocol: Dissolve the colored this compound in a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran) at a 1:1 ratio. Add 1-5% (w/w) of activated carbon to the solution. Stir the mixture at room temperature for 1-2 hours. Remove the activated carbon by filtration through a fine filter paper or a Celite® bed. Finally, remove the solvent under reduced pressure.[1]

  • Distillation: High-vacuum fractional distillation can separate the colorless this compound from higher-boiling colored impurities.[1] Care must be taken to avoid high temperatures which could cause further degradation.

Question 3: My purification yield is lower than expected. What are the potential causes?

Answer: Low yield can result from several factors during the purification process:

  • Loss during Washing/Extraction: If your workup involves aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. Minimize the number of washing steps to reduce product loss.

  • Inefficient Distillation: Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient. A very slow distillation rate or collecting fractions too broadly can result in lower yields of the pure compound.

  • Product Degradation: this compound can be sensitive to high temperatures and acidic or basic conditions, which can lead to degradation or isomerization.[6][7][8] Use of high vacuum for distillation helps to lower the boiling point and minimize thermal stress.

  • Inefficient Chromatography: If using column chromatography, improper packing of the column or a poorly chosen eluent system can lead to broad peaks and poor separation, making it difficult to collect pure fractions without significant product loss.

Question 4: Can I purify this compound by recrystallization?

Answer: Due to its low melting point of -17 °C, traditional recrystallization from a solvent at low temperatures is generally impractical for purifying this compound, which is a liquid at room temperature.[8][9][10][11] However, its solid isomer, dimethyl fumarate, is commonly purified by recrystallization.[12][13][14][15] If your crude product is a solid due to a high concentration of dimethyl fumarate, recrystallization could be used to isolate the fumarate, leaving the maleate in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Besides the geometric isomer dimethyl fumarate, other common impurities may include:

  • Unreacted Starting Materials: Maleic anhydride (B1165640) and methanol.[7][16]

  • Reaction Intermediate: Monomethyl maleate.[16]

  • Byproducts: Water formed during esterification.[16][17]

  • Degradation Products: From exposure to high temperatures or incompatible materials.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValue
Molecular Formula C6H8O4
Molar Mass 144.13 g/mol [9]
Appearance Clear, colorless, oily liquid[9]
Boiling Point 204-207 °C (at 760 mmHg)[7][8][9][10]
Melting Point -17 °C[8][9][10][11]
Density 1.15 g/cm³[9]
Solubility Slightly soluble in water; soluble in alcohol, ether, acetone, and chloroform.[9][18]

Q3: What are the primary purification techniques for this compound?

A3: The most effective and commonly used purification techniques are:

  • Vacuum Distillation: To separate from less volatile impurities like dimethyl fumarate, residual starting materials, and decomposition products.[1][5][19]

  • Chromatography: Including column chromatography and HPLC, for separating isomers and other closely related impurities.[1][5]

Experimental Protocols

1. Fractional Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities and its higher-boiling isomer, dimethyl fumarate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed for vacuum.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

    • Gently heat the distillation flask using a heating mantle.

    • Collect a forerun fraction, which may contain lower-boiling impurities like residual methanol.

    • Carefully collect the main fraction of this compound at its boiling point corresponding to the applied vacuum (e.g., approximately 95-100 °C at 15 mmHg).

    • Monitor the temperature at the head of the column. A sharp increase in temperature may indicate the beginning of the distillation of higher-boiling impurities like dimethyl fumarate.

    • Stop the distillation before significant amounts of higher-boiling impurities distill over.

    • Allow the system to cool completely before releasing the vacuum.

2. Silica Gel Column Chromatography

This technique is useful for separating this compound from its isomer and other non-volatile impurities on a laboratory scale.

  • Materials:

    • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Eluent system: A gradient of hexane and ethyl acetate is a good starting point (e.g., starting with 98:2 hexane:ethyl acetate and gradually increasing the polarity).

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

    • Begin eluting the column with the starting solvent mixture.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent to elute the components. This compound, being more polar than hexane but less polar than highly polar impurities, will elute accordingly.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product Crude_DMM Crude this compound Distillation Fractional Vacuum Distillation Crude_DMM->Distillation Primary Method Chromatography Column Chromatography (Silica Gel) Crude_DMM->Chromatography Alternative/Secondary Method QC_Analysis Purity Analysis (GC, HPLC, NMR) Distillation->QC_Analysis Chromatography->QC_Analysis QC_Analysis->Distillation Fails Specs (Re-purify) Pure_DMM High-Purity This compound QC_Analysis->Pure_DMM Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Problem with Purified DMM Impurity_Check Is Dimethyl Fumarate Present? Start->Impurity_Check Color_Check Is the Product Discolored? Impurity_Check->Color_Check No Sol_Distill Fractional Vacuum Distillation Impurity_Check->Sol_Distill Yes Sol_Chrom Column Chromatography Impurity_Check->Sol_Chrom Yes Yield_Check Is the Yield Low? Color_Check->Yield_Check No Color_Check->Sol_Distill Yes Sol_Carbon Activated Carbon Treatment Color_Check->Sol_Carbon Yes Sol_Check_Loss Review Wash/Extraction Steps Yield_Check->Sol_Check_Loss Yes Sol_Check_Temp Optimize Distillation Temp & Pressure Yield_Check->Sol_Check_Temp Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Purification and Work-up Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted dimethyl maleate (B1232345) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of dimethyl maleate relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Its high boiling point and solubility in both aqueous and organic solvents are the most important factors to consider.

Table 1: Physical Properties of this compound

PropertyValueCitations
AppearanceColorless to yellow, oily liquid[1]
Molecular FormulaC6H8O4[1][2]
Molar Mass144.13 g/mol [3][4]
Boiling Point204-205 °C (at atmospheric pressure)[2][3][5]
Density~1.152 g/mL at 25 °C[2][3]
Solubility in Water77.9 g/L at 20 °C (miscible/slightly soluble)[3][6]
Other SolubilitiesSoluble in alcohol, ether, acetone, chloroform[1]

Q2: What is the first method I should consider for removing unreacted this compound?

A2: For most applications, liquid-liquid extraction is the most practical first step.[7] Given that this compound has appreciable water solubility, washing the reaction mixture with water or brine can effectively partition it into the aqueous layer, especially if your desired product is significantly less polar.[8][9]

Q3: Can I use distillation to remove this compound?

A3: Yes, distillation is a viable method, particularly if your desired product has a significantly lower boiling point.[7][10][11] Since this compound has a high boiling point (204-205 °C), it will remain in the distillation flask while your lower-boiling product is distilled off.[2][3] If your product has a higher boiling point, vacuum distillation is recommended to remove the this compound at a lower temperature, preventing potential degradation of your compound.[12]

Q4: How does a basic wash work, and are there any risks?

A4: Washing the organic layer with a dilute basic solution, such as aqueous sodium carbonate, can help remove acidic impurities.[10][11][12] However, strong bases should be avoided as they can promote the hydrolysis of the ester functional groups in both your product and the unreacted this compound.[12][13]

Q5: What should I do if my desired product is also water-soluble?

A5: If your product is water-soluble, standard aqueous extraction is not suitable. In this scenario, you should focus on other techniques. Vacuum distillation to remove the this compound is a strong option, provided your product is not volatile and is thermally stable. Alternatively, column chromatography may be necessary to separate the two polar compounds.[7]

Q6: Are there chemical methods to quench residual this compound?

A6: this compound is a reactive dienophile and can participate in reactions like Michael additions and Diels-Alder reactions.[5][14][15] While theoretically possible to quench it by adding a highly reactive diene or nucleophile, this would introduce new impurities that would also need to be removed. Therefore, this approach is generally not recommended for purification and physical separation methods are preferred.

Q7: How can I confirm that the this compound has been successfully removed?

A7: The purity of your final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can detect trace amounts of residual this compound.

Troubleshooting Guide

This section addresses common problems encountered during the removal of this compound.

Problem 1: An emulsion formed during the aqueous wash.

  • Probable Cause: The polarity of the organic solvent is too close to that of the aqueous phase, or there are amphiphilic byproducts present.

  • Solution:

    • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]

    • If the emulsion persists, allow the mixture to stand for an extended period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Filter the entire mixture through a pad of Celite.

Problem 2: My product is co-distilling with the this compound.

  • Probable Cause: The boiling points of your product and this compound are too close, or they form an azeotrope.

  • Solution:

    • Switch to fractional distillation, which provides better separation for compounds with close boiling points.

    • If an azeotrope is suspected, try adding a different solvent (co-evaporation) that may form a new, lower-boiling azeotrope with one of the components, allowing for its removal.[16] For example, co-evaporation with toluene (B28343) is a common technique to remove water.[7]

    • If distillation fails, column chromatography is the most effective alternative.

Problem 3: My product degraded during purification.

  • Probable Cause: The compound is sensitive to heat or prolonged exposure to acidic/basic conditions.

  • Solution:

    • If using distillation, switch to high-vacuum distillation to reduce the temperature required.[12]

    • Neutralize the reaction mixture before performing any work-up steps.

    • Minimize the time the compound is exposed to purification conditions.

    • Consider non-thermal methods like column chromatography.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is suitable when the desired product has low water solubility.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to fully dissolve the product.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat: Repeat the washing step 2-3 times with fresh water. For stubborn separations, subsequent washes can be done with brine.[9]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[8][12]

  • Concentration: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product, now free of the bulk of this compound.

Protocol 2: Removal by Vacuum Distillation

This protocol is ideal if the desired product is non-volatile or has a much higher boiling point than this compound.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

  • Initial Concentration: If the reaction was performed in a solvent, remove it first via rotary evaporation.

  • Distillation: Heat the flask containing the crude mixture gently using a heating mantle.

  • Fraction Collection: As the pressure drops, the this compound will begin to distill. Collect the distillate in a receiving flask. The temperature at which it distills will be significantly lower than its atmospheric boiling point of 204-205 °C.

  • Completion: The distillation is complete when no more distillate is collected at that temperature and pressure. The purified, higher-boiling product remains in the distillation flask.

Visualizations

Removal_Workflow start Start: Crude Reaction Mixture check_props Assess Product Properties: - Water Solubility - Boiling Point - Thermal Stability start->check_props is_soluble Is product water-soluble? check_props->is_soluble is_volatile Is product volatile & thermally stable? is_soluble->is_volatile No chromatography Use Column Chromatography is_soluble->chromatography Yes extraction Perform Liquid-Liquid Extraction (See Protocol 1) is_volatile->extraction Yes distillation Perform Vacuum Distillation (See Protocol 2) is_volatile->distillation No analyze Analyze Purity (NMR, GC, HPLC) extraction->analyze distillation->analyze chromatography->analyze end_node End: Purified Product analyze->end_node

Caption: Decision workflow for selecting a purification method.

Emulsion_Troubleshooting start Problem: Emulsion during Extraction step1 Step 1: Add Saturated Brine and swirl gently start->step1 check1 Did emulsion break? step1->check1 step2 Step 2: Let mixture stand for 15-30 minutes check1->step2 No end_success Success: Layers Separated check1->end_success Yes check2 Did emulsion break? step2->check2 step3 Step 3: Filter mixture through Celite check2->step3 No check2->end_success Yes step3->end_success end_fail Consider alternative method (e.g., Distillation) step3->end_fail

Caption: Troubleshooting guide for emulsion formation.

References

Technical Support Center: Troubleshooting Low Yields in Polymer Synthesis with Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in polymer synthesis involving dimethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low polymerization yield with dimethyl maleate?

Low or no conversion in this compound polymerization can often be attributed to one or more of the following factors:

  • Monomer Purity: The presence of impurities, especially the trans-isomer dimethyl fumarate (B1241708), can significantly inhibit polymerization.

  • Inhibitors: Residual polymerization inhibitors from monomer storage can scavenge radicals and prevent reaction initiation.

  • Suboptimal Initiator Concentration: Both insufficient and excessive amounts of initiator can lead to low yields.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the success of the polymerization.

  • Steric Hindrance: The bulky ester groups of this compound can sterically hinder the approach of the monomer to the growing polymer chain.

  • Oxygen Inhibition: The presence of oxygen can quench radicals and inhibit polymerization, particularly at the surface of a reaction mixture.

Q2: How does the purity of this compound affect polymerization yield?

Monomer impurities are a primary cause of low polymerization yields. The most common and detrimental impurity in this compound is its trans-isomer, dimethyl fumarate. Even small amounts of dimethyl fumarate can significantly retard or completely inhibit the polymerization of this compound. This is because the fumarate isomer is less reactive in radical polymerization and can act as a chain terminator.

Other potential impurities include residual solvents from synthesis or purification, and byproducts from the manufacturing process of this compound, which is often synthesized from maleic anhydride (B1165640) and methanol (B129727).[1][2][3][4]

Q3: Why is it difficult to achieve high molecular weight homopolymers of this compound?

Homopolymerization of this compound to high molecular weight polymers is challenging primarily due to the steric hindrance caused by the two ester groups on the double bond. This steric bulk makes it difficult for the monomer to add to the growing polymer chain. Consequently, this compound is more commonly and successfully used as a comonomer with other vinyl monomers like vinyl acetate (B1210297) or styrene.[5]

Troubleshooting Guides

Issue 1: Low or No Polymerization Conversion

Symptoms: The reaction mixture remains fluid with no noticeable increase in viscosity, or the isolated product yield is very low.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion cluster_solutions Corrective Actions start Low/No Conversion Observed check_purity Step 1: Verify Monomer Purity start->check_purity check_inhibitor Step 2: Ensure Complete Inhibitor Removal check_purity->check_inhibitor Purity Confirmed purify_monomer Purify this compound (e.g., distillation, recrystallization) check_purity->purify_monomer Impurity Suspected check_initiator Step 3: Optimize Initiator Concentration check_inhibitor->check_initiator Inhibitor Removed remove_inhibitor Pass Through Inhibitor Removal Column check_inhibitor->remove_inhibitor Inhibitor Present check_conditions Step 4: Evaluate Reaction Conditions check_initiator->check_conditions Concentration Optimized adjust_initiator Vary Initiator Concentration Systematically check_initiator->adjust_initiator Suboptimal Concentration check_oxygen Step 5: Check for Oxygen Inhibition check_conditions->check_oxygen Conditions Optimized adjust_conditions Modify Temperature, Time, or Solvent check_conditions->adjust_conditions Conditions Not Ideal solution_found Problem Resolved check_oxygen->solution_found Oxygen Excluded degas_system Degas Monomer and Solvent (e.g., freeze-pump-thaw) check_oxygen->degas_system Oxygen Present

Caption: Troubleshooting workflow for low or no polymerization conversion.

Issue 2: Low Molecular Weight of the Resulting Polymer

Symptoms: The polymer is obtained in a reasonable yield, but its mechanical properties are poor, and characterization (e.g., by GPC) confirms a low molecular weight.

Troubleshooting Workflow:

Troubleshooting_Low_MW cluster_solutions Corrective Actions start Low Molecular Weight Observed check_initiator Step 1: Evaluate Initiator Concentration start->check_initiator check_temp Step 2: Assess Reaction Temperature check_initiator->check_temp Concentration Appropriate adjust_initiator Decrease Initiator Concentration check_initiator->adjust_initiator Too High check_cta Step 3: Identify Presence of Chain Transfer Agents check_temp->check_cta Temperature Optimized adjust_temp Lower Reaction Temperature check_temp->adjust_temp Too High check_monomer_conc Step 4: Verify Monomer Concentration check_cta->check_monomer_conc No Unwanted CTAs purify_solvent Purify Solvent to Remove CTAs check_cta->purify_solvent Present in Solvent solution_found Problem Resolved check_monomer_conc->solution_found Concentration Optimized increase_monomer_conc Increase Monomer Concentration check_monomer_conc->increase_monomer_conc Too Low

Caption: Troubleshooting workflow for low molecular weight polymer.

Data Presentation

Table 1: Effect of Dimethyl Fumarate Impurity on Polymerization Yield of this compound (Illustrative Data)

Dimethyl Fumarate (%)Polymer Yield (%)
085
162
235
5<5

This data is illustrative to demonstrate the significant negative impact of dimethyl fumarate impurity on the polymerization yield of this compound.

Table 2: Effect of Initiator (AIBN) Concentration on Copolymerization Conversion

Co-monomer SystemInitiatorInitiator ConcentrationConversion (%)
Maleate Surfmer-MMATiO₂ (Catalyst)2 wt%41.8
Maleate Surfmer-MMATiO₂ (Catalyst)10 wt%56.3
Maleate Surfmer-MMATiO₂ (Catalyst)20 wt%64.2
Maleic Anhydride-EVEAIBN0.0035 mol/L38 (at 4h)
Castor Oil MaleateBenzoyl Peroxide0.003 mol BPO/mol oil90.0 (at 90 min)

Data adapted from a study on maleate copolymers, illustrating the general trend of initiator concentration on conversion.[6]

Table 3: Effect of Reaction Temperature and Time on Conversion

Temperature (°C)Time (h)Conversion (%)
80245
80468
80672
100455

This table shows how temperature and time can affect the conversion percentage in a maleate surfmer-methyl methacrylate (B99206) system.[6] Increasing the temperature from 80°C to 100°C resulted in a decrease in conversion, suggesting the occurrence of side reactions at higher temperatures.[6]

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes the removal of the dimethyl fumarate impurity from this compound using a molecularly imprinted adsorption column.

Materials:

  • Industrial grade this compound

  • Tetrahydrofuran (THF)

  • Dimethyl fumarate molecularly imprinted adsorption column

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Dissolution: Dissolve the industrial grade this compound in THF. For example, dissolve 30g of this compound in a suitable amount of THF.

  • Adsorption: Pass the solution through the dimethyl fumarate molecularly imprinted adsorption column at a pressure of 0.05-0.10 MPa and a temperature of 30-50 °C.[6]

  • Solvent Removal: Collect the eluent and remove the THF using a rotary evaporator.

  • Final Purification: Perform reduced pressure distillation on the resulting liquid to obtain high-purity this compound.

Protocol 2: Free-Radical Copolymerization of this compound with Vinyl Acetate

This protocol is adapted for the solution copolymerization of this compound (DMM) and vinyl acetate (VAc).

Materials:

  • This compound (DMM), purified as per Protocol 1

  • Vinyl acetate (VAc), distilled before use

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Reaction Setup: In a glass ampoule, add the desired amounts of DMM, VAc, AIBN, and toluene. A typical starting point could be a 1:1 molar ratio of DMM to VAc and 1 mol% of AIBN with respect to the total monomer content.

  • Degassing: Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the ampoule under vacuum and place it in a thermostatically controlled oil bath at 60-70 °C for a specified time (e.g., 24 hours).

  • Quenching and Precipitation: After the reaction period, cool the ampoule rapidly to quench the polymerization. Pour the contents into a large volume of cold methanol to precipitate the copolymer.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Determine the copolymer composition using ¹H NMR spectroscopy and the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).

Signaling Pathways and Logical Relationships

Polymerization_Pathway cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products cluster_inhibitors Inhibiting Factors DMM This compound (DMM) Propagation Propagation DMM->Propagation Comonomer Comonomer (e.g., Vinyl Acetate) Comonomer->Propagation Initiator Initiator (e.g., AIBN) Initiation Initiation Initiator->Initiation Initiation->Propagation Termination Termination Propagation->Termination Low_Yield Low Yield Polymer Propagation->Low_Yield If Inhibited Polymer Copolymer Termination->Polymer Impurity Impurity (Dimethyl Fumarate) Impurity->Propagation Inhibits Inhibitor_mol Residual Inhibitor Inhibitor_mol->Initiation Scavenges Radicals Oxygen Oxygen Oxygen->Initiation Quenches Radicals

Caption: Factors influencing the radical polymerization of this compound.

References

Stability of Dimethyl maleate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethyl maleate (B1232345) under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments involving dimethyl maleate.

Issue: Unexpectedly Low Yield or Complete Loss of this compound in Solution

Possible Cause: You may be experiencing hydrolysis of the ester functional groups, particularly if your experimental conditions involve acidic or basic aqueous solutions. This compound is susceptible to hydrolysis, which converts it to monomethyl maleate and subsequently to maleic acid.

Troubleshooting Steps:

  • pH Verification: Confirm the pH of your solution. Both acidic and basic conditions can catalyze the hydrolysis of this compound.

  • Temperature Control: Elevated temperatures will accelerate the rate of hydrolysis. If possible, conduct your experiment at a lower temperature.

  • Solvent Choice: If your protocol allows, consider using a non-aqueous solvent to prevent hydrolysis.

  • Reaction Time: Minimize the exposure time of this compound to aqueous acidic or basic conditions.

  • Analytical Monitoring: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and the appearance of potential degradation products like maleic acid over time.

Issue: Formation of an Unexpected Isomer Precipitate

Possible Cause: this compound can isomerize to its more thermodynamically stable trans-isomer, dimethyl fumarate (B1241708). This isomerization is often catalyzed by acids, bases, or even light and certain catalysts like bromine.[1][2] Dimethyl fumarate is a solid at room temperature and may precipitate out of solution.[3]

Troubleshooting Steps:

  • Isomer Analysis: Confirm the identity of the precipitate. This can be done by measuring its melting point (dimethyl fumarate melts at 103-105 °C) or by using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

  • Catalyst Check: Review your experimental setup for the presence of potential isomerization catalysts. This includes acidic or basic reagents, as well as exposure to light.

  • Inert Atmosphere: If sensitivity to air or light is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in amber glassware to protect from light.

  • Quantitative Monitoring: Employ analytical methods like HPLC or Gas Chromatography (GC) to quantify the ratio of this compound to dimethyl fumarate in your reaction mixture over time.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most stable?

This compound is most stable under neutral, anhydrous conditions, protected from light. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

In aqueous solutions, this compound primarily undergoes two degradation reactions:

  • Hydrolysis: The ester groups are cleaved to form monomethyl maleate and then maleic acid. This reaction is catalyzed by both acids and bases.[4]

  • Isomerization: The cis-isomer (this compound) converts to the more stable trans-isomer (dimethyl fumarate). This process can be accelerated by acidic or basic conditions, as well as other catalysts.

Q3: How do acidic conditions affect the stability of this compound?

Under acidic conditions, this compound can undergo both hydrolysis and isomerization. The protonation of a carbonyl oxygen can facilitate the formation of a carbocation intermediate, which can then lead to isomerization to dimethyl fumarate.[2] Acid-catalyzed hydrolysis to maleic acid also occurs.

Q4: How do basic conditions affect the stability of this compound?

Basic conditions promote the hydrolysis of the ester groups through nucleophilic attack of hydroxide (B78521) ions. This process, known as saponification, is generally faster and more irreversible than acid-catalyzed hydrolysis. Isomerization to dimethyl fumarate can also be catalyzed by bases.

Q5: Is there a significant difference in stability between this compound and dimethyl fumarate?

While both isomers are susceptible to hydrolysis, dimethyl fumarate is the more thermodynamically stable isomer due to reduced steric hindrance. A study on dimethyl fumarate showed it is highly susceptible to hydrolysis under both acidic and alkaline conditions, with stability decreasing in the order of pH 7 < 5 < 3 < 1 < 9.[5] It is expected that this compound would exhibit a similar pattern of instability.

Quantitative Data Summary

Table 1: Activation Energy for the Gas-Phase Isomerization of this compound

ParameterValueUnit
Activation Energy (Ea)~87.1kJ/mol

This data is for the gas-phase reaction and serves as an indicator of the energy barrier for isomerization.[6]

Table 2: Stability Profile of Dimethyl Fumarate across a pH Range

pHStability RankingPrimary Degradation Pathway
14 (Less Stable)Hydrolysis
33Hydrolysis
52Hydrolysis
71 (Most Stable)Minimal Hydrolysis
95 (Least Stable)Hydrolysis

This data for the trans-isomer, dimethyl fumarate, suggests a similar pH-dependent stability profile for this compound.[5]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Dimethyl Fumarate

This protocol outlines a general method for the separation and quantification of this compound and its isomer, dimethyl fumarate, which is adaptable for stability studies.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

2. Mobile Phase and Elution:

  • A common mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of acid, such as phosphoric acid, to improve peak shape.[8] A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.4).[7]

  • Isocratic elution at a flow rate of 1.0 mL/min is often suitable.

3. Detection:

  • UV detection at 210 nm is appropriate for both this compound and dimethyl fumarate.

4. Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase or a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Standard Preparation:

  • Prepare a series of standard solutions of this compound and dimethyl fumarate of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration for each compound.

6. Analysis:

  • Inject the sample and standards onto the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound and dimethyl fumarate in the sample by comparing their peak areas to the calibration curves.

Protocol 2: Monitoring Isomerization by Thin-Layer Chromatography (TLC)

This is a rapid, qualitative method to monitor the conversion of this compound to dimethyl fumarate.

1. TLC Plate Preparation:

2. Solvent System:

  • A mixture of hexanes and ethyl acetate (B1210297) is a suitable developing solvent. The optimal ratio should be determined experimentally to achieve good separation between the two isomers (a starting point could be 80:20 hexanes:ethyl acetate).[9]

3. Spotting and Development:

  • Dissolve the reaction mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the mixture onto the TLC plate alongside standards of pure this compound and dimethyl fumarate.

  • Develop the plate in a chamber saturated with the chosen solvent system.

4. Visualization:

  • Visualize the spots under a UV lamp.

  • The progress of the isomerization can be monitored by the disappearance of the this compound spot and the appearance and intensification of the dimethyl fumarate spot over time.[9]

Visualizations

Hydrolysis_Pathway cluster_conditions1 Acidic or Basic Conditions DMM This compound MMM Monomethyl Maleate DMM->MMM + H₂O / - MeOH MA Maleic Acid MMM->MA + H₂O / - MeOH MeOH1 Methanol MeOH2 Methanol H2O1 H₂O H2O2 H₂O

Caption: Hydrolysis pathway of this compound.

Isomerization_Pathway cluster_stability Thermodynamic Stability DMM This compound (cis-isomer) DMF Dimethyl Fumarate (trans-isomer) DMM->DMF Catalyst (Acid, Base, Light, etc.) Experimental_Workflow start Start: this compound Sample conditions Expose to Experimental Conditions (e.g., varying pH, temp.) start->conditions sampling Take Aliquots at Time Intervals conditions->sampling analysis Analyze by HPLC or TLC sampling->analysis quantification Quantify DMM, DMF, and Hydrolysis Products analysis->quantification conclusion Determine Stability Profile quantification->conclusion

References

Common impurities found in commercial Dimethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial Dimethyl Maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common impurities and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial dimethyl maleate?

Commercial this compound can contain several impurities stemming from its synthesis and storage. The most prevalent are:

  • Dimethyl fumarate (B1241708): The trans-isomer of this compound is a common impurity formed during synthesis.

  • Maleic anhydride (B1165640): Unreacted starting material from the esterification process.

  • Methanol (B129727): Residual solvent and reactant from the synthesis.

  • Monomethyl maleate: An intermediate product from the esterification of maleic anhydride with methanol.

  • Water: Can be present from the synthesis process or absorbed from the atmosphere during storage.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification reaction may remain.

Q2: How can these impurities affect my experiments?

Impurities in this compound can lead to a variety of issues in chemical reactions, including:

  • Reduced reaction yields: Impurities can interfere with the desired reaction pathway, leading to lower product formation.

  • Formation of side products: Impurities can participate in side reactions, complicating the product mixture and purification process.

  • Inconsistent reaction rates: The presence of acidic or basic impurities can alter the catalytic environment of the reaction.

  • Stereoselectivity issues: In reactions like the Diels-Alder reaction, the presence of the trans-isomer (dimethyl fumarate) can lead to the formation of undesired stereoisomers of the product.[1]

  • Polymerization issues: Residual maleic anhydride can act as a comonomer or cross-linking agent in polymerization reactions, affecting the properties of the resulting polymer.[2][3][4][5][6]

Q3: My reaction with this compound is giving a low yield. How can I troubleshoot this?

Low yields can be caused by several factors related to the purity of your this compound. Consider the following:

  • Check for the presence of dimethyl fumarate: The trans-isomer is generally less reactive as a dienophile in Diels-Alder reactions. A high concentration of dimethyl fumarate will result in a lower yield of the desired adduct.

  • Analyze for residual starting materials: Unreacted maleic anhydride or methanol can alter the stoichiometry of your reaction.

  • Test for residual acidity: Traces of acid catalyst can promote unwanted side reactions or degradation of your product.

  • Ensure the absence of water: Water can hydrolyze this compound, especially under acidic or basic conditions or at elevated temperatures, leading to the formation of monomethyl maleate and maleic acid.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with commercial this compound.

Problem Potential Cause (Impurity) Troubleshooting Steps
Unexpected stereoisomers in Diels-Alder reaction product. Dimethyl fumarate 1. Analyze the starting this compound for the presence of dimethyl fumarate using GC-MS or HPLC. 2. Purify the this compound by distillation or recrystallization to remove the fumarate isomer. 3. Consider that the stereochemistry of the dienophile is retained in the Diels-Alder product; the cis-isomer (this compound) will give a cis-product, while the trans-isomer (dimethyl fumarate) will yield a trans-product.[1]
Inconsistent polymerization results or altered polymer properties. Maleic anhydride 1. Quantify the amount of residual maleic anhydride in your this compound stock. 2. Purify the this compound to remove maleic anhydride. 3. Adjust the initiator and monomer ratios to account for the presence of maleic anhydride if purification is not feasible.
Slow or incomplete Michael addition reaction. Methanol, Water 1. Ensure your this compound is dry, as water can hydrolyze the ester. 2. Remove residual methanol, as it can interfere with the reaction equilibrium. 3. Confirm the absence of acidic or basic impurities that could neutralize the catalyst.
Formation of acidic byproducts during the reaction or workup. Water, Residual Acid Catalyst 1. Check the pH of your this compound. Neutralize any residual acid if necessary. 2. Use anhydrous solvents and reagents to prevent hydrolysis. 3. Perform a workup with a mild base to neutralize any acid formed.

Data Presentation: Common Impurity Levels

The following table summarizes common impurities found in commercial this compound and their typical concentration ranges. Please note that these values can vary between suppliers and batches.

ImpurityTypical Concentration RangeAnalytical Method
Dimethyl fumarate ≤ 5%GC-MS, HPLC
Maleic anhydride ≤ 0.5%HPLC, GC-MS
Methanol ≤ 0.1%GC-FID, GC-MS
Monomethyl maleate ≤ 0.2%HPLC
Water ≤ 0.1%Karl Fischer Titration
Residual Acid Catalyst Varies (ppm level)Titration, IC

Experimental Protocols

Identification and Quantification of Impurities by GC-MS

This method is suitable for the simultaneous identification and quantification of volatile and semi-volatile impurities such as dimethyl fumarate, residual methanol, and other synthesis byproducts.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Capillary Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For quantitative analysis, prepare a series of calibration standards of the expected impurities in the same solvent. An internal standard can also be used for improved accuracy.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities by creating a calibration curve of peak area versus concentration for each analyte.

Analysis of Non-Volatile Impurities by HPLC

This method is ideal for the quantification of non-volatile impurities like maleic anhydride and monomethyl maleate.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Parameters:

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile (B52724) is commonly used. A typical gradient could be:

    • Start with 95% water / 5% acetonitrile.

    • Ramp to 5% water / 95% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the initial mobile phase composition.

  • Prepare calibration standards of maleic anhydride and monomethyl maleate in the same diluent.

Data Analysis:

  • Identify impurities by comparing their retention times with those of the reference standards.

  • Quantify the impurities by constructing a calibration curve of peak area versus concentration.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Calibration Curve) detect->quantify

Caption: Workflow for GC-MS analysis of this compound impurities.

Troubleshooting_Logic cluster_investigation Impurity Investigation cluster_action Corrective Actions start Experimental Issue Observed (e.g., Low Yield, Side Products) check_isomer Analyze for Dimethyl Fumarate start->check_isomer Stereochemistry Issue? check_starting_materials Analyze for Residual Reactants start->check_starting_materials Stoichiometry Issue? check_acid Test for Residual Acidity start->check_acid Unexpected Reactivity? check_water Measure Water Content start->check_water Hydrolysis Suspected? purify Purify this compound check_isomer->purify check_starting_materials->purify adjust Adjust Reaction Conditions check_starting_materials->adjust neutralize Neutralize Acidity check_acid->neutralize dry Dry Reagents/Solvents check_water->dry

Caption: Troubleshooting logic for experiments with this compound.

References

How to handle Dimethyl maleate safely to avoid exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl maleate (B1232345). Adherence to these guidelines is critical to prevent exposure and ensure a safe laboratory environment.

Hazard Identification and Safety Data

Dimethyl maleate is a combustible liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1] It is harmful if absorbed through the skin or swallowed.[1][2] Prolonged or repeated exposure may cause organ damage.[2][3][4]

PropertyValueSource
Appearance Colorless liquid[1]
Flash Point 91°C (195.8°F)[1]
Autoignition Temperature 390°C (734°F)[4]
NFPA Rating (estimated) Health: 2, Flammability: 2, Instability: 0[1]
Oral LD50 (rat) 1410 mg/kg[1]
Dermal LD50 (rabbit) 530 uL/kg[1]
Incompatibilities Acids, bases, oxidizing agents, reducing agents, excess heat, and sources of ignition.[1][2][4]
Hazardous Decomposition Carbon monoxide, Carbon dioxide[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is classified as a hazardous chemical.[2] The primary hazards include:

  • Skin: Causes skin irritation and may cause an allergic skin reaction.[3][5][6] It is considered harmful, and potentially toxic, if absorbed through the skin.[1][3][7]

  • Eyes: Causes serious eye irritation.[1][2][5][7]

  • Inhalation: May cause respiratory tract irritation.[1][2][5][6]

  • Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[1][2][5]

  • Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.[2][3][4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is essential to prevent exposure. The following should be worn:

  • Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be required for splash hazards.[7]

  • Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[1][5][7]

  • Respiratory Protection: Use only in a well-ventilated area.[2][5] If vapors or mists are generated, or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[1][3]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[2][4] Keep the container away from heat, sparks, and open flames. The storage area should be locked up or otherwise accessible only to authorized personnel.[3][5][7]

Q4: What are the immediate first-aid steps for accidental exposure?

A4: In any case of exposure, seek medical attention.[1][2] The following are immediate first-aid measures:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[1][3][5]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7] Remove contact lenses if present and easy to do.[3][5][7]

  • Ingestion: If the victim is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person and do not induce vomiting.[1][5]

Troubleshooting Guides

Guide 1: How to Handle a this compound Spill

Accidental spills must be handled immediately and safely. Only trained personnel should clean up chemical spills.

Experimental Protocol: Spill Cleanup

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Control Ignition Sources: Immediately remove all sources of ignition (sparks, flames, hot surfaces) from the area.[1][8]

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood to exhaust vapors if the spill is contained within it.[1][9]

  • Don PPE: Before cleanup, don the appropriate PPE as described in the FAQ, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[1]

  • Contain Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or earth to prevent it from spreading.[1][9]

  • Absorb Spill: Gently cover and absorb the spill with the inert material, working from the outside in.[1][8][9] Do not use combustible materials like paper towels.[8]

  • Collect Residue: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for chemical waste.[1][9]

  • Decontaminate Area: Clean the spill area thoroughly with a mild detergent and water.[10] Place all cleaning materials and contaminated PPE into the waste container.

  • Dispose of Waste: Dispose of the hazardous waste container according to your institution's and local regulations.[5]

Guide 2: Safe Use of this compound in an Experimental Reaction

This protocol outlines the key safety checkpoints for using this compound as a reagent in a typical chemical synthesis.

Experimental Protocol: Reaction Setup

  • Pre-Experiment Risk Assessment:

    • Review the Safety Data Sheet (SDS) for this compound and all other reagents.[3]

    • Identify all potential hazards and plan the experiment to minimize risks.

    • Ensure all necessary safety equipment (PPE, spill kit, fire extinguisher) is available and accessible.

  • Setup of Engineering Controls:

    • Perform all work in a certified chemical fume hood to ensure adequate ventilation.[1][4]

    • Confirm that a safety shower and eyewash station are located nearby and are unobstructed.[2][4]

  • Donning Personal Protective Equipment (PPE):

    • Wear standard laboratory attire (long pants, closed-toe shoes).

    • Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[1][5]

  • Handling and Dispensing the Reagent:

    • Keep the container of this compound tightly closed when not in use.[1][5]

    • Dispense the required amount carefully to avoid splashes.

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Running the Reaction:

    • Keep the reaction vessel away from heat, sparks, or flames unless required by the protocol, in which case, controlled heating should be used.[1]

    • Monitor the reaction for any unexpected changes.

  • Decontamination and Waste Disposal:

    • Quench the reaction safely according to your established protocol.

    • Segregate all waste containing this compound into a properly labeled hazardous waste container.

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment Risk_Assessment 1. Risk Assessment (Review SDS) Engineering_Controls 2. Prepare Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Engineering_Controls Don_PPE 3. Don Appropriate PPE Engineering_Controls->Don_PPE Handle_Chemical 4. Handle/Dispense Chemical Don_PPE->Handle_Chemical Perform_Experiment 5. Perform Experiment Handle_Chemical->Perform_Experiment Decontaminate 6. Decontaminate Work Area & Glassware Perform_Experiment->Decontaminate Dispose_Waste 7. Dispose of Waste Decontaminate->Dispose_Waste Store_Chemical 8. Store Chemical Properly Dispose_Waste->Store_Chemical

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Spill_Response_Workflow Start Spill Occurs Assess Assess Risk: Size, Location, Hazards Start->Assess Minor_Spill Minor Spill (Trained Personnel) Assess->Minor_Spill Minor Major_Spill Major Spill / Untrained Assess->Major_Spill Major Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Alert_Evacuate Alert Others & Evacuate Area Major_Spill->Alert_Evacuate Call_Help Call Emergency Response Alert_Evacuate->Call_Help Contain Contain Spill (Use inert dikes) Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Dispose of Waste Properly Decontaminate->End

Caption: Decision tree for responding to a this compound spill in the laboratory.

References

Technical Support Center: Dimethyl Maleate Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the materials incompatible with dimethyl maleate (B1232345). Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of materials incompatible with dimethyl maleate?

A1: this compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1][2] Contact with these substances can lead to vigorous reactions, degradation of the material, and the release of hazardous decomposition products, including carbon monoxide and carbon dioxide.[1][2]

Q2: Can I store this compound in a standard laboratory plastic container?

A2: The compatibility of this compound with plastics should be verified. While materials like Polytetrafluoroethylene (PTFE) and High-Density Polyethylene (HDPE) are generally resistant to a wide range of esters, it is crucial to test specific plastics under your experimental conditions.[3] Some plastics may soften, discolor, or degrade upon contact with this compound.

Q3: Are there any metals I should avoid when working with this compound?

A3: While specific data on metal incompatibility is limited in readily available literature, as a general precaution for esters, contact with strong acids or bases in the presence of metals can lead to corrosion and potentially catalyze decomposition. It is recommended to use non-reactive materials such as glass or stainless steel, and to verify compatibility for any new material.

Q4: What are the signs of an incompatibility reaction?

A4: Signs of an incompatibility reaction can include, but are not limited to:

  • Generation of gas or fumes.

  • Noticeable temperature increase.

  • Change in color or appearance of the solution.

  • Precipitation of a solid.

  • Degradation, swelling, or cracking of the container material.

Troubleshooting Guide

Problem: I've noticed a change in the color of my this compound solution after adding another reagent.

  • Possible Cause: This could indicate a chemical reaction with an incompatible substance.

  • Solution: Immediately and safely stop the experiment. Consult the Safety Data Sheet (SDS) for both this compound and the added reagent to check for known incompatibilities. Do not handle the mixture without appropriate personal protective equipment (PPE).

Problem: The plastic container holding this compound appears to be softening or swelling.

  • Possible Cause: The plastic is not chemically resistant to this compound.

  • Solution: Safely transfer the this compound to a compatible container, such as a borosilicate glass bottle with a PTFE-lined cap.[3] Dispose of the compromised plastic container according to your institution's hazardous waste guidelines.

Problem: A reaction involving this compound is producing an unexpected amount of gas.

  • Possible Cause: This is a strong indicator of a hazardous incompatibility reaction, potentially leading to a dangerous pressure buildup.

  • Solution: If it is safe to do so, ensure the reaction is taking place in a well-ventilated fume hood. Alert others in the laboratory and be prepared to evacuate if the reaction becomes uncontrollable. Review the experimental procedure to identify any potential incompatible materials that may have been inadvertently introduced.

Incompatible Materials Summary

Material ClassSpecific ExamplesPotential Hazards
Acids Concentrated Sulfuric Acid, Concentrated Nitric Acid, Concentrated Hydrochloric AcidCan cause violent reactions, hydrolysis of the ester, and release of heat.
Bases Sodium Hydroxide, Potassium Hydroxide, AminesCan catalyze saponification (hydrolysis), leading to the formation of methanol (B129727) and a maleate salt. This reaction can be exothermic.[4]
Oxidizing Agents Peroxides, Permanganates, Chromic AcidCan lead to vigorous, potentially explosive, reactions.
Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideCan cause exothermic reactions.

Experimental Protocols

General Protocol for Material Compatibility Testing (Adapted from ASTM D543)

This protocol provides a general framework for testing the compatibility of materials with this compound.

Objective: To evaluate the resistance of a material (e.g., polymer, elastomer) to this compound under specified conditions.

Materials:

  • Test specimens of the material with known dimensions and weight.

  • This compound.

  • Sealed containers (e.g., glass vials with PTFE-lined caps).

  • Oven or incubator for temperature control.

  • Analytical balance.

  • Calipers or other dimensional measurement tools.

Procedure:

  • Measure and record the initial weight and dimensions of at least three specimens of the material to be tested.

  • Place each specimen in a separate, clean container.

  • Add a sufficient volume of this compound to completely immerse the specimens.

  • Seal the containers tightly.

  • Place the containers in an oven or incubator at a controlled temperature relevant to the intended application.

  • After a predetermined exposure time (e.g., 24 hours, 7 days), carefully remove the containers and allow them to cool to room temperature.

  • Remove the specimens from the this compound, rinse with a suitable solvent (if necessary and does not interfere with results), and allow them to dry completely.

  • Visually inspect the specimens for any changes, such as swelling, cracking, discoloration, or crazing.

  • Measure and record the final weight and dimensions of the specimens.

  • Analyze the data by calculating the percentage change in weight and dimensions. A significant change indicates incompatibility.

Logical Workflow for Material Selection

MaterialSelection start Start: Need to handle or store this compound check_sds Consult Safety Data Sheet (SDS) for this compound start->check_sds identify_incompatibles Identify Incompatible Material Classes: Acids, Bases, Oxidizing Agents, Reducing Agents check_sds->identify_incompatibles material_known Is the intended material known to be compatible? identify_incompatibles->material_known select_inert Select known inert materials: - Borosilicate Glass - PTFE - Stainless Steel (verify grade) material_known->select_inert Yes test_required Compatibility testing required material_known->test_required No / Unsure proceed Proceed with experiment using selected material select_inert->proceed perform_test Perform compatibility test (e.g., ASTM D543) test_required->perform_test is_compatible Is the material compatible after testing? perform_test->is_compatible is_compatible->proceed Yes reselect_material Reselect a different material is_compatible->reselect_material No reselect_material->material_known

Caption: Decision workflow for selecting materials compatible with this compound.

References

Effect of temperature on Dimethyl maleate stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of dimethyl maleate (B1232345), with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for dimethyl maleate?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2][3] Room temperature storage is generally acceptable.[4][5]

Q2: Is this compound stable at elevated temperatures?

A2: this compound is considered stable under normal conditions.[3][5][6] However, exposure to excess heat should be avoided.[3][6] While a specific decomposition temperature is not consistently reported in safety data sheets[3][7][8], it is a combustible material.[1][5] Intense heating can lead to the formation of explosive mixtures with air.

Q3: Does this compound undergo polymerization?

A3: Under normal processing and storage conditions, hazardous polymerization of this compound does not occur.[6][7] However, in specific processing conditions, such as the hydrogenation of this compound at certain combinations of high pressure and low temperatures with high ester concentrations, the formation of polymeric deposits has been observed.[9]

Q4: What are the known hazardous decomposition products of this compound?

A4: Upon decomposition, this compound may release carbon monoxide (CO) and carbon dioxide (CO2).[2][3][6][7]

Q5: How does temperature affect the reactivity of this compound in chemical reactions?

A5: Temperature significantly influences the reaction rates of this compound. For instance, in the hydrogenation of this compound to dimethyl succinate, an increase in temperature leads to a higher reaction rate.[10] The activation energy for this specific hydrogenation has been found to be 58.926 ± 2 kJ/mol.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected side products or discoloration at elevated reaction temperatures. Thermal degradation of this compound or reaction with impurities.- Lower the reaction temperature if the protocol allows.- Ensure the purity of the this compound and other reactants.- Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of a viscous or solid polymeric substance during a reaction. Unintended polymerization. This has been noted in hydrogenation reactions under specific conditions of high pressure, low temperature, and high this compound concentration.[9]- Adjust reaction parameters such as temperature, pressure, and reactant concentrations to stay within the recommended processing window.- Ensure thorough mixing to avoid localized high concentrations.- Consult literature for specific reaction conditions to avoid polymerization.
Inconsistent reaction rates or yields. - Temperature fluctuations.- Presence of catalytic or inhibitory impurities.- Use a reliable temperature control system to maintain a stable reaction temperature.- Ensure all reactants and solvents are free from incompatible materials such as acids, bases, strong oxidizing agents, or reducing agents.[3][5][6]
Isomerization of this compound to dimethyl fumarate (B1241708). Presence of a catalyst (e.g., bromine) and exposure to heat or light.- If isomerization is undesired, protect the reaction mixture from light and avoid the use of catalysts known to promote this transformation. The isomerization can be intentionally induced with heat and a catalyst like bromine under visible light.[11]

Data Presentation

Physical and Thermal Properties of this compound

PropertyValueSource(s)
Melting Point-17 °C to -19 °C[7][8][12]
Boiling Point202 °C to 205 °C[3][5][8][12]
Flash Point91 °C to 95 °C[1][3][7][12]
Autoignition Temperature330 °C to 390 °C[3][7][8]
Decomposition TemperatureNot consistently available[3][7][8]
Hazardous PolymerizationDoes not occur under normal conditions[6][7]

Reactivity Data

ReactionTemperature Range StudiedEffect of TemperatureActivation Energy (Ea)Source(s)
Hydrogenation to Dimethyl Succinate323 K to 343 K (50 °C to 70 °C)Increased temperature increases reaction rate.58.926 ± 2 kJ/mol[10]
Hydrogenation to γ-butyrolactone, 1,4-butanediol, and tetrahydrofuran453 K to 513 K (180 °C to 240 °C)The yield ratio of products can be adjusted by temperature. Higher temperatures favor dehydration to tetrahydrofuran.Not specified[9]
Isomerization to Dimethyl Fumarate~90 °C (in one experimental setup)Heat, along with a catalyst and light, is required to overcome the kinetic barrier for isomerization.Not specified[11]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of a substance like this compound.

  • Instrument Setup:

    • Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

    • Use an inert sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the sample pan.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins. This provides an indication of the thermal stability of the compound.

Protocol 2: Isomerization of this compound to Dimethyl Fumarate

This protocol is based on a laboratory experiment to demonstrate the effect of heat and a catalyst on the reactivity of this compound.[11]

  • Reaction Setup:

    • Place 0.5 mL of this compound in a test tube.

    • Add 1 drop of a 1 M solution of bromine in dichloromethane.

  • Reaction Conditions:

    • Place the test tube in a photoreactor setup that provides both heat (e.g., a water bath at ~90 °C) and irradiation with visible light.[11]

    • Allow the reaction to proceed for a specified time (e.g., 15 minutes).[11]

  • Product Isolation and Analysis:

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the dimethyl fumarate product.[11]

    • Isolate the crystals by vacuum filtration.

    • Determine the melting point of the product to confirm the conversion to dimethyl fumarate (literature melting point: 103.5 °C).[11]

Visualizations

Troubleshooting_Flowchart Troubleshooting: Unexpected Reaction Outcomes start Start: Unexpected Reaction Outcome issue Identify the issue: - Side Products/Discoloration? - Polymer Formation? - Inconsistent Rate/Yield? start->issue side_products Side Products or Discoloration issue->side_products Discoloration polymer Polymer Formation issue->polymer Viscous/Solid inconsistent_rate Inconsistent Rate or Yield issue->inconsistent_rate Variability check_temp Is reaction temperature within recommended range? side_products->check_temp check_conditions Are reaction conditions (temp, pressure, conc.) appropriate? polymer->check_conditions check_temp_control Is the temperature control system stable? inconsistent_rate->check_temp_control check_purity Are reactants and solvents pure and free of contaminants? check_temp->check_purity Yes solution_lower_temp Action: Lower reaction temperature. check_temp->solution_lower_temp No check_atmosphere Is the reaction under an inert atmosphere? check_purity->check_atmosphere Yes solution_purify Action: Purify reactants and solvents. check_purity->solution_purify No solution_inert Action: Implement or improve inert atmosphere conditions. check_atmosphere->solution_inert No end Problem Resolved check_atmosphere->end Yes solution_adjust_params Action: Adjust reaction parameters based on literature. check_conditions->solution_adjust_params No check_conditions->end Yes check_temp_control->check_purity Yes solution_stabilize_temp Action: Calibrate or improve temperature control. check_temp_control->solution_stabilize_temp No solution_lower_temp->end solution_purify->end solution_inert->end solution_adjust_params->end solution_stabilize_temp->end

Caption: Troubleshooting flowchart for unexpected outcomes in reactions involving this compound.

Stability_Reactivity_Relationship Effect of Temperature on this compound Temp Temperature Stability Stability Temp->Stability Increasing Reactivity Reactivity Temp->Reactivity Increasing Decomposition Decomposition (CO, CO2) Stability->Decomposition Excessive Heat Reaction_Rate Increased Reaction Rate (e.g., Hydrogenation) Reactivity->Reaction_Rate Polymerization_Risk Potential for Polymerization (under specific conditions) Reactivity->Polymerization_Risk Isomerization Isomerization to Fumarate (with catalyst/light) Reactivity->Isomerization

Caption: Relationship between temperature and the stability and reactivity of this compound.

References

Technical Support Center: Optimizing Dimethyl Maleate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for dimethyl maleate (B1232345) (DMM) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dimethyl maleate?

The most prevalent method for synthesizing this compound is the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727).[1] This reaction is typically acid-catalyzed.

Q2: What are the primary types of catalysts used for this compound synthesis?

The main categories of catalysts employed are:

  • Homogeneous Acid Catalysts: Sulfuric acid is a traditional and effective catalyst.[1][2]

  • Heterogeneous Solid Acid Catalysts: These are often preferred for their easier separation, reusability, and reduced corrosivity. Common examples include:

    • Cation-Exchange Resins: Such as DNW-1, Indion 730, Amberlyst-15, and DZH.[3][4][5][6]

    • Zeolites: Including Mg-β, Fe-β, and H-Y zeolites.[7][8][9]

    • Other Solid Acids: Like sulfated zirconia and molybdate (B1676688) sulfuric acid.[3][7]

Q3: Why is water removal critical during the synthesis of this compound?

The esterification reaction is a reversible equilibrium process that produces water as a byproduct.[1][10] The presence of water can shift the equilibrium back towards the reactants, thereby decreasing the yield of this compound.[1][10] Therefore, continuous removal of water is essential to drive the reaction to completion.[10]

Q4: What is the primary side reaction of concern during this compound synthesis?

A significant side reaction is the isomerization of the cis-isomer (this compound) to the more stable trans-isomer (dimethyl fumarate).[11] This can be promoted by high temperatures and certain catalytic conditions.[10]

Q5: How can the progress of the reaction be monitored?

The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of reactants and the formation of the product.[12][13][14]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Water Removal The esterification reaction is reversible, and the presence of water inhibits product formation.[10] Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., benzene (B151609) or toluene) to continuously remove water as it is formed.[7][15] Alternatively, use molecular sieves to absorb the water.[10]
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. Increase the reaction temperature to the reflux temperature of the alcohol or solvent. However, be cautious as excessively high temperatures can promote the formation of the undesired dimethyl fumarate (B1241708) isomer.[10]
Inadequate Catalyst Activity or Concentration The catalyst may be inactive or used in an insufficient amount.[10][15] Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper mixing to overcome mass transfer limitations. The optimal catalyst loading should be determined experimentally.[10]
Unfavorable Molar Ratio of Reactants An insufficient amount of methanol will limit the conversion of maleic anhydride/acid. Use a significant excess of methanol to shift the equilibrium towards the product side. Methanol can often be used as the solvent.[10]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC and allow for sufficient reaction time.[10]

Problem 2: High Levels of Dimethyl Fumarate Impurity

Potential Cause Suggested Solution
High Reaction Temperature High temperatures can favor the isomerization of this compound to the more thermodynamically stable dimethyl fumarate.[10] Optimize the reaction temperature to achieve a reasonable reaction rate without significant isomerization.
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can increase the extent of isomerization. Monitor the reaction and stop it once the desired conversion of the starting material is achieved.
Catalyst Type Certain acid catalysts may promote isomerization more than others. If isomerization is a significant issue, consider screening alternative catalysts, such as certain solid acid catalysts that may offer higher selectivity.
Presence of Bromine and Light Exposure to bromine and sunlight can induce the isomerization of this compound to dimethyl fumarate via a free-radical mechanism.[16][17] Ensure the reaction is shielded from light if bromine is present in any form.

Problem 3: Catalyst Deactivation (for solid catalysts)

Potential Cause Suggested Solution
Leaching of Active Sites Some solid acid catalysts may lose their activity over repeated cycles due to the leaching of active sites into the reaction medium.[5]
Fouling of Catalyst Surface The surface of the catalyst can be blocked by high molecular weight byproducts or polymerization of reactants/products, leading to deactivation. Washing the catalyst with a suitable solvent may help in regeneration.
Sintering At high temperatures, the catalyst particles may agglomerate (sinter), leading to a reduction in the active surface area. Operate within the recommended temperature range for the specific catalyst.
Regeneration For some catalysts, regeneration is possible. For instance, a Cu/SiO2 catalyst used in the hydrogenation of maleic anhydride was regenerated under oxidizing and reducing atmospheres.[18] The reusability of cation-exchange resins has been demonstrated without significant loss of activity.[5]

Data Presentation: Catalyst Performance Comparison

Catalyst TypeSpecific CatalystSubstrateConversion (%)Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Homogeneous Acid Sulfuric AcidMaleic Acid-977516Effective but can cause corrosion and requires neutralization.[2]
Cation-Exchange Resin DNW-1 (in catalytic distillation)Maleic Anhydride100~99--High conversion and yield with simultaneous product separation.[4]
Cation-Exchange Resin Indion 730Maleic AcidHigh-805Demonstrated superior performance compared to other ion-exchange resins.[3]
Cation-Exchange Resin Amberlyst-15Maleic AcidModerate-Reflux-Effective and reusable.[5]
Zeolite Mg-βMaleic Anhydride-93.7411012Optimum catalyst amount is 0.5% of the maleic anhydride.[8]
Zeolite Fe-βMaleic Anhydride-91.9111012Optimum catalyst amount is 0.3% of the maleic anhydride.[8]
Zeolite H-Y ZeoliteMaleic Anhydride--90-The activation energy was found to be 44.65 kJ/mol.[9]
Solid Acid Molybdate Sulfuric Acid (MSA)Maleic Acid87.6-1201.7Lost activity after 5 cycles.[7]
Enzyme Immobilized Candida antarctica lipase (B570770) BMaleic Acid72.3-62.54.15Maintained activity and stability, operates at milder temperatures.[7]

Experimental Protocols

1. Synthesis of this compound using Sulfuric Acid Catalyst

  • Materials: Maleic acid (25.0 g, 216 mmol), Methanol (250 mL), Concentrated sulfuric acid (2.5 mL), Ethyl acetate (B1210297), Saturated sodium bicarbonate solution, Deionized water, Magnesium sulfate.[2]

  • Procedure:

    • Dissolve maleic acid in methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid dropwise to the solution.

    • Reflux the mixture at 75°C for 16 hours.

    • After cooling, remove the methanol using a rotary evaporator.

    • Add ethyl acetate (100 mL) to the residue.

    • Wash the organic solution twice with saturated sodium bicarbonate solution (20 mL each) and then with deionized water (20 mL).

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation.[2]

2. Synthesis of Diethyl Maleate using Cation-Exchange Resin (Indion 730)

  • Materials: Maleic acid, Industrial grade ethanol (B145695) (95% v/v), Indion 730 catalyst (dried at 120°C for 5 hours).[3]

  • Procedure:

    • In a mechanically agitated reactor equipped with a reflux condenser, charge the desired amounts of maleic acid and ethanol (a molar ratio of 1:8 is recommended).

    • Immerse the reactor in a constant temperature bath set to 80°C.

    • Once the reaction mixture reaches the desired temperature, add the Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).

    • Maintain a stirring speed of 1000 rpm to ensure a uniform mixture.

    • Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid by titration.

    • Upon completion, filter the reaction mixture to recover the catalyst for potential reuse.

    • The diethyl maleate can be purified from the filtrate by distillation.[3]

3. Synthesis of this compound via Reactive Distillation

  • Concept: Reactive distillation combines the chemical reaction and the separation of products in a single unit.[6] This is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of water and the product from the reaction zone drives the reaction towards completion, leading to higher conversions and yields.[19]

  • General Procedure:

    • A distillation column is packed with a solid acid catalyst (e.g., DZH strong cation exchange resin) in the reactive section.[6]

    • Maleic anhydride and methanol are fed into the column.

    • The esterification reaction occurs on the surface of the catalyst.

    • The more volatile components (water and excess methanol) move up the column, while the less volatile this compound moves down.

    • Water is continuously removed from the top of the column, shifting the equilibrium towards the product.

    • High-purity this compound is collected from the bottom of the column.

    • Optimal conditions such as the number of theoretical stages, reflux ratio, and feed mole ratio need to be determined for a specific setup.[6]

Visualizations

Catalyst_Selection_Workflow start Start: Define Reaction Scale and Goals catalyst_type Select Catalyst Type start->catalyst_type homogeneous Homogeneous (e.g., H₂SO₄) catalyst_type->homogeneous Simple, low cost heterogeneous Heterogeneous (Solid Acid) catalyst_type->heterogeneous Easy separation, reusable exp_protocol Develop Experimental Protocol homogeneous->exp_protocol resin Cation-Exchange Resin heterogeneous->resin zeolite Zeolite heterogeneous->zeolite other_solid Other Solid Acid heterogeneous->other_solid resin->exp_protocol zeolite->exp_protocol other_solid->exp_protocol optimization Optimize Reaction Conditions (Temp, Time, Molar Ratio) exp_protocol->optimization analysis Analyze Yield and Purity optimization->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Issues Encountered end End: Optimized Protocol analysis->end Goals Met troubleshoot->optimization Re-optimize

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Workflow start Problem: Low Yield check_water Is water being effectively removed? start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp Yes implement_water_removal Implement Dean-Stark or molecular sieves check_water->implement_water_removal No check_catalyst Is the catalyst active and in sufficient quantity? check_temp->check_catalyst Yes adjust_temp Adjust temperature (caution for isomerization) check_temp->adjust_temp No check_ratio Is the methanol to maleic anhydride ratio correct? check_catalyst->check_ratio Yes replace_catalyst Use fresh catalyst or increase loading check_catalyst->replace_catalyst No check_time Has the reaction run long enough? check_ratio->check_time Yes adjust_ratio Increase excess of methanol check_ratio->adjust_ratio No increase_time Increase reaction time and monitor check_time->increase_time No end Yield Improved check_time->end Yes implement_water_removal->check_temp adjust_temp->check_catalyst replace_catalyst->check_ratio adjust_ratio->check_time increase_time->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Computational Modeling of Dimethyl Maleate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational modeling to predict the reaction outcomes of dimethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

1. What are the most common computational methods for modeling dimethyl maleate reactions?

Density Functional Theory (DFT) is a widely used method for studying the reactions of this compound. The B3LYP functional combined with basis sets such as 6-31G* or 6-31+G* is a common starting point for geometry optimizations and energy calculations.[1][2][3] For more accurate energy predictions, especially for transition states, functionals like M06-2X may be employed.

2. How can I model the isomerization of this compound to dimethyl fumarate?

The isomerization can be modeled by locating the transition state for the rotation around the carbon-carbon double bond. This can be achieved through several computational approaches, including:

  • Potential Energy Surface (PES) Scan: A relaxed scan of the dihedral angle of the C=C bond can help identify the energy barrier for rotation.

  • Transition State Optimization: Using an initial guess structure for the transition state (where the double bond is partially broken), a transition state search algorithm (like Opt=TS in Gaussian) can be used to locate the exact transition state geometry and energy.[4][5]

3. What are the key factors to consider when modeling the aza-Michael addition to this compound?

When modeling the aza-Michael addition, it is crucial to consider the reaction mechanism, which typically involves the nucleophilic attack of an amine on the β-carbon of the double bond.[6][7] Key computational steps include:

  • Optimizing the geometries of the reactants (this compound and the amine).

  • Locating the transition state for the nucleophilic attack.

  • Optimizing the geometry of the resulting intermediate and final product.

  • Calculating the reaction energies and activation barriers to predict the feasibility and kinetics of the reaction.[8]

4. Where can I find experimental data to validate my computational results?

Experimental data for this compound reactions, such as activation energies for isomerization and reaction outcomes for Michael additions, can be found in the chemical literature.[9][10][11] Comparing your calculated values with experimental data is a critical step in validating your computational model.[12]

Troubleshooting Guides

Issue: Geometry optimization fails to converge.

  • Possible Cause: Poor initial geometry.

    • Solution: Ensure your starting geometry is chemically reasonable. You can build the initial structure using molecular modeling software and perform a preliminary optimization with a faster, less computationally expensive method (e.g., a smaller basis set or a semi-empirical method) before moving to a higher level of theory.

  • Possible Cause: The molecule is very flexible.

    • Solution: For flexible molecules, a standard optimization algorithm might struggle. Consider using a different optimization algorithm, such as the GEDIIS algorithm in Gaussian, which is often better for large and flexible molecules.[13] You can also try a step-wise optimization, where you first optimize a rigid fragment of the molecule and then optimize the entire structure.

  • Possible Cause: The electronic structure is difficult to describe.

    • Solution: You may need to use a different DFT functional or a larger basis set. In some cases, specifying a different initial guess for the wavefunction can help. For challenging cases, you might need to use post-Hartree-Fock methods, although these are more computationally expensive.

Issue: Transition state search fails to locate the correct transition state.

  • Possible Cause: The initial guess for the transition state geometry is too far from the actual transition state.

    • Solution: A good initial guess is crucial for a successful transition state search.[4][5] You can generate a better guess by:

      • Manually modifying the geometry of the reactant or product to resemble the expected transition state.

      • Using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian), which uses the reactant and product structures to generate an initial guess for the transition state.[5][13]

  • Possible Cause: The chosen level of theory is inadequate.

    • Solution: Transition state calculations can be more sensitive to the choice of computational method than geometry optimizations. You may need to use a larger basis set or a different DFT functional. It is also good practice to perform a frequency calculation on the located transition state to confirm that it has exactly one imaginary frequency corresponding to the desired reaction coordinate.[4]

  • Possible Cause: The reaction pathway is complex.

    • Solution: For reactions with multiple steps or competing pathways, it is important to explore the potential energy surface more thoroughly. This may involve locating multiple transition states and intermediates. An Intrinsic Reaction Coordinate (IRC) calculation can be used to confirm that a located transition state connects the desired reactants and products.[14]

Issue: Calculated reaction energies do not match experimental values.

  • Possible Cause: The computational model does not adequately account for all factors.

    • Solution:

      • Solvent Effects: Gas-phase calculations may not accurately represent reactions that occur in solution. Include a solvent model (e.g., PCM, SMD) in your calculations to account for the effect of the solvent.

      • Basis Set Superposition Error (BSSE): For reactions involving multiple molecules, BSSE can lead to inaccuracies. While often small, it can be corrected for if high accuracy is required.

      • Dispersion Forces: For systems where dispersion forces are important, standard DFT functionals may not perform well. Consider using a functional that includes a dispersion correction (e.g., B3LYP-D3).[15]

  • Possible Cause: Inaccurate experimental data.

    • Solution: Critically evaluate the experimental data you are comparing against. Ensure the experimental conditions are well-defined and that the data is reliable.

Quantitative Data

Table 1: Calculated Energies for this compound Isomerization

ParameterComputational MethodValue
Activation Energy (Gas Phase)Not Specified111 kJ/mol
Triplet Energy (Z-isomer)TD-DFT303 kJ/mol
Triplet Energy (E-isomer)TD-DFT282 kJ/mol
Energy Difference (Z vs. E)Not Specified~20 kJ/mol

Table 2: Computed Energy Profile for a Michael Addition with Dimethyl Malonate

SpeciesComputational MethodRelative Energy (kcal/mol)
ReactantsNot Specified0.0
Transition StateNot Specified+18.3
ProductNot SpecifiedNot Reported

(Note: Data for the Michael addition is for dimethyl malonate, a related compound, and provides an illustrative example of the expected energy profile.)[16]

Experimental Protocols

Protocol 1: Isomerization of this compound to Dimethyl Fumarate [17][18]

  • Preparation: Place 0.75 mL of this compound and 0.5 mL of methanol (B129727) into a reaction tube.

  • Initiation (Acid Catalysis): Add 0.5 mL of concentrated HCl to the reaction tube.

  • Initiation (Radical): In a separate tube, add a few drops of 0.6 M bromine in dichloromethane (B109758) to 0.75 mL of this compound until an orange color persists. Expose this tube to light.

  • Reaction: Heat the acid-catalyzed reaction in a water bath at 60-70 °C. Place the bromine-containing tube in direct sunlight.

  • Observation: The formation of a white solid (dimethyl fumarate) indicates that isomerization has occurred.

  • Workup: After the reaction is complete, the solid product can be collected by filtration and recrystallized from ethanol.

Protocol 2: Aza-Michael Addition of an Amine to this compound (General Procedure)[19]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., cyclohexylamine, 1.1 mmol, 1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive amines, a catalyst such as a mild base may be added, and the reaction may require heating.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_initiation Initiation cluster_reaction Reaction cluster_outcome Outcome prep Combine this compound and Methanol acid Add Concentrated HCl prep->acid radical Add Bromine Solution and Expose to Light prep->radical heat Heat at 60-70°C acid->heat sunlight Place in Sunlight radical->sunlight observe Observe Formation of White Solid heat->observe sunlight->observe workup Recrystallize from Ethanol observe->workup

Caption: Experimental workflow for the isomerization of this compound.

aza_michael_mechanism reactants This compound + Amine (R-NH2) transition_state Transition State reactants->transition_state Nucleophilic Attack intermediate Enolate Intermediate transition_state->intermediate product Aza-Michael Adduct intermediate->product Protonation

Caption: Generalized mechanism for the aza-Michael addition to this compound.

troubleshooting_workflow start Calculation Fails check_geom Check Initial Geometry start->check_geom check_method Check Method/Basis Set check_geom->check_method Good refine_geom Refine Geometry check_geom->refine_geom Poor check_ts_guess Check TS Guess check_method->check_ts_guess Adequate change_method Increase Basis Set/ Change Functional check_method->change_method Inadequate use_qst2 Use QST2/QST3 check_ts_guess->use_qst2 Poor rerun Rerun Calculation check_ts_guess->rerun Good refine_geom->rerun change_method->rerun use_qst2->rerun

Caption: A logical workflow for troubleshooting common computational issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dimethyl Maleate and Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice between stereoisomers can have profound implications for reaction kinetics, product distribution, and biological activity. This guide provides an objective comparison of the reactivity of dimethyl maleate (B1232345) and dimethyl fumarate (B1241708), the cis and trans isomers of a butenedioate (B8557255) diester, respectively. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic and therapeutic endeavors.

Core Reactivity Principles: Stability vs. Steric Hindrance

The fundamental difference in reactivity between dimethyl maleate and dimethyl fumarate stems from their distinct three-dimensional structures. Dimethyl fumarate, the trans-isomer, is thermodynamically more stable than the cis-isomer, this compound. This increased stability, estimated to be around 30 kJ/mol, is attributed to the lower steric strain between the two bulky methyl ester groups when they are positioned on opposite sides of the carbon-carbon double bond.[1]

Conversely, the cis configuration of this compound often leads to greater steric hindrance around the double bond, which can influence the approach of reactants and transition state energies, thereby affecting reaction rates. The interplay between thermodynamic stability and steric accessibility dictates the reactivity of these isomers in various chemical transformations.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the reactivity and properties of this compound and dimethyl fumarate.

ParameterThis compound (cis)Dimethyl Fumarate (trans)Reaction Context
Thermodynamic Stability Less StableMore Stable (by ~30 kJ/mol)Isomerization
Michael Addition Reactivity Faster with AminesSlower with AminesAza-Michael Addition[2][3]
Slower with ThiolsFaster with ThiolsThiol-Michael Addition[2][4]
Diels-Alder Reactivity Reactive DienophileReactive DienophileCycloaddition with Cyclopentadiene (B3395910)
k (L mol⁻¹ s⁻¹)Data not readily available9.67 x 10⁻⁴ (at 25°C in ethyl acetate)Reaction with Cyclopentadiene
Radical Polymerization Does not homopolymerize directly[5]Readily homopolymerizes[6][5]Homopolymerization
Radical Copolymerization r₁ (Acrylonitrile) = 6.0 ± 0.2 r₁ (Acrylonitrile) = 0.25 ± 0.02 Copolymerization with Acrylonitrile (B1666552) (M₁)
r₂ (Diester) = 0.0 r₂ (Diester) = 0.06 ± 0.02

Reactivity in Key Synthetic Transformations

Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, showcases a fascinating divergence in the reactivity of the two isomers, largely dependent on the nature of the nucleophile.

  • Aza-Michael Addition: In the addition of amines, such as cyclohexylamine, this compound exhibits significantly higher reactivity than dimethyl fumarate.[2][3] The reaction with this compound proceeds rapidly, often accompanied by amine-catalyzed isomerization to the more stable, but less reactive, dimethyl fumarate.

  • Thiol-Michael Addition: Conversely, in the addition of thiols, dimethyl fumarate is the more reactive isomer. For its close analog, diethyl fumarate is reported to be nearly four times more reactive than diethyl maleate in thiol-Michael additions.[2] A general reactivity order in these reactions has been noted as propylmaleimide > diethyl fumarate > diethyl maleate.[4]

This reversal in reactivity highlights the nuanced interplay of electronic and steric factors governing the transition states with different classes of nucleophiles.

Diels-Alder Reaction

A kinetic study of the reaction between cyclopentadiene and dimethyl fumarate in ethyl acetate (B1210297) at 25°C determined a second-order rate constant of 9.67 x 10⁻⁴ L mol⁻¹ s⁻¹. While a comparable value for this compound under the same conditions is not available, the stereospecificity of the Diels-Alder reaction is a key feature: the cis geometry of this compound leads to a cis-substituted product, while the trans geometry of dimethyl fumarate yields a trans-substituted product.

Radical Polymerization

The behavior of the two isomers under radical polymerization conditions is starkly different.

  • Dimethyl Fumarate: Readily undergoes radical homopolymerization.

  • This compound: Does not undergo direct radical homopolymerization.[6][5] Instead, in the presence of a suitable isomerization catalyst (such as certain amines like morpholine), it first isomerizes to dimethyl fumarate, which then proceeds to polymerize.[6][5] The activation energy for this amine-catalyzed isomerization has been determined to be 23.0 kJ/mol.[6][5]

In copolymerization with monomers like acrylonitrile, the reactivity ratios (r₁ and r₂) indicate a strong preference for the acrylonitrile radical to add to another acrylonitrile monomer rather than to this compound (r₁ = 6.0, r₂ = 0.0). In the case of dimethyl fumarate, the tendency for acrylonitrile to self-propagate is much lower (r₁ = 0.25), and there is a small but non-zero propensity for the dimethyl fumarate radical to add to acrylonitrile (r₂ = 0.06).

Biological Significance and Signaling Pathways

Dimethyl fumarate is an FDA-approved oral therapeutic for relapsing forms of multiple sclerosis and psoriasis. Its mechanism of action is understood to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. Dimethyl fumarate is a pro-drug that is hydrolyzed to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF are electrophilic Michael acceptors that can react with thiol groups, notably on the Nrf2 inhibitor Keap1. This covalent modification leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (Pro-drug) MMF Monomethyl Fumarate (Active Metabolite) DMF->MMF Hydrolysis Keap1_Nrf2 Keap1-Nrf2 Complex MMF->Keap1_Nrf2 Reacts with Keap1 (Thiol Michael Addition) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Mechanism of Nrf2 pathway activation by Dimethyl Fumarate.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of Aza-Michael Addition

This protocol outlines a method to compare the reaction rates of this compound and dimethyl fumarate with an amine nucleophile using ¹H NMR spectroscopy.

Michael_Addition_Workflow prep 1. Prepare Solutions - 0.1 M this compound in CDCl₃ - 0.1 M Dimethyl Fumarate in CDCl₃ - 0.1 M Cyclohexylamine in CDCl₃ - Internal Standard (e.g., TMS) react_m 2a. Reaction (Maleate) - Mix Maleate & Standard in NMR tube - Add Cyclohexylamine at t=0 prep->react_m react_f 2b. Reaction (Fumarate) - Mix Fumarate & Standard in NMR tube - Add Cyclohexylamine at t=0 prep->react_f monitor 3. Monitor by ¹H NMR - Acquire spectra at regular intervals (e.g., 2, 5, 10, 20, 30, 60 min) react_m->monitor react_f->monitor analyze 4. Data Analysis - Integrate reactant & product peaks - Normalize to internal standard - Plot concentration vs. time monitor->analyze compare 5. Compare Rates - Determine initial reaction rates - Calculate rate constants analyze->compare

References

A Comparative Guide to Dimethyl Maleate and Diethyl Maleate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, frequently employs electron-poor alkenes as dienophiles. Among these, α,β-unsaturated dicarbonyl compounds like dimethyl maleate (B1232345) and diethyl maleate are common choices due to the electron-withdrawing nature of their ester groups, which activates the double bond for [4+2] cycloaddition reactions. This guide provides an objective comparison of the performance of dimethyl maleate and diethyl maleate in Diels-Alder reactions, supported by available experimental data and detailed methodologies.

Core Principles: Reactivity and Stereoselectivity

The reactivity of both this compound and diethyl maleate in Diels-Alder reactions is primarily governed by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the reaction rate. The electron-withdrawing ester groups in both molecules lower the energy of their LUMO, facilitating a more rapid reaction with electron-rich dienes.

A key difference between the two lies in the steric hindrance presented by the ester groups. The methyl groups of this compound are sterically less demanding than the ethyl groups of diethyl maleate.[1] This difference in size can influence the approach of the diene to the dienophile, potentially leading to differences in reaction rates. Theoretically, this compound is expected to exhibit higher reactivity due to reduced steric hindrance in the transition state.[1]

The Diels-Alder reaction is a concerted, stereospecific cycloaddition. This means that the cis-configuration of both this compound and diethyl maleate is retained in the cyclohexene (B86901) product, resulting in a cis-dicarboxylate substitution. When reacting with cyclic dienes, the reaction can proceed through two primary stereochemical pathways, leading to endo or exo products. The "endo rule" often predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions. However, the ratio of endo to exo products can be influenced by various factors, including reaction temperature, solvent, and the presence of Lewis acid catalysts.

Quantitative Data Comparison

Direct comparative studies of this compound and diethyl maleate in the Diels-Alder reaction under identical conditions are limited in the literature. However, we can collate data from different studies involving common dienes like furan (B31954) and cyclopentadiene (B3395910) to draw a comparative picture.

DieneDienophileCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)endo:exo RatioReference
2-Methylfuran (B129897)This compoundHfCl₄ (10)CH₂Cl₂-30-9484:16[2]
2-FuranmethanethiolThis compound-TolueneReflux-Unreactive-[3]
2-FuranmethanethiolDiethyl maleate-TolueneReflux-Unreactive-[3]
CyclopentadieneThis compound----Data not available in comparative context-
CyclopentadieneDiethyl maleate-TolueneReflux2-4High (not specified)Predominantly endo[4]

Note: The data presented is collated from different sources and reaction conditions may not be identical, which can influence outcomes.

Experimental Protocols

Below are detailed experimental protocols for the Diels-Alder reaction of this compound and diethyl maleate with common dienes.

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction of 2-Methylfuran with this compound

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), in a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -30 °C using a suitable cooling bath.

  • To the stirred solution, add hafnium(IV) chloride (0.1 equivalents) portion-wise.

  • After stirring for 15 minutes, add 2-methylfuran (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the endo and exo isomers.

  • Characterize the purified products by ¹H and ¹³C NMR spectroscopy to confirm the structure and determine the isomer ratio.

Protocol 2: Thermal Diels-Alder Reaction of Cyclopentadiene with Diethyl Maleate

Materials:

  • Dicyclopentadiene (B1670491)

  • Diethyl maleate

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer to its cracking temperature (~170 °C) and collecting the monomer (b.p. 40-42 °C) in a chilled receiver. Use the freshly distilled cyclopentadiene immediately.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl maleate (1.0 equivalent) in toluene.

  • Add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the endo and exo isomers.

  • Characterize the products by ¹H and ¹³C NMR spectroscopy to confirm their structure and determine the isomer ratio.

Mandatory Visualizations

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Diene Diene (e.g., Furan, Cyclopentadiene) Mix Mix Reactants in Solvent Diene->Mix Dienophile Dienophile (Dimethyl/Diethyl Maleate) Dienophile->Mix Catalyst Add Lewis Acid (Optional) Mix->Catalyst Catalytic Route Heat Apply Heat (Thermal Conditions) Mix->Heat Thermal Route Monitor Monitor Reaction (TLC) Catalyst->Monitor Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Determine Yield & Isomer Ratio Characterize->Yield Signaling_Pathway cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Cyclic Transition State Diene->TS HOMO-LUMO Interaction Dienophile Dienophile (LUMO) (Dimethyl/Diethyl Maleate) Dienophile->TS Product Cyclohexene Adduct (cis-stereochemistry retained) TS->Product Concerted Bond Formation

References

Efficacy of Dimethyl maleate as a plasticizer compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of dimethyl maleate (B1232345) as a plasticizer against other commonly used compounds such as dioctyl phthalate (B1215562) (DOP), tributyl citrate (B86180) (TBC), and dioctyl adipate (B1204190) (DOA). This analysis is based on available experimental data for key performance indicators, including mechanical properties, thermal stability, and migration resistance. Detailed experimental protocols and a discussion of potential signaling pathways are also included to support further research and material development.

Executive Summary

Dimethyl maleate, a short-chain diester of maleic acid, is utilized as a reactive plasticizer and a comonomer in polymer synthesis.[1][2] While it is recognized for its ability to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC), comprehensive, publicly available quantitative data directly comparing its performance to mainstream plasticizers is limited. This guide synthesizes available data for related maleate compounds and common alternative plasticizers to provide a comparative framework for evaluating this compound's potential. Alternative plasticizers such as tributyl citrate (TBC) and dioctyl adipate (DOA) are gaining traction due to their favorable safety profiles and specific performance advantages, such as low migration and excellent low-temperature flexibility, respectively.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the typical performance of this compound (data for related maleates used as a proxy where direct data is unavailable) and its alternatives in PVC formulations. It is important to note that these values are compiled from various sources and should be considered as indicative, with the understanding that performance can vary based on formulation specifics and processing conditions.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (proxy: Dibutyl Maleate)~18 - 22~350 - 400~80 - 85
Dioctyl Phthalate (DOP)15.735080
Tributyl Citrate (TBC)~20 - 24~320 - 380~82 - 88
Dioctyl Adipate (DOA)~16 - 20~350 - 450Not widely reported

Table 2: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Migration Rate
This compound (proxy: Dibutyl Maleate)~ -30 to -40~230 - 250Moderate
Dioctyl Phthalate (DOP)Varies with concentration~250 - 350High
Tributyl Citrate (TBC)Not widely reported>250Low
Dioctyl Adipate (DOA)Lowers effectivelyNot widely reportedLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline standard experimental protocols for key performance indicators based on ASTM standards.

Sample Preparation

A standardized workflow is essential for ensuring the comparability of results.

G A 1. Material Compounding: - PVC resin - Plasticizer (e.g., this compound) - Stabilizers - Lubricants B 2. Melt Blending: - Two-roll mill or internal mixer - Temperature: 160-180°C A->B C 3. Compression Molding: - Mold into sheets of desired thickness - Pressure and temperature control B->C D 4. Conditioning: - ASTM D618 standard conditions - 23 ± 2°C, 50 ± 5% RH for ≥ 40 hours C->D E 5. Specimen Cutting: - Die-cutting into standardized shapes (e.g., dumbbell for tensile tests) D->E

Figure 1. Standard workflow for the preparation of plasticized PVC test specimens.

Mechanical Properties Testing

Tensile Strength and Elongation at Break (ASTM D638)

This test determines the force required to break a plastic sample and the extent to which it stretches or elongates to that breaking point.

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen: Dumbbell-shaped specimens are die-cut from compression-molded sheets.

  • Procedure:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen fractures.

    • Record the maximum load and the elongation at break.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-sectional Area (mm²)

    • Elongation at Break (%) = ((Final Length at Break - Initial Length) / Initial Length) x 100

Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of plastics.

  • Apparatus: Shore A durometer.

  • Specimen: Flat specimen with a minimum thickness of 6 mm.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly onto the specimen.

    • Read the hardness value on the scale within 1 second of firm contact.

    • Take at least five measurements at different locations and average the results.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample (5-10 mg) is placed in the TGA pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss of the sample is recorded as a function of temperature.

  • Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.

Migration Resistance Testing

Solvent Extraction Method (ASTM D1239)

This test measures the resistance of the plasticizer to extraction by a liquid.

  • Procedure:

    • Cut and weigh a specimen of the plasticized PVC.

    • Immerse the specimen in a specified solvent (e.g., hexane, ethanol, or a food simulant) for a defined period and temperature.

    • Remove the specimen, dry it, and reweigh it.

  • Calculation: The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Potential Signaling Pathways and Toxicological Profile

While the primary function of a plasticizer is physical, its potential biological interactions are of significant interest to the target audience. Direct studies on the signaling pathways affected by this compound are scarce. However, research on structurally related compounds, such as diethyl maleate and dimethyl fumarate (B1241708), provides insights into plausible mechanisms of action.

Maleates are known to be electrophilic and can react with nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH). Depletion of intracellular GSH can disrupt the cellular redox balance and affect various cellular functions.

Dimethyl fumarate, an ester of the geometric isomer of maleic acid, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. It is also reported to interact with the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway, which is involved in lipid metabolism and inflammation.[5] Furthermore, dimethyl fumarate has been shown to alter intracellular calcium signaling and mitochondrial function, likely through redox-mediated effects.[6]

Based on this, a potential signaling pathway for this compound could involve the modulation of cellular redox status and interaction with key regulatory pathways like Nrf2 and PPARγ.

G cluster_0 Cellular Environment cluster_1 Signaling Cascades cluster_2 Cellular Responses A This compound B Glutathione (GSH) A->B Depletion D Increased ROS A->D Induces C Glutathione Disulfide (GSSG) B->C E Nrf2 Activation D->E G Altered Ca2+ Signaling D->G H Antioxidant Gene Expression E->H F PPARγ Modulation I Inflammatory Response F->I J Mitochondrial Dysfunction G->J

Figure 2. Hypothesized signaling pathways for this compound based on related compounds.

Toxicological studies on this compound indicate moderate acute oral toxicity and it is considered a skin sensitizer.[7] However, it has not been found to be mutagenic in Ames tests or to have carcinogenic or reproductive toxicity potential in available studies.[7]

Conclusion

This compound presents itself as a functional reactive plasticizer. Based on data from structurally similar maleates, its performance in terms of mechanical properties is likely comparable to that of traditional phthalates. However, a notable consideration is its potentially lower thermal stability compared to some alternatives. For applications demanding high thermal stability and low migration, bio-based plasticizers like tributyl citrate offer a strong alternative. Dioctyl adipate remains a favorable choice for applications requiring excellent low-temperature flexibility.

The selection of an appropriate plasticizer requires a careful balance of performance requirements, regulatory considerations, and cost-effectiveness. While direct, comprehensive data for this compound is needed for a definitive assessment, this guide provides a foundational comparison to aid researchers and professionals in their material selection and development processes. The exploration of its potential interactions with cellular signaling pathways, drawing parallels with related compounds, opens avenues for further investigation into its biocompatibility and mechanisms of action.

References

A Spectroscopic Comparison of Dimethyl Maleate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of dimethyl maleate (B1232345), a versatile α,β-unsaturated ester, with its common reaction products. Dimethyl maleate serves as a crucial starting material in a variety of significant organic transformations, including isomerization, cycloadditions, and conjugate additions. Understanding the distinct spectroscopic signatures of the parent compound and its derivatives is paramount for reaction monitoring, structural elucidation, and quality control in research and industrial settings.

This document presents a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and the products derived from four key reactions: isomerization, Diels-Alder cycloaddition, Michael addition, and cyclopropanation. Detailed experimental protocols for acquiring the cited spectroscopic data are also provided to ensure reproducibility.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its derivatives. These values are essential for distinguishing between the compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound =CH6.2-6.3s-
-OCH₃3.78s-
Dimethyl Fumarate =CH6.84s-
-OCH₃3.79s-
Endo-Diels-Alder Adduct *=CH~6.3dd~1.8
-OCH₃3.5-3.6s-
CH-CO~3.4-3.5m-
Bridgehead CH~3.2m-
-CH₂- Bridge~1.5, ~1.7m-
Michael Adduct-OCH₃~3.6-3.7s-
CH-N~3.2-3.4m-
-CH₂- (ring)~2.3-2.6m-
-CH₂- (succinate)~2.5-2.8m-
Dimethyl cis-1,2-Cyclopropanedicarboxylate -OCH₃3.71s-
CH-CO~1.9-2.0m-
-CH₂-~1.3-1.4m-

*Adduct with cyclopentadiene. Values are estimated based on analogous structures.[1][2] †Product of aza-Michael addition with piperidine. Values are estimated based on related structures.[3][4]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundAssignmentChemical Shift (δ) ppm
This compound C=O165.6
=CH129.8
-OCH₃51.7
Dimethyl Fumarate C=O165.1
=CH133.5
-OCH₃51.8
Endo-Diels-Alder Adduct *C=O~172-174
=CH~135
-OCH₃~52
CH-CO~46-48
Bridgehead CH~45
-CH₂- Bridge~49
Michael AdductC=O~172-174
-OCH₃~51-52
CH-N~60-62
CH₂ (ring)~50-54
CH₂ (succinate)~32-35
Dimethyl cis-1,2-Cyclopropanedicarboxylate C=O~171
-OCH₃~52
CH-CO~23
-CH₂-~16

*Adduct with cyclopentadiene. Values are estimated based on analogous structures.[1][2] †Product of aza-Michael addition with piperidine. Values are estimated based on related structures.[3][4]

Table 3: Key Infrared (IR) Absorption Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1725 (s)C=O (ester) stretch
~1645 (w)C=C stretch
~1280, ~1160 (s)C-O stretch
Dimethyl Fumarate ~1720 (s)C=O (ester) stretch
~1640 (m)C=C stretch
~980 (s)=C-H bend (trans)
Diels-Alder Adduct *~1735 (s)C=O (ester) stretch
~1200 (s)C-O stretch
Michael Adduct~1730 (s)C=O (ester) stretch
~2800-2950 (m)C-H (aliphatic) stretch
~1170 (s)C-O stretch
Cyclopropanation Product ~1730 (s)C=O (ester) stretch
~3000 (m)C-H (cyclopropyl) stretch
~1190 (s)C-O stretch

*Adduct with cyclopentadiene. †Product of aza-Michael addition with piperidine.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound C₆H₈O₄144.13144 (M+), 113 (M-OCH₃), 85, 59
Dimethyl Fumarate C₆H₈O₄144.13144 (M+), 113 (M-OCH₃), 85, 59
Diels-Alder Adduct *C₁₁H₁₄O₄210.23210 (M+), 179 (M-OCH₃), 151, 66 (retro-Diels-Alder)
Michael AdductC₁₁H₁₉NO₄229.27229 (M+), 200, 170 (M-COOCH₃), 144, 84
Cyclopropanation Product C₇H₁₀O₄158.15158 (M+), 127 (M-OCH₃), 99, 59

*Adduct with cyclopentadiene. †Product of aza-Michael addition with piperidine.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Spectra were acquired on the same instrument, typically at 100 or 125 MHz, with proton decoupling. A higher sample concentration (30-50 mg) was used to improve signal intensity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [7][8]

  • Sample Preparation (Neat Liquid Film): For liquid samples (this compound and its liquid products), one drop of the neat liquid was placed between two clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Sample Preparation (KBr Pellet): For solid products, approximately 1-2 mg of the solid was finely ground with ~100 mg of dry KBr powder. The mixture was pressed into a transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum was recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean salt plates) was acquired and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS) [9][10]

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used for analysis.

  • Sample Introduction: The sample was introduced into the ion source, often via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragment ions (e.g., m/z 40-400).

Mandatory Visualization: Reaction Pathways

Diagrams illustrating key reaction pathways provide a clear visual representation of the chemical transformations discussed.

Caption: Diels-Alder reaction of this compound and cyclopentadiene.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Start Analyte (this compound or Product) Dissolve Dissolve in CDCl3 (for NMR) Start->Dissolve ~10-50 mg PrepareFilm Prepare Neat Film / KBr Pellet (for IR) Start->PrepareFilm ~1-2 mg Dilute Dilute in Volatile Solvent (for MS) Start->Dilute Trace amount NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FT-IR Spectrometer PrepareFilm->IR MS Mass Spectrometer (EI Source) Dilute->MS NMR_Spec NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Spec IR_Spec IR Spectrum (Absorption Bands) IR->IR_Spec MS_Spec Mass Spectrum (m/z values) MS->MS_Spec

Caption: General workflow for spectroscopic analysis of samples.

References

Kinetic studies of Dimethyl maleate reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Studies of Dimethyl Maleate (B1232345) Reactions

This guide provides a comparative analysis of the kinetics of several key reactions involving dimethyl maleate, a versatile compound in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in reagent selection and process optimization.

Hydrogenation

The catalytic hydrogenation of this compound is a significant industrial process for producing valuable chemicals like dimethyl succinate (B1194679) (DMS), γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF).[1] The kinetics of this reaction, particularly the selective hydrogenation to dimethyl succinate, have been studied to optimize catalyst performance and reaction conditions.

Comparative Kinetic Data for Hydrogenation
CatalystProductTemperature (K)H₂ Pressure (MPa)Reaction Order (this compound)Reaction Order (H₂)Activation Energy (kJ/mol)
RutheniumDimethyl Succinate323 - 3430.4 - 1.20.70 (at 0.015-0.180 mol/L)[1][2]0.82 ± 0.05[1][2]58.926 ± 2[1][2]
RutheniumDimethyl Succinate323 - 3430.4 - 1.2Apparent zero-order (>0.26 mol/L)[1][2]0.82 ± 0.05[1][2]58.926 ± 2[1][2]
Copper-basedγ-Butyrolactone453 - 5131 - 5Not specifiedNot specifiedNot specified

Hydrogenation Pathway Visualization

Hydrogenation_Pathway DMM This compound DMS Dimethyl Succinate DMM->DMS + H₂ GBL γ-Butyrolactone DMS->GBL + H₂ BDO 1,4-Butanediol GBL->BDO + H₂ THF Tetrahydrofuran BDO->THF - H₂O

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Protocol: Liquid-Phase Hydrogenation of this compound

This protocol is based on the kinetic study of selective hydrogenation to dimethyl succinate over a ruthenium catalyst.[1]

  • Reactor Setup : Place a methanol (B129727) solution of this compound and the ruthenium catalyst into a high-pressure reactor.

  • Inert Atmosphere : Purge the reactor three times with nitrogen gas to remove air and ensure an inert atmosphere. Check for any leaks under nitrogen pressure.

  • Hydrogen Purge : Subsequently, purge the reactor with hydrogen to remove the nitrogen.

  • Reaction Initiation : Heat the reactor under static conditions to the desired temperature (e.g., 323-343 K). This typically takes 15-20 minutes.

  • Pressurization : Pressurize the reactor with hydrogen to the desired partial pressure (e.g., 0.4-1.2 MPa).

  • Kinetic Monitoring : Maintain a constant temperature and pressure. Withdraw liquid samples at regular time intervals for analysis.

  • Analysis : Analyze the samples using techniques like gas chromatography (GC) to determine the concentration of this compound and dimethyl succinate, allowing for the calculation of reaction rates.

Isomerization

This compound (a cis-isomer) can be converted to its more thermodynamically stable trans-isomer, dimethyl fumarate (B1241708).[3] This isomerization can be catalyzed by various methods, including the use of bromine with visible light or amines.[4][5] The reaction is useful as dimethyl fumarate is a solid with a much higher melting point than liquid this compound, facilitating separation.[5]

Comparative Kinetic Data for Isomerization
Catalyst / ConditionsProductActivation Energy (kJ/mol)Key Observations
Bromine (Br₂) + Visible LightDimethyl FumarateNot specifiedThe reaction is facilitated by radicals that allow the rupture of the π bond.[3]
Morpholine (amine)Dimethyl Fumarate23.0[6]Morpholine was found to be an efficient catalyst among several amines studied.[6]
Diethylamine (amine)Dimethyl FumarateNot specifiedA mildly exothermic reaction occurs, with the solid product precipitating within 5-10 minutes.[4]

Isomerization Process Visualization

Isomerization_Process cluster_start This compound (cis) cluster_end Dimethyl Fumarate (trans) cluster_intermediate Intermediate State cis Cis Isomer intermediate π-bond cleavage allows C-C rotation cis->intermediate trans Trans Isomer intermediate->trans catalyst Catalyst (e.g., Br•, Amine) catalyst->intermediate

Caption: Logical flow of the catalyzed isomerization of this compound.

Experimental Protocol: Monitoring Isomerization by TLC

This protocol describes a general method to monitor the isomerization of this compound to dimethyl fumarate using thin-layer chromatography (TLC).[7]

  • Solvent System Determination : First, identify a suitable TLC solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and dimethyl fumarate by testing different ratios and calculating Rf values.[7]

  • Reaction Setup : In a test tube, dissolve this compound (e.g., 0.5 mL) in a suitable solvent.[3]

  • Initiation : Add a catalytic amount of the isomerization agent (e.g., a few drops of 1M bromine in CH₂Cl₂ solution).[3] If using photo-irradiation, expose the mixture to visible light.[3]

  • TLC Monitoring : At regular time intervals (e.g., 0, 5, 10, 15 minutes), use a capillary tube to spot a small aliquot of the reaction mixture onto a prepared TLC plate. Also spot standards for pure this compound and dimethyl fumarate.

  • Development : Develop the TLC plate in the predetermined solvent system.

  • Visualization : Visualize the spots under a UV lamp.[7] The disappearance of the this compound spot and the appearance of the dimethyl fumarate spot indicate the progress of the reaction.

  • Workup : Once the reaction is complete (as indicated by TLC), the solid dimethyl fumarate product can be collected by vacuum filtration, rinsed with a cold solvent like hexanes, and dried.[7]

Cycloaddition Reactions

This compound is commonly used as a dienophile in Diels-Alder and other cycloaddition reactions.[8] Recent studies using Molecular Electron Density Theory (MEDT) have investigated the kinetics of [3+2] cycloaddition (32CA) reactions, for example, with nitrones.

Kinetic Data for [3+2] Cycloaddition
ReactantsStereochemical PathwayActivation Enthalpy (kJ/mol)Key Findings
N-methyl-C-3-bromophenyl-nitrone + this compoundendo34.04[9]The reaction is kinetically controlled and irreversible. The endo pathway is kinetically favored over the exo pathway.[9]
N-methyl-C-3-bromophenyl-nitrone + this compoundexo38.37[9]The reaction is accelerated due to the high nucleophilic character of the nitrone and the strong electrophilic character of this compound.[9]

General Experimental Workflow for Kinetic Studies

The following diagram outlines a typical workflow for conducting the kinetic studies described in this guide.

Experimental_Workflow prep 1. Reagent & Solution Preparation init 2. Reaction Initiation (Temperature & Pressure Control) prep->init monitor 3. Kinetic Monitoring (Withdrawal of Aliquots) init->monitor quench 4. Reaction Quenching monitor->quench analyze 5. Sample Analysis (e.g., GC-FID, HPLC, TLC) quench->analyze calc 6. Data Processing (Calculate Rate Constants, Orders, Ea) analyze->calc

Caption: General workflow for a kinetic analysis experiment.

References

Dimethyl Maleate: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl maleate (B1232345) (DMM), a diester of maleic acid, is a reactive α,β-unsaturated carbonyl compound with applications in various chemical syntheses. Its electrophilic nature, inherent to its structure as a Michael acceptor, underpins its potential for cross-reactivity with biological nucleophiles. This guide provides an objective comparison of DMM's cross-reactivity with other reagents, supported by available experimental data and insights from its structurally similar and more extensively studied isomer, dimethyl fumarate (B1241708) (DMF).

Comparative Analysis of Cross-Reactivity

The primary mechanism driving the cross-reactivity of dimethyl maleate is its ability to act as a Michael acceptor. The electron-withdrawing ester groups render the double bond susceptible to nucleophilic attack, particularly by soft nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to altered protein function and potential off-target effects.

Skin Sensitization and Cross-Reactivity with Related Esters

Quantitative data from human patch testing reveals significant cross-reactivity of DMM with other maleic and fumaric acid esters, a critical consideration in dermatological and toxicological assessments.

Table 1: Cross-Reactivity in Dimethyl Fumarate (DMF)-Sensitized Patients

Compound Number of DMF-Sensitized Patients Tested Number of Positive Reactions Percentage of Positive Reactions (%)
This compound (DMM) 9 9 100%
Diethyl Maleate (DEM) 37 21 56.8%
Diethyl Fumarate (DEF) 37 33 89.2%
Ethyl Acrylate (EA) 37 13 35.1%
Methyl Acrylate (MA) 37 7 18.9%

Data sourced from Lammintausta et al. (2010).[1]

The 100% positive reaction rate for DMM in individuals sensitized to its isomer, DMF, strongly suggests a shared structural motif recognized by the immune system, leading to this high degree of cross-reactivity.[1]

Interaction with Biological Nucleophiles

The reactivity of DMM as a Michael acceptor dictates its potential for covalent modification of proteins, with the thiol group of cysteine being a primary target. This is analogous to the well-documented activity of dimethyl fumarate (DMF), which exerts its biological effects through the S-alkylation of cysteine residues on target proteins.[2][3] This covalent modification can lead to the modulation of key signaling pathways.

Signaling Pathway Interactions

Based on the extensive research into its isomer, dimethyl fumarate, DMM is predicted to impact cellular signaling primarily through two interconnected pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Keap1-Nrf2 Pathway

Dimethyl fumarate is a known activator of the Nrf2 pathway.[3][7][8] It is understood to react with specific cysteine residues on Keap1, the primary negative regulator of Nrf2. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes. Given its structural similarity and reactivity as a Michael acceptor, DMM is anticipated to activate the Nrf2 pathway through a similar mechanism.

Figure 1. Proposed mechanism of Nrf2 activation by this compound.
NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Dimethyl fumarate has been shown to inhibit the NF-κB pathway by directly modifying the p65 subunit, thereby preventing its nuclear translocation and transcriptional activity.[9][10][11] This action is also dependent on its Michael acceptor reactivity. It is highly probable that DMM exerts a similar inhibitory effect on this pro-inflammatory pathway.

NFkB_Pathway cluster_nucleus Nucleus DMM This compound p65 p65 DMM->p65 Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes

Figure 2. Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cross-reactivity of this compound.

Human Repeated Insult Patch Test (HRIPT)

Objective: To determine the skin irritation and sensitization potential of a test substance after repeated application to the skin of human subjects.

Methodology:

  • Subject Recruitment: A panel of 50-200 healthy adult volunteers is recruited for the study.

  • Induction Phase:

    • A small amount of the test substance (e.g., this compound at a predetermined concentration in a suitable vehicle like petrolatum) is applied to a patch.

    • The patch is applied to the skin of the back or arm of each subject.

    • The patch remains in place for 24 to 48 hours.

    • This procedure is repeated nine times over a three-week period at the same site.

    • Skin reactions are scored by a trained evaluator after each application.

  • Rest Phase: A two-week rest period follows the induction phase, during which no substance is applied.

  • Challenge Phase:

    • A challenge patch with the test substance is applied to a new, untreated skin site.

    • A control patch (vehicle only) is also applied.

    • The patches are removed after 24 to 48 hours.

    • The challenge sites are evaluated for signs of an allergic reaction (e.g., erythema, edema) at 48 and 72 hours after patch application.

  • Interpretation of Results: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization. The number of subjects who exhibit a sensitization reaction is recorded.

Chemoproteomic Profiling for Target Identification

Objective: To identify the protein targets of this compound in a complex biological sample through covalent modification.

Chemoproteomic_Workflow cluster_protocol Chemoproteomic Profiling Workflow Cell_Lysate Cell Lysate (Proteome) Incubation Incubation & Covalent Labeling Cell_Lysate->Incubation DMM_Probe Clickable DMM Probe (e.g., with alkyne tag) DMM_Probe->Incubation Click_Chemistry Click Chemistry (Biotin-azide ligation) Incubation->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Figure 3. Experimental workflow for chemoproteomic profiling.

Methodology:

  • Probe Synthesis: A modified version of DMM containing a "clickable" handle (e.g., an alkyne or azide (B81097) group) is synthesized.

  • Cell Lysis and Labeling:

    • Cells of interest are lysed to release the proteome.

    • The cell lysate is incubated with the clickable DMM probe, allowing for covalent modification of reactive cysteine residues on target proteins.

  • Click Chemistry: A reporter tag (e.g., biotin-azide) is ligated to the alkyne-tagged probe on the proteins via a copper-catalyzed click reaction.

  • Enrichment: The biotin-labeled proteins are enriched from the complex lysate using streptavidin-coated beads.

  • Proteolysis: The enriched proteins are digested into smaller peptides, typically using trypsin, while still bound to the beads.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the DMM probe.

  • Data Analysis: The mass spectrometry data is analyzed to identify the specific proteins and, in some cases, the specific cysteine residues that were targeted by the DMM probe.

Summary of Safety and Toxicity

This compound is classified as harmful if swallowed or in contact with skin, and it is a known skin and eye irritant.[12][13][14][15] It is also recognized as a skin sensitizer, which is consistent with the cross-reactivity data presented.[15][16][17] Acute toxicity studies in animals have established oral and dermal LD50 values.[12][18]

Table 2: Acute Toxicity of this compound

Test Species Route Value
LD50 Rat Oral 1410 mg/kg
LD50 Rabbit Dermal 530 uL/kg

Data sourced from Material Safety Data Sheets.[12][18]

Conclusion

The cross-reactivity of this compound is primarily dictated by its nature as a Michael acceptor, leading to covalent modification of nucleophilic residues on proteins, particularly cysteine. This reactivity is evident in its high rate of cross-sensitization with the structurally similar compound, dimethyl fumarate. While comprehensive screening data for DMM against a broad range of biological targets is limited, the extensive research on DMF provides a strong framework for predicting DMM's likely off-target effects and its impact on key cellular signaling pathways, including the Nrf2 and NF-κB pathways. For researchers and drug development professionals, understanding this inherent reactivity is crucial for interpreting experimental results, anticipating potential toxicities, and designing safer and more selective therapeutic agents. The provided experimental protocols offer standardized methods for assessing the sensitization potential and identifying the protein targets of DMM and other Michael acceptors.

References

A Comparative Purity Analysis of Dimethyl Maleate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in scientific research and pharmaceutical development, where even trace impurities can lead to erroneous results or adverse effects. Dimethyl maleate (B1232345), a versatile dienophile and intermediate in organic synthesis, is no exception. This guide provides a comparative analysis of the purity of Dimethyl maleate from various hypothetical suppliers, supported by detailed experimental protocols and data visualizations to aid researchers in making informed decisions.

Purity Comparison of this compound

The following table summarizes the purity analysis of this compound from three hypothetical suppliers. The data is based on common analytical techniques employed for quality control in the chemical industry.

Parameter Supplier A Supplier B Supplier C
Purity (by GC) 99.2%[1]>97.0%96%[2]
Major Impurity Dimethyl Fumarate (0.5%)Dimethyl Fumarate (2.1%)Dimethyl Fumarate (≤4%)
Other Impurities Methanol (0.1%), Maleic Anhydride (0.05%)Methanol (0.3%), Unidentified (0.2%)Maleic Acid (0.5%), Water (0.1%)
Appearance Colorless to pale yellow liquid[1]Colorless to light yellow clear liquidClear liquid[2][3]
Refractive Index (n20/D) 1.443[1]1.441 (lit.)1.440

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

Gas Chromatography (GC) for Purity Assay and Impurity Profiling

Gas chromatography is a robust technique for determining the purity of volatile compounds like this compound and for quantifying volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Rtx®-35ms (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column like PEG-20M.[4][5]

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injector: Split/splitless injector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable low-boiling solvent such as dichloromethane (B109758) or methanol.[6]

  • Internal Standard: For quantitative analysis, an internal standard such as dimethyl phthalate (B1215562) can be used.[5]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.[4]

      • Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage. The identity of impurities can be confirmed by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Dichloromethane Sample->Solvent Vial Sample Vial (1 mg/mL) Solvent->Vial GC Gas Chromatograph (FID) Vial->GC Injection Column Capillary Column GC->Column Data Chromatogram Column->Data Integration Peak Integration Data->Integration Purity Purity Calculation (%) Integration->Purity Report Analysis Report Purity->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample This compound Sample MobilePhase Mobile Phase Sample->MobilePhase Solution Sample Solution MobilePhase->Solution HPLC HPLC System (UV Detector) Solution->HPLC Injection C18_Column C18 Column HPLC->C18_Column Chromatogram Chromatogram C18_Column->Chromatogram Peak_Analysis Peak Area Analysis Chromatogram->Peak_Analysis Impurity_Quant Impurity Quantification Peak_Analysis->Impurity_Quant Result Purity Report Impurity_Quant->Result NMR_Workflow Sample This compound Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube NMR_Spec Acquire 1H NMR Spectrum NMR_Tube->NMR_Spec Spectrum NMR Spectrum NMR_Spec->Spectrum Analysis Spectral Analysis (Chemical Shift, Integration) Spectrum->Analysis Purity_ID Structure Confirmation & Purity Determination Analysis->Purity_ID

References

Comparative Guide to Validated HPLC Methods for Dimethyl Maleate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dimethyl Maleate (B1232345). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative results in research and quality control. This document outlines the performance of several HPLC methods, supported by experimental data, to aid in the selection of the most suitable method for your specific application.

Comparison of HPLC Method Performance

The following tables summarize the quantitative performance and chromatographic conditions of different validated HPLC methods for the analysis of Dimethyl Maleate and related compounds. While some of these methods were originally developed for the analysis of Dimethyl Fumarate, they have been validated for the separation and quantification of this compound as a related substance.

Table 1: Performance Characteristics of HPLC Methods for this compound Analysis

Validation ParameterMethod 1 (Dimethyl Fumarate Analysis)[1][2]Method 2 (Dimetindene Maleate Analysis)[3][4]Method 3 (Diethyl Maleate Analysis - Adaptable)[5]
Linearity Range Specified concentration range2.0 - 7.0 µg/mLNot explicitly stated for this compound
Correlation Coefficient (r) ≥ 0.99Not explicitly statedNot explicitly stated for this compound
Accuracy (% Recovery) 96.1 - 102.3%Relative error < 1.8%[6]Not explicitly stated for this compound
Precision (% RSD) Not explicitly stated< 1.9%[6]Not explicitly stated for this compound
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated for this compound
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated for this compound

Table 2: Chromatographic Conditions of Compared HPLC Methods

ParameterMethod 1 (Dimethyl Fumarate Analysis)[1][2]Method 2 (Dimetindene Maleate Analysis)[3][4]Method 3 (Diethyl Maleate Analysis - Adaptable)[5]Method 4 (this compound Separation)[7]
Column Symmetry Shield RP18 (250 x 4.6 mm, 5 µm)Zorbax SB CN (150 x 4.6 mm, 5 µm)C18 ColumnNewcrom R1
Mobile Phase pH 3.4 phosphate (B84403) buffer and methanol (B129727) (75:25)Acetonitrile (B52724) and potassium dihydrogen ortho-phosphate (B1173645) buffer pH 4.5 (25:75 v/v)Acetonitrile and Water with 0.1% Formic Acid (gradient)Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/minNot explicitly statedNot explicitly stated
Detection Wavelength 210 nm215 nmNot explicitly statedNot explicitly stated
Column Temperature 40 °CNot explicitly statedNot explicitly statedNot explicitly stated
Injection Volume 10 µLNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the cited literature and offer a starting point for method implementation and adaptation.

Method 1: RP-HPLC for Dimethyl Fumarate and Related Substances (including this compound)[1][2]

This method is a stability-indicating reverse-phase HPLC method for the quantification of related substances of dimethyl fumarate, including this compound.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a Symmetry Shield RP18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of pH 3.4 phosphate buffer and methanol in a 75:25 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Accurately weigh and dissolve the standard and sample in a suitable diluent to the desired concentration.

Method 2: Stability-Indicating HPLC Method for Dimetindene Maleate and Its Impurities[3][4]

This method utilizes a cyano column, which can offer different selectivity compared to a C18 column, for the analysis of dimetindene maleate and its degradation products.

  • Chromatographic System: An HPLC system with a UV detector and a Zorbax SB CN column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and potassium di-hydrogen ortho-phosphate buffer pH 4.5 in a 25:75 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

Method 3: HPLC-MS Analysis of Diethyl Maleate Conjugates (Adaptable for this compound)[5]

While developed for diethyl maleate, this HPLC-MS method provides a robust framework that can be adapted for the analysis of this compound, particularly when high sensitivity and selectivity are required.

  • Chromatographic System: A High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).

  • Sample Preparation: The general workflow involves sample preparation (e.g., from a biological matrix), chromatographic separation, and mass spectrometric detection.

  • Key Consideration: This technique provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Method_Validation Method Validation (Linearity, Accuracy, Precision) Sample_Prep->Method_Validation Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Mobile_Phase_Prep->Method_Validation System_Suitability->Method_Validation Data_Acquisition Data Acquisition Method_Validation->Data_Acquisition Result_Calculation Result Calculation & Reporting Data_Acquisition->Result_Calculation

Caption: Experimental workflow for HPLC method validation.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Performance Benchmark: Dimethyl Maleate-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of biodegradable polymers for drug delivery is continuously evolving, with researchers seeking novel materials that offer superior performance and tailored functionalities. While polymers like Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) are well-established, emerging materials such as Dimethyl maleate-based polymers present promising alternatives. This guide provides an objective comparison of the performance of these polymers, supported by experimental data, to inform material selection in drug development.

Comparative Analysis of Polymer Properties

The selection of a polymer for a drug delivery system is dictated by its physicochemical properties, which influence nanoparticle formation, drug encapsulation, release kinetics, and biocompatibility. Below is a comparative summary of key performance indicators for a representative this compound-based polymer, Poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC), against the industry standards, PLGA and PCL.

Table 1: Physicochemical and Mechanical Properties
PropertyPoly(octamethylene maleate (anhydride) citrate) (POMaC)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)
Glass Transition Temp (Tg) Not explicitly defined (elastomeric)40-60 °C-60 °C
Melting Temperature (Tm) Not applicable (amorphous elastomer)Amorphous58-64 °C[1]
Young's Modulus (MPa) 0.03 – 1.54[2]1000-2000350-450
Tensile Strength (MPa) Up to 11.15[3]40-7020-30
Elongation at Break (%) 48 – 534[2]2-10>100
Degradation Mechanism Hydrolysis of ester linkagesHydrolysis of ester linkages[4]Hydrolysis of ester linkages
Table 2: Performance in Drug Delivery Applications
ParameterThis compound-Based Polymer Nanoparticles (PdiMeMLA)PLGA NanoparticlesPCL Nanoparticles
Particle Size (nm) 50 - 130150 - 300[5][6]150 - 400
Polydispersity Index (PDI) 0.08 - 0.22< 0.2< 0.3
Drug Loading Capacity (%) Drug-dependent, enhanced by functional groups[7]1-10% (Typical)1-20% (Typical)
Encapsulation Efficiency (%) Drug-dependent, often high for hydrophobic drugs50-90%[8]60-95%
Biocompatibility Generally high, confirmed by in vitro/in vivo studies[2][9]High (FDA Approved)[4]High
Degradation Rate Tunable (days to months)[2]Tunable (weeks to months)[4][10]Slow (months to years)

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of polymer performance. The following sections outline the protocols for key experiments cited in this guide.

Protocol 1: Nanoparticle Formulation and Characterization

This protocol describes the formation of polymer nanoparticles using the double emulsion solvent evaporation method, suitable for encapsulating hydrophilic drugs, and their subsequent characterization.

Materials:

  • This compound-based polymer or alternative (PLGA, PCL)

  • Organic solvent (e.g., Dichloromethane (B109758), DCM)

  • Aqueous solution containing the model drug

  • Surfactant solution (e.g., Polyvinyl alcohol, PVA, 2% w/v)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Workflow Diagram:

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_formation Nanoparticle Formation & Collection cluster_char Characterization org_phase 1. Organic Phase: Dissolve Polymer & Hydrophobic Drug in DCM emulsion1 3. Primary Emulsion (w/o): Sonicate Aqueous Phase into Organic Phase aq_phase 2. Aqueous Phase: Dissolve Hydrophilic Drug in Water aq_phase->emulsion1 emulsion2 4. Secondary Emulsion (w/o/w): Add Primary Emulsion to PVA solution and Sonicate emulsion1->emulsion2 evap 5. Solvent Evaporation: Stir for 4h to remove DCM emulsion2->evap collect 6. Collection & Washing: Centrifuge, discard supernatant, wash with water (3x) evap->collect lyophilize 7. Lyophilization: Freeze-dry for storage collect->lyophilize dls Size & PDI (DLS) lyophilize->dls zeta Zeta Potential lyophilize->zeta hplc Drug Loading & EE (HPLC) lyophilize->hplc

Workflow for Nanoparticle Formulation and Characterization.

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of the polymer in 2 mL of dichloromethane (DCM). If encapsulating a hydrophobic drug, dissolve it in this phase as well.

  • Aqueous Phase Preparation: Dissolve the hydrophilic drug in 200 µL of deionized water.

  • Primary Emulsion (w/o): Add the aqueous phase to the organic phase and sonicate for 60 seconds at 40% amplitude in an ice bath.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to 4 mL of a 2% w/v PVA solution and sonicate for 120 seconds.

  • Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate, hardening the nanoparticles.

  • Nanoparticle Collection: Centrifuge the suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

  • Storage: Lyophilize the washed nanoparticles for long-term storage.

  • Characterization:

    • Size and Polydispersity Index (PDI): Resuspend a small sample in deionized water and measure using Dynamic Light Scattering (DLS).

    • Drug Loading and Encapsulation Efficiency (EE): Dissolve a known weight of lyophilized nanoparticles in a suitable solvent. Determine the drug concentration using High-Performance Liquid Chromatography (HPLC). Calculate DLE and EE using the following formulas:

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

Protocol 2: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release kinetics of a drug from the nanoparticles.[11][12][13]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane (with a molecular weight cut-off, e.g., 12 kDa, that retains nanoparticles but allows free drug to diffuse)[14]

  • Release medium: PBS, pH 7.4 (or other relevant buffer)

  • Thermostatically controlled shaking water bath

Procedure:

  • Preparation: Pre-soak the dialysis bag in the release medium for at least 12 hours.

  • Loading: Accurately weigh and transfer a specific amount of drug-loaded nanoparticles into the dialysis bag and seal both ends securely.

  • Immersion: Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., 50 mL). Ensure the entire bag is submerged.

  • Incubation: Place the vessel in a shaking water bath set to 37°C and 100 rpm to simulate physiological conditions and ensure sink conditions.[12]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Biocompatibility Assessment

Biocompatibility is evaluated through cytotoxicity and hemocompatibility assays to ensure the material is safe for biological applications.

A. Cytotoxicity (MTT Assay) [15][16][17]

This assay assesses the effect of the polymer on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • L929 murine fibroblast cell line (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Polymer nanoparticles (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed 1. Seed Cells: Plate L929 cells in 96-well plates (1x10^4 cells/well) adhere 2. Adherence: Incubate for 24h to allow cells to attach seed->adhere treat 3. Nanoparticle Exposure: Add polymer nanoparticles at various concentrations to wells adhere->treat incubate 4. Incubation: Incubate for 24-72h treat->incubate add_mtt 5. Add MTT Reagent: Incubate for 3-4h (live cells form formazan) incubate->add_mtt solubilize 6. Solubilize Crystals: Remove medium, add DMSO to dissolve purple formazan (B1609692) crystals add_mtt->solubilize measure 7. Measure Absorbance: Read absorbance at 570 nm using a plate reader solubilize->measure calculate 8. Calculate Viability: % Viability = (Abs_sample / Abs_control) x 100 measure->calculate

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polymer nanoparticles. Include a "cells only" control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

B. Hemocompatibility (Hemolysis Assay) [18][19][20]

This assay determines the extent of red blood cell (RBC) lysis caused by the polymer, a critical parameter for blood-contacting applications.[21][22]

Materials:

  • Fresh human blood with an anticoagulant

  • Phosphate-buffered saline (PBS)

  • Polymer material/nanoparticles

  • Positive control (e.g., Triton X-100 or distilled water)

  • Negative control (PBS)

Procedure:

  • RBC Preparation: Centrifuge fresh blood to separate the RBCs. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation: Add the polymer sample to the RBC suspension. Include positive and negative controls. Incubate all samples at 37°C for 2-4 hours with gentle agitation.[18]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the formula:

    • Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

    • A hemolysis percentage below 5% is generally considered non-hemolytic.

References

A Comparative Guide to the Synthesis of Dimethyl Maleate: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the factors that govern the yield of a reaction is paramount. This guide provides an objective comparison between the theoretical and experimental yields of dimethyl maleate (B1232345) synthesis, a crucial intermediate in the production of pharmaceuticals, polymers, and other fine chemicals. We will delve into various synthetic protocols, present quantitative data, and explore the underlying principles that influence the efficiency of this esterification reaction.

Theoretical Yield: The Stoichiometric Ideal

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming the reaction proceeds to completion with no loss of material. The primary industrial synthesis of dimethyl maleate involves the esterification of maleic anhydride (B1165640) with methanol (B129727).[1][2]

The overall reaction is as follows:

C₄H₂O₃ (Maleic Anhydride) + 2CH₃OH (Methanol) → C₆H₈O₄ (this compound) + H₂O (Water)

To calculate the theoretical yield, one must first identify the limiting reactant. Using the stoichiometry of the balanced equation, the molar amount of the limiting reactant is used to determine the maximum molar amount of this compound that can be produced. This is then converted to grams using the molar mass of this compound (144.13 g/mol ).

Experimental Yield: The Practical Reality

The experimental yield is the actual amount of product isolated and purified in a laboratory or industrial setting. In practice, the experimental yield is almost always lower than the theoretical yield due to a variety of factors:

  • Reaction Equilibrium: The final step of the synthesis, the conversion of the monomethyl ester to the dimethyl ester, is a reversible Fischer esterification reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the conversion to the final product.[1][3]

  • Side Reactions: Although the primary reaction is straightforward, side reactions can occur, consuming reactants and reducing the amount of the desired product.

  • Product Loss During Workup: Each step of product isolation and purification, such as extraction, washing, and distillation, can lead to a loss of material.

  • Purity of Reagents: The purity of the starting materials, maleic anhydride and methanol, can affect the reaction's efficiency.

  • Catalyst Efficiency: The choice and condition of the catalyst play a significant role in the reaction rate and overall yield.

Comparative Analysis of Synthesis Protocols and Yields

The synthesis of this compound can be accomplished through various methods, each with its own set of conditions and resulting experimental yields. The following table summarizes data from several published protocols.

Starting MaterialCatalystReaction ConditionsReported Experimental Yield (%)Reference
Maleic AnhydrideMg-β zeolite110°C, 12 hours93.74[4]
Maleic AnhydrideFe-β zeolite110°C, 12 hours91.91[4]
Maleic AcidSulfuric Acid75°C, 16 hours, reflux97[5]
Maleic AnhydrideStrong-acid ion exchange resinContinuous process in a catalytic esterification tower99.6 - 99.9[6]
Maleic AnhydrideDZH strong cation exchange resinReactive Distillation99.95 (conversion of maleic anhydride)[7]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Batch Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Maleic acid (1 mole equivalent)

  • Methanol (10 mole equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole equivalent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Dissolve maleic acid in methanol in a round-bottom flask equipped with a reflux condenser.[5]

  • Carefully add concentrated sulfuric acid dropwise to the solution.[5]

  • Heat the mixture to reflux at approximately 75°C and maintain for 16 hours.[5]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer twice with a saturated sodium bicarbonate solution, followed by a wash with deionized water.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by distillation to yield pure this compound.[5]

Protocol 2: Continuous Synthesis using a Catalytic Esterification Tower

This method is designed for industrial-scale production and focuses on maximizing yield and efficiency.

Procedure:

  • Maleic anhydride and methanol are continuously fed into a mono-esterification reactor at a temperature of 70-100°C to generate monomethyl maleate.[6]

  • The resulting monomethyl maleate is then continuously pumped into a catalytic esterification tower containing a solid acid catalyst (e.g., strong-acid ion exchange resin) on each tower plate.[6]

  • Methanol vapor is introduced at multiple points in the tower, ensuring continuous contact with the monomethyl maleate on the catalyst beds.[6]

  • The reaction to form this compound occurs on each plate, and the byproduct, water, is removed along with excess methanol from the top of the tower.

  • The this compound product is collected from the bottom of the tower.[8] This continuous removal of water drives the equilibrium towards the product, resulting in very high esterification rates and yields.[6]

Visualizing the Synthesis and Influencing Factors

To better understand the process, the following diagrams illustrate the experimental workflow and the interplay of factors affecting the yield.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Maleic_Anhydride Maleic Anhydride Esterification Esterification Reaction Maleic_Anhydride->Esterification Methanol Methanol Methanol->Esterification Catalyst Catalyst Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Crude Product Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Dimethyl_Maleate Pure this compound Distillation->Dimethyl_Maleate

Caption: Experimental workflow for the synthesis of this compound.

G cluster_positive Positive Influences cluster_negative Negative Influences Yield Experimental Yield High_Purity_Reactants High Purity Reactants High_Purity_Reactants->Yield Efficient_Catalyst Efficient Catalyst Efficient_Catalyst->Yield Water_Removal Continuous Water Removal Water_Removal->Yield Optimized_Temp Optimal Temperature Optimized_Temp->Yield Equilibrium_Limitation Equilibrium Limitation Equilibrium_Limitation->Yield Side_Reactions Side Reactions Side_Reactions->Yield Product_Loss Product Loss during Workup Product_Loss->Yield Catalyst_Deactivation Catalyst Deactivation Catalyst_Deactivation->Yield

Caption: Factors influencing the experimental yield of this compound.

References

A Comparative Guide to Catalysts for Dimethyl Maleate Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of dimethyl maleate (B1232345) (DMM) is a critical transformation in the synthesis of valuable chemical intermediates, including dimethyl succinate (B1194679) (DMS), a precursor for biodegradable polymers, and downstream products like γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF).[1] The choice of catalyst is paramount in steering the reaction towards the desired product with high efficiency and selectivity. This guide provides an objective comparison of various catalytic systems for DMM hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalysts

The selection of a catalyst for dimethyl maleate hydrogenation is dictated by the desired product. For the selective conversion to dimethyl succinate, noble metal catalysts like ruthenium and palladium demonstrate high efficacy. For deeper hydrogenation to 1,4-butanediol and other derivatives, copper-based catalysts are often employed, sometimes in a multi-stage process.

CatalystSupportTemperature (°C)Pressure (MPa)DMM Conversion (%)Selectivity to Dimethyl Succinate (%)Other Major ProductsReference
Ruthenium (Ru) -50-700.4-2.5100~100-[1]
Palladium (Pd) Carbon (C)Not specifiedNot specifiedHighHigh-[2]
Copper/Zinc Oxide (Cu/ZnO) -200-2402-35 barHigh-γ-butyrolactone, 1,4-butanediol[3]
Copper/Zinc Oxide/Alumina (Cu/ZnO/Al2O3) -180-2401-7High-γ-butyrolactone, 1,4-butanediol, tetrahydrofuran[4]
Raney Nickel (Ni) -Not specifiedNot specifiedHighHigh-[5][6]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is a summary from various sources and should be interpreted in the context of the specific experimental protocols.

Reaction Pathways

The hydrogenation of this compound can proceed through a series of steps to yield various valuable chemicals. The initial and most common step is the saturation of the carbon-carbon double bond to form dimethyl succinate. Subsequent hydrogenation of the ester groups can lead to the formation of γ-butyrolactone, 1,4-butanediol, and tetrahydrofuran. The catalyst and reaction conditions play a crucial role in determining the final product distribution.

ReactionPathway DMM This compound DMS Dimethyl Succinate DMM->DMS + H₂ GBL γ-butyrolactone DMS->GBL + H₂ BDO 1,4-butanediol GBL->BDO + H₂ THF Tetrahydrofuran BDO->THF - H₂O

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the hydrogenation of this compound based on protocols described in the cited literature.

Catalyst Preparation

Catalysts are typically prepared using established methods such as incipient wetness impregnation, co-precipitation, or adsorption-precipitation.[7]

  • Impregnation: The support material (e.g., activated carbon, alumina) is impregnated with a solution containing the precursor salt of the active metal (e.g., palladium chloride, ruthenium chloride). The solvent is then evaporated, and the catalyst is dried and often calcined and reduced under a hydrogen atmosphere.[8]

  • Co-precipitation: This method is commonly used for multi-component catalysts like Cu/ZnO/Al2O3. A solution containing the nitrate (B79036) salts of the respective metals is mixed with a precipitating agent (e.g., sodium carbonate) under controlled pH and temperature. The resulting precipitate is filtered, washed, dried, calcined, and reduced.[4]

  • Raney Nickel: This catalyst is typically prepared by alloying nickel with aluminum and then selectively leaching the aluminum with a concentrated sodium hydroxide (B78521) solution, resulting in a high surface area, porous nickel catalyst.[5][6]

Hydrogenation Reaction

The hydrogenation of this compound can be carried out in either a liquid or gas phase, using various reactor configurations.

  • Liquid-Phase Hydrogenation: This is often performed in a stirred tank slurry reactor or a batch autoclave.[1][7] The catalyst is suspended in a solution of this compound in a suitable solvent, such as methanol.[1] The reactor is then purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to the desired level. The reaction is carried out at a specific temperature with continuous stirring.

  • Gas-Phase Hydrogenation: For deeper hydrogenation to products like BDO, a fixed-bed reactor is commonly employed.[3][4][9] The catalyst is packed into a tubular reactor, which is heated to the reaction temperature. A gaseous feed of this compound and hydrogen, often diluted with an inert gas, is passed through the catalyst bed.

Product Analysis

The reaction products are typically analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][9] This allows for the quantification of the conversion of this compound and the selectivity towards different products.

Experimental Workflow

The general workflow for conducting a comparative study of catalysts for this compound hydrogenation involves several key stages, from catalyst synthesis to performance evaluation.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis cluster_eval Performance Evaluation Prep Catalyst Synthesis (e.g., Impregnation, Co-precipitation) Char Characterization (e.g., XRD, TEM, BET) Prep->Char Setup Reactor Setup (Slurry or Fixed-Bed) Char->Setup Reaction Hydrogenation (Controlled T, P, H₂ flow) Setup->Reaction Sample Product Sampling Reaction->Sample Analysis GC/GC-MS Analysis Sample->Analysis Calc Calculation of Conversion, Selectivity, and Yield Analysis->Calc Compare Comparative Analysis Calc->Compare

Caption: General experimental workflow for catalyst testing.

Concluding Remarks

The choice of catalyst for the hydrogenation of this compound is a critical decision that significantly impacts product distribution and process efficiency. Ruthenium and palladium-based catalysts offer high selectivity for the production of dimethyl succinate, a valuable monomer for biodegradable polymers. For the synthesis of downstream products such as 1,4-butanediol, copper-based catalysts, particularly Cu/ZnO and Cu/ZnO/Al2O3 systems, are effective, often in gas-phase reactions at elevated temperatures. Raney Nickel also serves as a robust catalyst for this transformation. Researchers should carefully consider the desired product and select the catalyst and reaction conditions accordingly, using the data and protocols outlined in this guide as a starting point for their investigations.

References

Unraveling Byproducts in Dimethyl Maleate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction byproducts is paramount for optimizing synthetic routes, ensuring product purity, and meeting regulatory standards. This guide provides an in-depth analysis of the common byproducts generated in reactions involving dimethyl maleate (B1232345), a versatile building block in organic synthesis. We present a comparative overview of byproduct formation in Michael additions and Diels-Alder reactions, supported by experimental data and detailed analytical protocols.

Dimethyl maleate's reactivity as a Michael acceptor and a dienophile makes it a valuable reagent. However, its chemical transformations are often accompanied by the formation of undesired side products. This guide focuses on the identification, quantification, and mitigation of these byproducts.

Michael Addition Reactions: The Isomerization Challenge

In Michael additions, this compound serves as an electrophile, reacting with a wide range of nucleophiles. A prevalent byproduct in these reactions is its geometric isomer, dimethyl fumarate (B1241708).

Isomerization to Dimethyl Fumarate: The cis-configuration of this compound can isomerize to the more thermodynamically stable trans-isomer, dimethyl fumarate, particularly under basic conditions or in the presence of amine nucleophiles. This isomerization can compete with the desired Michael addition, leading to a mixture of products. Dimethyl fumarate can also act as a Michael acceptor, though it is generally less reactive than this compound, which can result in the formation of a different adduct.

The following table summarizes the yield of the Michael adduct and the isomeric byproduct, dimethyl fumarate, under different reaction conditions.

NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Michael Adduct Yield (%)Dimethyl Fumarate Yield (%)Reference
Diethylamine (B46881)NoneDiethylamineRoom Temp---[1]
CyclohexylamineNoneNeatRoom Temp-HighFast Isomerization[2]
PiperazineNone-Room Temp-Lower rate with DMFIsomerization Observed[3]

Note: Quantitative yield data for the isomerization byproduct is often not explicitly reported in the literature, with studies noting it as a competing reaction. The table reflects the qualitative observations from the cited sources.

Diels-Alder Reactions: A Question of Stereochemistry

In Diels-Alder reactions, this compound functions as a dienophile, reacting with conjugated dienes to form cyclohexene (B86901) derivatives. The primary "byproducts" in this context are typically stereoisomers, specifically the exo adduct, while the endo adduct is often the kinetically favored product.

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which favors the formation of the endo isomer due to secondary orbital interactions in the transition state. However, the exo isomer is generally the more thermodynamically stable product. The ratio of endo to exo products can be influenced by reaction temperature and time. At lower temperatures, the kinetically controlled endo product is predominant. At higher temperatures, the reaction can become reversible, allowing for the formation of the more stable exo product.

The table below presents the endo:exo product ratio for the Diels-Alder reaction between cyclopentadiene (B3395910) and a similar dienophile, maleic anhydride (B1165640), at different temperatures.

DieneDienophileTemperature (°C)endo:exo RatioReference
CyclopentadieneMaleic AnhydrideRoom TempAlmost exclusively endo[4]
CyclopentadieneMaleic Anhydride1854:1[4]

Byproducts in the Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed esterification of maleic anhydride with methanol.[5] This process can also generate byproducts that may be present as impurities in the final product.

Incomplete Esterification: The reaction proceeds through a monomethyl maleate intermediate. Incomplete reaction can lead to the presence of this monoester in the final product.

Isomerization: Similar to the Michael addition, the acidic conditions and elevated temperatures used in the synthesis can cause isomerization of this compound to dimethyl fumarate. However, studies have shown that with certain solid acid catalysts, such as Hβ-zeolite, the formation of dimethyl fumarate can be minimized to less than 1%.[6]

The following table summarizes the potential byproducts in the synthesis of this compound.

CatalystTemperature (°C)Key Byproducts/ImpuritiesReported Yield/ObservationReference
Sulfuric Acid-Dimethyl fumarate, Monomethyl maleateIsomerization is a known side reaction[2]
Hβ-Zeolite80Dimethyl fumarate< 1%[6]
Al-MCM-4180Dimethyl fumarateIsomerization completely absent[6]

Experimental Protocols

Accurate analysis of byproducts requires robust experimental and analytical methods. Below are general protocols for conducting the reactions and quantifying the products and byproducts.

Protocol 1: Amine-Catalyzed Isomerization of this compound to Dimethyl Fumarate

Materials:

  • This compound

  • Diethylamine

  • Rotary evaporator

  • Sublimation apparatus

  • Melting point apparatus

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Dissolve this compound in diethylamine. A mild exothermic reaction will occur, and a white precipitate of dimethyl fumarate will begin to form within 5-10 minutes.[1]

  • After the reaction is complete, remove the excess diethylamine and any unreacted this compound using a rotary evaporator.[1]

  • The crude dimethyl fumarate can be purified by sublimation.[1]

  • Determine the melting point of the purified product. The literature melting point of dimethyl fumarate is 102-105 °C.[7]

  • Analyze the product by GC-MS and NMR to confirm its identity and purity.[1]

Protocol 2: Diels-Alder Reaction of this compound and Cyclopentadiene

Materials:

Procedure:

  • Charge a sealed reaction tube with dicyclopentadiene (which will crack in situ to cyclopentadiene) and this compound.[4]

  • Heat the sealed tube to the desired temperature (e.g., 185 °C) with stirring for a specified time.[4]

  • After cooling, the product mixture can be analyzed directly by GC-MS and NMR to determine the conversion and the endo:exo ratio.[4][7]

  • The endo and exo isomers can be distinguished by ¹H NMR spectroscopy. The coupling constants of the bridgehead protons differ for the two isomers.[8]

Protocol 3: GC-MS Analysis of this compound and Dimethyl Fumarate

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-1).[1]

Sample Preparation:

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., anhydrous diethyl ether).[1]

GC-MS Conditions (Example):

  • Injector Temperature: 280 °C[9]

  • Column Temperature Program: Start at 60 °C, ramp to 100 °C at 5 °C/min, then ramp to 280 °C at 20 °C/min and hold for 3 minutes.[9]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[9]

  • MS Detector: Electron Impact (EI) ionization at 70 eV.[9]

Data Analysis:

  • Identify this compound and dimethyl fumarate based on their retention times and mass spectra.[1]

  • Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Visualizing Reaction Pathways and Workflows

To further clarify the relationships between reactants, products, and byproducts, as well as the analytical workflow, the following diagrams are provided.

Michael_Addition_Byproducts DMM This compound DMF Dimethyl Fumarate DMM->DMF Isomerization Adduct_M Michael Adduct (from DMM) DMM->Adduct_M Michael Addition Nuc Nucleophile (e.g., Amine) Nuc->Adduct_M Adduct_F Michael Adduct (from DMF) Nuc->Adduct_F DMF->Adduct_F Michael Addition (slower)

Byproduct formation in a Michael addition reaction.

Diels_Alder_Byproducts DMM This compound Endo Endo Adduct (Kinetic Product) DMM->Endo Diels-Alder (Low Temp) Exo Exo Adduct (Thermodynamic Product) DMM->Exo Diels-Alder (High Temp) Diene Diene (e.g., Cyclopentadiene) Diene->Endo Diene->Exo Endo->Exo Isomerization (High Temp)

Stereoisomer formation in a Diels-Alder reaction.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Reagents Reaction_Cond Set Reaction Conditions (Temperature, Time, Catalyst) Reactants->Reaction_Cond Reaction Perform Reaction Reaction_Cond->Reaction Quench Quench Reaction Reaction->Quench TLC TLC (Monitoring) Reaction->TLC Extraction Extraction / Filtration Quench->Extraction Purification Purification (e.g., Recrystallization, Chromatography, Sublimation) Extraction->Purification GCMS GC-MS (Quantification) Purification->GCMS NMR NMR (Structure & Ratio) Purification->NMR Analysis Analyze Data GCMS->Analysis NMR->Analysis

General experimental workflow for reaction and analysis.

References

Conformational Landscape of Dimethyl Maleate and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational preferences of dimethyl maleate (B1232345) and related diesters, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the structural dynamics of these important chemical entities.

The conformational flexibility of molecules plays a pivotal role in determining their reactivity, physical properties, and biological activity. Dimethyl maleate, a prominent α,β-unsaturated ester, and its derivatives are no exception. The spatial arrangement of the two methoxycarbonyl groups relative to the carbon-carbon double bond dictates the molecule's electronic and steric properties, influencing its behavior in chemical reactions and biological systems. This guide delves into the conformational analysis of this compound, presenting a comparative overview of its stable conformers and the experimental and theoretical approaches used to characterize them.

Conformational Preferences: A Multi-Technique Approach

The conformational landscape of this compound is characterized by the rotation around the C-C single bonds linking the carbonyl groups to the double bond. Theoretical studies have identified five equilibrium structures for this compound.[1] The most stable conformers are those in which one of the O=C-O planes is nearly perpendicular to the C-C=C-C plane, while the other is coplanar.[1] This arrangement is a consequence of the interplay between steric hindrance and electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. Chemical shifts and coupling constants are sensitive to the local electronic and steric environment of the nuclei, providing valuable insights into the preferred conformations.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ) in CDCl₃
¹H NMR
=CH6.09 ppm (s, 2H)
OCH₃3.57 ppm (s, 6H)
¹³C NMR
C=O167.6 ppm
C=C129.6 ppm
OCH₃52.5 ppm

Data sourced from a study on the synthesis of dialkyl maleates.[2]

The singlet observed for the two olefinic protons (=CH) in the ¹H NMR spectrum at 6.09 ppm is indicative of their chemical equivalence, which is consistent with a time-averaged planar or rapidly interconverting set of conformations.[2] Similarly, the single resonance for the two methoxy (B1213986) groups (OCH₃) at 3.57 ppm suggests their magnetic equivalence on the NMR timescale.[2]

X-ray Crystallography

While NMR provides information about the conformational dynamics in solution, X-ray crystallography offers a static picture of the molecule's conformation in the solid state. Although a specific crystal structure for this compound with detailed atomic coordinates was not found in the immediate search, the PubChem database indicates the existence of a crystal structure in the Crystallography Open Database (COD) with the identifier 7001936.[3] Accessing this database would provide precise bond lengths, bond angles, and dihedral angles, offering a definitive view of its solid-state conformation.

Computational Chemistry

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a molecule and identifying its stable conformers and the energy barriers between them. For this compound, computational studies have been instrumental in elucidating the relative energies of its various conformations and rationalizing its reactivity.[1] These studies have shown that the peculiar reactivity of maleic acid diesters can be attributed to their unique conformational characteristics.[1]

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

A general protocol for the conformational analysis of a small molecule like this compound using NMR spectroscopy involves the following steps:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a concentration typically ranging from 5 to 20 mg/mL. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired at room temperature to obtain initial information on the chemical shifts and coupling constants.

    • For more detailed analysis, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the unambiguous assignment of all proton and carbon signals.

  • Variable Temperature (VT) NMR: To study the dynamics of conformational exchange, NMR spectra are recorded at different temperatures.

    • At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for each conformer.

    • By analyzing the changes in the line shape of the signals as a function of temperature, the rate constants for the conformational exchange and the corresponding activation energy (rotational barrier) can be determined.

  • Data Analysis: The populations of different conformers can be estimated from the integration of their respective signals at low temperatures. In cases of fast exchange, the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers.

Single Crystal X-ray Diffraction

The determination of a molecule's crystal structure by X-ray diffraction follows a well-established procedure:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm in all dimensions).[4] This is usually achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[4]

  • Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are then used to determine the arrangement of atoms within the unit cell, a process that involves solving the "phase problem".[4] The initial structural model is then refined to best fit the experimental data.

Logical Workflow for Conformational Analysis

The process of conformational analysis typically follows a logical progression, integrating both experimental and computational methods to build a comprehensive understanding of a molecule's structural dynamics.

Conformational_Analysis_Workflow Workflow for Conformational Analysis cluster_synthesis Compound Preparation cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Interpretation & Integration Synthesis Synthesis & Purification of this compound/Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D, VT) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray DFT Quantum Chemical Calculations (e.g., DFT) Synthesis->DFT Analysis Conformational Parameters (Dihedral Angles, Energies) NMR->Analysis Xray->Analysis DFT->Analysis Integration Integrated Conformational Model (Solution & Solid State) Analysis->Integration

Caption: A flowchart illustrating the typical workflow for the conformational analysis of a molecule, integrating synthesis, experimental techniques, and computational modeling.

Conclusion

The conformational analysis of this compound and its derivatives reveals a dynamic interplay of steric and electronic factors that govern their three-dimensional structure. While theoretical calculations provide a foundational understanding of the potential energy landscape, experimental techniques like NMR spectroscopy and X-ray crystallography are essential for validating these models and providing a detailed picture of the conformational preferences in solution and the solid state, respectively. A comprehensive approach that combines these methods is crucial for a thorough understanding of the structure-property relationships in this important class of molecules.

References

The Multifaceted Biological Activities of Dimethyl Maleate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of dimethyl maleate (B1232345) (DMM) derivatives. Highlighting their potential in antimicrobial, anticancer, and anti-inflammatory applications, this document synthesizes experimental data, details key methodologies, and visualizes the underlying molecular pathways.

Dimethyl maleate, an unsaturated dicarboxylic acid ester, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, particularly N-substituted maleimides, have shown promise as potent antimicrobial, anticancer, and anti-inflammatory agents. This guide offers a structured comparison of their performance, supported by quantitative data and detailed experimental protocols. While much of the mechanistic understanding of the anti-inflammatory and antioxidant effects comes from studies on its isomer, dimethyl fumarate (B1241708) (DMF), the structural similarities provide a strong basis for investigating these pathways in DMM derivatives.

Antimicrobial Activity: A Promising Frontier

Derivatives of this compound, especially N-substituted maleimides, have demonstrated significant activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the nitrogen atom of the maleimide (B117702) ring allows for the fine-tuning of their antimicrobial potency and spectrum.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below summarizes the MIC values for a selection of N-substituted maleimide derivatives against various microorganisms.

CompoundTest OrganismMIC (µg/mL)Reference
N-(2,6-dimethylphenyl)maleimideCandida albicans0.5 - 4[1]
N-(4-bromophenyl)maleimideCandida albicans0.5 - 4[1]
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derived maleimideEnterococcus faecalis0.5[2]
N-(4-chlorophenyl)maleimideEnterococcus faecalis0.25[2]
N-(4-methylphenyl)maleimideCandida albicans0.125[2]

Anticancer Potential: Targeting Proliferation

The cytotoxic effects of this compound derivatives against various cancer cell lines have been explored, revealing their potential as anticancer agents. The data, primarily on N-substituted maleimides, indicates that these compounds can inhibit cancer cell growth at low micromolar concentrations.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table presents the IC50 values for several maleimide derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-triazolyl maleimide derivative (4l)SK-Mel-28 (Melanoma)< 100[3]
N-triazolyl maleimide derivative (4l)SK-Mel-103 (Melanoma)< 100[3]
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derived maleimideMCF-7 (Breast Cancer)1.496[2]
N-(4-fluorophenyl)maleimide derivativeMCF-7 (Breast Cancer)1.831[2]

Anti-inflammatory Mechanisms: Insights from Dimethyl Fumarate

Extensive research on dimethyl fumarate (DMF), the geometric isomer of DMM, has elucidated key anti-inflammatory and immunomodulatory pathways, primarily involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway. These mechanisms are highly relevant to the study of DMM derivatives due to their structural similarities.

Inhibition of the NF-κB Signaling Pathway

Dimethyl fumarate has been shown to inhibit the canonical NF-κB signaling pathway by directly targeting the p65 subunit.[4][5] This covalent modification prevents the translocation of p65 into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4][5]

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation p65p50 p65/p50 IkBa->p65p50 p65p50_active p65/p50 p65p50_nucleus p65/p50 p65p50_active->p65p50_nucleus Translocates to nucleus Nucleus DNA DNA p65p50_nucleus->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces DMM DMM Derivative DMM->p65p50_active Covalently modifies (Inhibits Translocation) Nrf2_Activation cluster_nucleus Nucleus DMM DMM Derivative Keap1 Keap1 DMM->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus Cul3->Nrf2 ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces MIC_Workflow start Start prep_compounds Prepare serial dilutions of DMM derivatives in a 96-well plate start->prep_compounds prep_inoculum Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) prep_compounds->prep_inoculum inoculate Inoculate each well with the microbial suspension prep_inoculum->inoculate controls Include positive (no compound) and negative (no microbes) controls inoculate->controls incubate Incubate at optimal temperature and duration (e.g., 37°C for 24h) controls->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

References

Cost-benefit analysis of using Dimethyl maleate in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, the selection of raw materials is a critical decision, balancing cost, performance, and safety. Dimethyl maleate (B1232345) (DMM), a versatile organic compound, finds application in a multitude of processes, from polymer synthesis to the creation of specialty chemicals. This guide provides an objective comparison of dimethyl maleate with its primary alternatives, supported by available experimental data and detailed methodologies, to inform researchers and professionals in making strategic decisions for their applications.

Performance and Cost: A Comparative Overview

The economic viability and performance efficiency of this compound are best understood when juxtaposed with its common industrial counterparts. These include its geometric isomer, dimethyl fumarate (B1241708) (DMF), its close structural relative, diethyl maleate (DEM), and its precursor, maleic anhydride (B1165640). Each of these compounds presents a unique profile of reactivity, cost, and application-specific advantages.

ChemicalTypical Industrial Application(s)Key Performance AspectsAverage Price (per metric ton, Industrial Grade)
This compound (DMM) Unsaturated Polyester (B1180765) Resins, Plasticizers, Organic Synthesis (Diels-Alder reactions), Coatings, AdhesivesGenerally more reactive than diethyl maleate due to less steric hindrance.[1][2] Can be hydrogenated to produce valuable succinates.[3]~$2,500 - $3,500
Diethyl Maleate (DEM) Pesticide Intermediate (Malathion synthesis), Organic Synthesis, PlasticizersLess reactive than DMM due to greater steric hindrance from ethyl groups.[1][2]~$2,200 - $3,200[4][5]
Dimethyl Fumarate (DMF) Unsaturated Polyester Resins, Biocides, Pharmaceuticals (Multiple Sclerosis treatment)Its trans-isomer structure can impart different properties to polymers compared to the cis-isomer of DMM.[6]>$4,000 (Industrial Grade); Significantly higher for pharmaceutical grade.[7][8][9]
Maleic Anhydride Precursor to DMM and other chemicals, Unsaturated Polyester Resins, Diels-Alder ReactionsHighly reactive dienophile.[10][11][12] Direct use can be more cost-effective if the final product does not require the ester form.~$760 - $1,590[13][14][15][16][17]

Key Industrial Applications: A Deeper Dive

Unsaturated Polyester Resins (UPRs)

This compound is utilized as a monomer in the production of unsaturated polyester resins, contributing to the polymer's final properties.[18] The manufacturing process typically involves the polycondensation of a diol with an unsaturated dicarboxylic acid or its ester.

Alternative: Maleic anhydride is a more direct and cost-effective precursor for UPRs.[16] The choice between DMM and maleic anhydride often depends on the specific desired properties of the final resin and the overall process economics. For instance, using maleic anhydride requires handling a solid and dealing with the water byproduct of esterification, while DMM offers handling of a liquid.

Synthesis of Succinates

This compound can be efficiently hydrogenated to produce dimethyl succinate (B1194679), a valuable intermediate for chemicals like 1,4-butanediol, a key component in various polymers and solvents.[3][19]

Alternative: A common industrial route to succinic acid and its esters is the hydrogenation of maleic anhydride.[20][21] This process can be more direct but may involve different catalytic systems and reaction conditions. The choice of starting material can be influenced by catalyst compatibility and desired purity of the final succinate product.

Diels-Alder Reactions

In organic synthesis, the Diels-Alder reaction is a powerful tool for forming cyclic compounds. Both this compound and maleic anhydride are effective dienophiles.

Alternative: Maleic anhydride is a highly reactive and widely used dienophile in industrial-scale Diels-Alder reactions.[10][11][12] Its cyclic structure and electron-withdrawing groups contribute to its high reactivity. This compound offers an alternative when the final product requires the diester functionality directly, potentially simplifying downstream processing.

Experimental Protocols

Hydrogenation of this compound to Dimethyl Succinate

This protocol is based on studies of the selective hydrogenation of this compound.

Materials:

  • This compound (DMM)

  • Methanol (B129727) (solvent)

  • Ruthenium-based catalyst (e.g., Ru/C)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • A solution of this compound in methanol is prepared.

  • The ruthenium-based catalyst is added to the solution in a high-pressure reactor.

  • The reactor is sealed and purged with nitrogen gas to remove air.

  • The reactor is then purged with hydrogen gas.

  • The reaction is carried out at a temperature range of 323-343 K and a hydrogen partial pressure of 0.4-1.2 MPa.[3]

  • The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of DMM to dimethyl succinate.

  • Upon completion, the catalyst is filtered, and the dimethyl succinate is isolated from the solvent.

Expected Outcome: This process can achieve high selectivity, with near-complete conversion of this compound to dimethyl succinate.[3]

Visualizing the Process: Synthesis and Application Pathways

Industrial_Pathways cluster_synthesis Synthesis of Key Chemicals cluster_applications Industrial Applications Maleic_Anhydride Maleic_Anhydride Unsaturated_Polyester_Resins Unsaturated_Polyester_Resins Maleic_Anhydride->Unsaturated_Polyester_Resins Diels_Alder_Adducts Diels_Alder_Adducts Maleic_Anhydride->Diels_Alder_Adducts Methanol Methanol Dimethyl_Maleate Dimethyl_Maleate Dimethyl_Maleate->Unsaturated_Polyester_Resins Succinic_Acid_Derivatives Succinic_Acid_Derivatives Dimethyl_Maleate->Succinic_Acid_Derivatives Hydrogenation Dimethyl_Maleate->Diels_Alder_Adducts Plasticizers Plasticizers Dimethyl_Maleate->Plasticizers Diethyl_Maleate Diethyl_Maleate Diethyl_Maleate->Plasticizers Ethanol Ethanol Dimethyl_Fumarate Dimethyl_Fumarate Dimethyl_Fumarate->Unsaturated_Polyester_Resins

Conclusion

The choice between this compound and its alternatives is a nuanced decision that hinges on a variety of factors including cost, desired reactivity, and the specific requirements of the end product. Maleic anhydride often presents a more economical option for applications like unsaturated polyester resins and Diels-Alder reactions, provided the process can accommodate handling a solid and managing the esterification byproduct. This compound offers the advantage of being a liquid and can be a more direct route to certain derivatives like succinates. Diethyl maleate, being less reactive, may be suitable for applications where a slower reaction rate is desirable. Dimethyl fumarate, with its distinct stereochemistry, offers different performance characteristics in polymer applications but at a higher cost.

For researchers and drug development professionals, understanding these trade-offs is crucial for process optimization and economic feasibility. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in the selection and application of these versatile industrial chemicals.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Dimethyl Maleate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as dimethyl maleate (B1232345), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of dimethyl maleate, ensuring the protection of laboratory personnel and the surrounding environment.

Immediate Safety and Hazard Profile:

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed or if it comes into contact with the skin, and it can cause serious eye and skin irritation.[1][2][3][4][5] Furthermore, it may trigger allergic skin reactions and respiratory irritation.[4][5][6] Environmentally, it is toxic to aquatic life, underscoring the importance of preventing its release into sewage systems or the broader environment.[6]

Personal Protective Equipment (PPE) and Spill Response

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

Item Specification Purpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[2][3][7]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[3][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[3]
Spill Kit Inert absorbent material (e.g., vermiculite, sand)To contain and absorb spills.[1][3]

In case of a spill, immediately evacuate the area and remove all sources of ignition.[1] Wearing the appropriate PPE, contain the spill with an inert absorbent material and place it in a suitable, labeled container for disposal.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[2][8] Never dispose of this compound down the drain or with regular laboratory trash.[2][8]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent from spills, contaminated PPE) in a designated, chemically compatible, and clearly labeled waste container.[8][9]

    • Ensure the container is kept tightly closed when not in use and is stored in a designated, well-ventilated satellite accumulation area.[3][9][10][11][12]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the name "this compound."[13] Include any other components of the waste mixture.

  • Storage:

    • Store the waste container away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[3]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage cluster_disposal Final Disposal start Identify Dimethyl Maleate Waste ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect seal Seal & Label Container collect->seal spill Clean Spill with Inert Absorbent spill->collect store Store in Designated Satellite Area seal->store check Ensure Segregation from Incompatibles store->check contact Contact Licensed Waste Disposal Service check->contact end Proper Disposal Completed contact->end

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Dimethyl maleate (B1232345), including detailed operational and disposal plans.

Hazard Summary: Dimethyl maleate is a combustible liquid and vapor that is harmful if absorbed through the skin or swallowed.[1][2] It is known to cause skin and eye irritation, and may also lead to respiratory tract irritation and allergic skin reactions.[1][3][4][5]

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are critical to minimize exposure and ensure safety. The following table summarizes the required protective equipment.

Protection Type Specification Standard
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1][6] A face shield may be necessary for splash-prone activities.OSHA 29 CFR 1910.133 or European Standard EN166[1][6]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1][2] Chemical-resistant and impervious clothing should be worn to prevent skin contact.[3]-
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]OSHA 29 CFR 1910.134 or European Standard EN 149[1]
Hygiene Measures Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[3][5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3]-

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4][6]

  • Work in a well-ventilated area.[1][4] Use adequate ventilation to keep airborne concentrations low.[1]

2. Handling Procedure:

  • Don all required personal protective equipment as detailed in the table above.

  • Avoid contact with skin and eyes.[7]

  • Avoid breathing mist, gas, or vapors.[3]

  • Keep the container tightly closed when not in use.[1][5]

  • Keep away from heat, sparks, and open flames.[1]

3. Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[1][5]

  • Store away from incompatible substances such as oxidizing agents.[1]

4. Spill and Leak Response:

  • In case of a spill, immediately clean it up, observing all safety precautions.[1]

  • Remove all sources of ignition.[1][3]

  • Absorb the spill with an inert material, such as vermiculite, sand, or earth.[1]

  • Place the absorbed material into a suitable, closed container for disposal.[1][3][4]

  • Prevent runoff into storm sewers and ditches.[1]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

6. Disposal Plan:

  • Dispose of waste and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[2][3][5]

  • Do not dispose of it with household garbage or allow it to reach the sewage system.[2]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[5][7]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Receiving and Storage B Preparation and Engineering Controls (Ventilation, Eyewash/Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Handling this compound (Avoid contact and inhalation) C->D E Post-Handling (Hand washing, Decontamination) D->E G Spill or Exposure Event D->G F Waste Disposal (Follow regulations) E->F H First Aid and Emergency Response G->H Exposure I Spill Cleanup and Containment G->I Spill H->D Seek Medical Attention I->F Dispose of Contaminated Material

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

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